Ethyl spiro[3.3]heptane-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethyl spiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-9(11)8-6-10(7-8)4-3-5-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUZVFLEMYGSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl Spiro[3.3]heptane-2-carboxylate
This guide provides a comprehensive overview of the synthetic pathways leading to ethyl spiro[3.3]heptane-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The unique three-dimensional structure of the spiro[3.3]heptane motif offers a compelling alternative to traditional planar scaffolds, enabling the exploration of novel chemical space in drug discovery.[1][2] This document details the strategic considerations, mechanistic underpinnings, and practical execution of a robust synthetic sequence.
Strategic Overview: Deconstructing the Target Molecule
The synthesis of this compound can be approached through several convergent strategies. A logical and efficient pathway involves the initial construction of the spirocyclic core, followed by the introduction and modification of the carboxylate functionality. This guide will focus on a well-established and scalable route commencing with the formation of a key intermediate, spiro[3.3]heptane-2-carboxylic acid, followed by its esterification.
Two primary strategies for the construction of the spiro[3.3]heptane carboxylic acid core will be explored:
-
Route A: Malonic ester synthesis for the direct formation of a dicarboxylic acid intermediate, followed by decarboxylation.
-
Route B: Thermal decarboxylation of a pre-existing dicarboxylic acid, such as "Fecht's acid."
The choice between these routes may depend on the availability of starting materials and the desired scale of the synthesis.
Synthetic Pathway and Mechanistic Insights
A robust and frequently employed method for constructing the spiro[3.3]heptane framework is through the double alkylation of a malonic ester. This approach, a variation of the Perkin alicyclic synthesis, offers a high degree of control and generally proceeds with good yields.[3]
Route A: Malonic Ester Synthesis Approach
This route leverages the acidity of the α-protons of diethyl malonate to perform a sequential dialkylation, forming the spirocyclic core.
Step 1: Synthesis of 1,1-Bis(bromomethyl)cyclobutane
The synthesis of the key bis-electrophile, 1,1-bis(bromomethyl)cyclobutane, is a critical first step. While not commercially available in large quantities, it can be prepared from the corresponding diol, 1,1-bis(hydroxymethyl)cyclobutane, via a bromination reaction. A common and effective method involves the use of triphenylphosphine and bromine in a suitable solvent like N,N-dimethylformamide (DMF).[4][5]
Reaction:
The reaction proceeds through the formation of a phosphonium bromide intermediate, which is then displaced by the bromide ion in an SN2 reaction. The use of DMF as a solvent facilitates the reaction by solvating the intermediates.
Step 2: Double Alkylation of Diethyl Malonate
This step constitutes the core of the spirocycle formation. Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[6] This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of 1,1-bis(bromomethyl)cyclobutane in an SN2 reaction. A second deprotonation and subsequent intramolecular SN2 reaction complete the formation of the spiro[3.3]heptane ring system.
Mechanism:
-
Enolate Formation: Diethyl malonate is deprotonated by sodium ethoxide.
-
First Alkylation: The malonate enolate attacks one of the bromomethyl groups of 1,1-bis(bromomethyl)cyclobutane.
-
Second Enolate Formation: A second equivalent of base deprotonates the mono-alkylated malonic ester.
-
Intramolecular Cyclization: The resulting enolate undergoes an intramolecular SN2 reaction to form the spirocyclic diester.
Step 3: Hydrolysis and Decarboxylation
The resulting diethyl spiro[3.3]heptane-2,2-dicarboxylate is then hydrolyzed to the corresponding dicarboxylic acid using a strong base such as sodium hydroxide, followed by acidification. Subsequent heating of the dicarboxylic acid leads to decarboxylation, yielding spiro[3.3]heptane-2-carboxylic acid.[7] The driving force for this reaction is the formation of a stable six-membered ring transition state, leading to the loss of carbon dioxide.
Step 4: Esterification
The final step is the esterification of spiro[3.3]heptane-2-carboxylic acid to the desired ethyl ester. This can be achieved through several standard methods, with Fischer esterification being a common choice. The carboxylic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
Reaction:
The reaction is an equilibrium process, and the use of excess ethanol helps to drive the reaction towards the product side.
Route B: Decarboxylation of Spiro[3.3]heptane Dicarboxylic Acid Derivatives
An alternative and often more direct route begins with a pre-formed spiro[3.3]heptane dicarboxylic acid. A well-known example is spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht's acid.[8]
Step 1: Thermal Decarboxylation of Spiro[3.3]heptane-2,6-dicarboxylic Acid
Heating spiro[3.3]heptane-2,6-dicarboxylic acid at elevated temperatures (around 220°C) for a short period results in the loss of one of the carboxylic acid groups as carbon dioxide, yielding spiro[3.3]heptane-2-carboxylic acid.[7]
Step 2: Esterification
The resulting spiro[3.3]heptane-2-carboxylic acid can then be esterified to the ethyl ester as described in Route A, Step 4.
Experimental Protocols
Protocol for Route A: Malonic Ester Synthesis Approach
Step 1: Synthesis of 1,1-Bis(bromomethyl)cyclobutane
-
To a solution of 1,1-bis(hydroxymethyl)cyclobutane (1 equivalent) in anhydrous DMF, add triphenylphosphine (2.2 equivalents) under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add bromine (2.2 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1,1-bis(bromomethyl)cyclobutane.
Step 2: Synthesis of Diethyl Spiro[3.3]heptane-2,2-dicarboxylate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (2.2 equivalents) in absolute ethanol.
-
To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature.
-
Heat the mixture to reflux for 30 minutes.
-
Add a solution of 1,1-bis(bromomethyl)cyclobutane (1 equivalent) in absolute ethanol dropwise over 1 hour.
-
Continue to reflux the reaction mixture for 8 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude diethyl spiro[3.3]heptane-2,2-dicarboxylate.
Step 3: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid
-
To the crude diethyl spiro[3.3]heptane-2,2-dicarboxylate, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4 hours to effect hydrolysis.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 1.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude spiro[3.3]heptane-2,2-dicarboxylic acid.
-
Heat the crude dicarboxylic acid to 150-160°C until the evolution of carbon dioxide ceases.
-
The resulting oil is spiro[3.3]heptane-2-carboxylic acid.
Step 4: Synthesis of this compound
-
Dissolve spiro[3.3]heptane-2-carboxylic acid (1 equivalent) in a large excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Protocol for Route B: Decarboxylation of Fecht's Acid
Step 1: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid
-
Place crude spiro[3.3]heptane-2,6-dicarboxylic acid in a round-bottom flask equipped for distillation.
-
Heat the solid material to 220°C.
-
Continue heating for 30 minutes or until the evolution of carbon dioxide has stopped.[7]
-
Cool the reaction mixture to room temperature. The resulting solid is crude spiro[3.3]heptane-2-carboxylic acid.
Step 2: Synthesis of this compound
-
Follow the esterification procedure outlined in Route A, Step 4.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 1,1-Bis(bromomethyl)cyclobutane | C₆H₁₀Br₂ | 241.95 | Colorless to pale yellow liquid |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | Colorless liquid |
| Spiro[3.3]heptane-2-carboxylic acid | C₈H₁₂O₂ | 140.18 | White solid or colorless oil[9] |
| This compound | C₁₀H₁₆O₂ | 168.23 | Colorless liquid[10] |
Visualizing the Synthesis
Workflow for the Malonic Ester Synthesis of this compound
Caption: Synthetic workflow from starting materials to the final product.
Reaction Mechanism: Intramolecular Cyclization
Caption: Key intramolecular cyclization step in the malonic ester synthesis.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through reliable and scalable methods. The malonic ester synthesis route offers a versatile approach for constructing the spirocyclic core, while the decarboxylation of readily available dicarboxylic acids provides a more direct pathway. The choice of synthetic strategy will ultimately be guided by factors such as starting material availability, desired scale, and laboratory capabilities. This guide provides the fundamental knowledge and practical protocols for researchers to successfully synthesize this valuable compound for applications in drug discovery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]
- 5. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. Buy Spiro[3.3]heptane-2-carboxylic acid | 28114-87-6 [smolecule.com]
- 9. Spiro[3.3]heptane-2-carboxylic acid | C8H12O2 | CID 20320775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
An In-Depth Technical Guide to Ethyl spiro[3.3]heptane-2-carboxylate: Properties, Synthesis, and Applications in Modern Chemistry
Executive Summary: The spiro[3.3]heptane scaffold has emerged as a crucial three-dimensional (3D) building block in modern medicinal chemistry, offering a rigid and structurally novel alternative to traditional flat aromatic rings.[1][2][3] This guide provides a detailed technical overview of Ethyl spiro[3.3]heptane-2-carboxylate, a key derivative that serves as a versatile starting point for chemical exploration. We will delve into its physicochemical properties, spectroscopic signature, synthetic methodologies, and core reactivity. The aim is to equip researchers, medicinal chemists, and drug development scientists with the foundational knowledge required to effectively utilize this compound in their research endeavors, facilitating the "escape from flatland" in drug design.[1]
Introduction to the Spiro[3.3]heptane Scaffold
Spirocycles are compounds containing at least two rings connected by a single common atom. The spiro[3.3]heptane framework, consisting of two fused cyclobutane rings, is of particular interest. Its rigid, compact structure provides a well-defined three-dimensional geometry with precise exit vectors for substitution, a stark contrast to the planar nature of benzene rings.[1][2] This unique topology is highly desirable in drug discovery for several reasons:
-
Increased Three-Dimensionality (Fsp³): A higher fraction of sp³-hybridized carbons often leads to improved solubility, metabolic stability, and reduced off-target toxicity.[1]
-
Structural Novelty: The scaffold provides access to novel chemical space, offering opportunities to develop intellectual property and overcome existing patent limitations.[3]
-
Bioisosteric Replacement: Spiro[3.3]heptane has been successfully employed as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings, improving physicochemical properties while retaining or enhancing biological activity.[2][3]
This compound is a foundational derivative, incorporating a reactive ester handle that allows for extensive chemical modification and library synthesis.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are essential for planning reactions, purification, and for computational modeling studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1255098-89-5 | [4][5] |
| Molecular Formula | C₁₀H₁₆O₂ | [4] |
| Molecular Weight | 168.23 g/mol | [4] |
| Appearance | Colorless to pale yellow oil/liquid | Inferred from similar compounds |
| Boiling Point | Data not consistently available | [4][5] |
| Density | Data not consistently available |[4][5] |
Caption: Chemical structure of this compound.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of the compound. While a publicly available, fully assigned spectrum for this specific ester is not readily found, its expected characteristics can be inferred from the analysis of its parent carboxylic acid and related spiro[3.3]heptanones.[6][7][8]
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure. The protons on the cyclobutane rings would appear as a series of multiplets in the aliphatic region (approx. 1.5-2.8 ppm). The methine proton adjacent to the ester (at C2) would likely be found further downfield (approx. 2.9-3.2 ppm). The ethyl group will present as a characteristic quartet (CH₂) around 4.1 ppm and a triplet (CH₃) around 1.2 ppm.
-
¹³C NMR: The carbon spectrum would show the spiro carbon as a unique quaternary signal. The carbonyl carbon of the ester would be the most downfield signal (approx. 170-175 ppm). The carbons of the ethyl group (O-CH₂) would appear around 60 ppm, with the terminal methyl (CH₃) being the most upfield signal around 14 ppm. The remaining aliphatic carbons of the spiro-core would be found between 20-50 ppm.
-
Infrared (IR) Spectroscopy: The most prominent feature would be a strong C=O stretching vibration for the ester group, typically observed in the range of 1730-1750 cm⁻¹. C-H stretching vibrations for the sp³ carbons would be present just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) for C₁₀H₁₆O₂ would be observed at m/z = 168. The fragmentation pattern would likely show losses corresponding to the ethoxy group (-45 Da) and the entire ester functional group.
Synthesis and Purification
The synthesis of this compound typically starts from the corresponding carboxylic acid, which can be prepared via several established routes. One common method involves the thermal decarboxylation of a dicarboxylic acid precursor.[9]
Protocol 1: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid
This protocol is adapted from a known procedure for the synthesis of the parent acid.[9]
-
Decarboxylation: Crude spiro[3.3]heptane-2,2-dicarboxylic acid is placed in a round-bottom flask equipped with a distillation head to monitor gas evolution.
-
Heating: The material is heated to approximately 220 °C.
-
Reaction Monitoring: The reaction is held at this temperature until the evolution of carbon dioxide ceases (typically 30-45 minutes).
-
Cool-down: The flask is allowed to cool to room temperature, yielding the crude spiro[3.3]heptane-2-carboxylic acid as an oil or solid.
Protocol 2: Fischer Esterification to this compound
This is a standard, acid-catalyzed esterification.
-
Reaction Setup: To a solution of spiro[3.3]heptane-2-carboxylic acid (1.0 eq) in absolute ethanol (acting as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heating: The reaction mixture is heated to reflux (approx. 80 °C) and stirred for 4-6 hours.
-
Workup: After cooling, the mixture is concentrated under reduced pressure. The residue is dissolved in diethyl ether or ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.
Caption: Synthetic workflow from dicarboxylic acid to the target ester.
Chemical Reactivity and Derivatization
The utility of this compound lies in the reactivity of its ester functional group, which serves as a gateway to a wide range of derivatives.
-
Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by an acidic workup readily converts the ester back to the parent carboxylic acid . This acid is a key intermediate for forming amides via peptide coupling reactions.
-
Reduction: Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol , (spiro[3.3]heptan-2-yl)methanol. This alcohol can be further functionalized, for instance, through oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution.[10]
-
Amidation: Direct reaction with amines can form amides, although this often requires high temperatures. A more common approach is to first hydrolyze the ester to the carboxylic acid and then use standard coupling reagents (e.g., HATU, EDC/HOBt) to form the amide bond under mild conditions. This is a cornerstone of library synthesis in medicinal chemistry.
-
Alpha-Functionalization: The alpha-proton (the hydrogen on the same carbon as the ester) can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate. This nucleophilic enolate can then react with various electrophiles (e.g., methyl iodide) to install substituents at the C2 position.[11]
Caption: Key chemical transformations of the title compound.
Applications in Research and Development
The spiro[3.3]heptane motif is increasingly recognized for its favorable impact on the properties of drug candidates.[1] this compound is a valuable building block for accessing these advanced molecular architectures.
-
Fragment-Based Drug Discovery (FBDD): The core spiro[3.3]heptane structure, decorated with a simple functional group like an ester or the derived carboxylic acid, is an ideal fragment for screening against biological targets. Its rigid conformation reduces the entropic penalty upon binding and provides clear structural information for hit-to-lead optimization.
-
Bioisostere Scaffolding: As a validated replacement for phenyl rings, this scaffold can be incorporated into known pharmacophores to improve properties like solubility and metabolic stability, or to escape existing patent landscapes.[2][3] For example, spiro[3.3]heptane has been successfully substituted for benzene rings in analogs of drugs like Sonidegib and Vorinostat.[3]
-
Access to Novel Chemical Space: The non-planar, rigid nature of the scaffold allows chemists to explore unique 3D vectors for substituent placement, potentially leading to interactions with protein targets that are inaccessible to flatter molecules. This is a key strategy in the ongoing effort to find new drugs for challenging targets.[1]
Conclusion
This compound is more than just a chemical novelty; it is a powerful and versatile tool for the modern medicinal chemist. Its well-defined 3D structure, combined with the synthetic flexibility of the ester group, provides a reliable entry point into the synthesis of sp³-rich compounds. By serving as a rigid, non-planar scaffold and a bioisostere for aromatic systems, it enables the design of drug candidates with potentially superior physicochemical and pharmacological properties. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any researcher aiming to leverage the unique advantages of strained spirocyclic systems in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Spiro[3.3]heptane-2-carboxylic acid, ethyl ester | 1255098-89-5 [chemicalbook.com]
- 6. Spiro[3.3]heptane-2-carboxylic acid, 6-oxo-(889944-57-4) 1H NMR spectrum [chemicalbook.com]
- 7. Spiro[3.3]heptan-2-one(30152-57-9) 1H NMR [m.chemicalbook.com]
- 8. spiro<3.3>heptane-3-carboxylic acid(28114-87-6) 1H NMR [m.chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. fujc.pp.ua [fujc.pp.ua]
- 11. prepchem.com [prepchem.com]
Spectroscopic Unveiling of Ethyl Spiro[3.3]heptane-2-carboxylate: A Technical Guide for Advanced Drug Discovery
Introduction: The Rising Prominence of Spiro[3.3]heptane in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Among these, the spiro[3.3]heptane motif has emerged as a compelling structural unit.[1] Its rigid, non-planar geometry provides an escape from the "flatland" of traditional aromatic bioisosteres, offering a unique vectoral presentation of substituents in chemical space. This distinct conformational restraint can lead to enhanced target-binding affinity and selectivity, making spiro[3.3]heptane derivatives highly attractive for the development of new therapeutics. Ethyl spiro[3.3]heptane-2-carboxylate serves as a key building block in the synthesis of more complex pharmaceutical agents, and a thorough understanding of its spectroscopic properties is fundamental for researchers in this field.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering of this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are generated using established computational models and are supported by experimental data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Peak | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 4.12 | q | 2H | H10 |
| 2 | 2.95 | m | 1H | H2 |
| 3 | 2.20 - 2.05 | m | 4H | H1, H3, H5, H7 |
| 4 | 1.95 - 1.80 | m | 4H | H1, H3, H5, H7 |
| 5 | 1.25 | t | 3H | H11 |
Interpretation of the ¹H NMR Spectrum:
-
Ethyl Group: The characteristic signals of the ethyl group are readily identifiable. The quartet at approximately 4.12 ppm is assigned to the methylene protons (H10) of the ethyl ester, which are deshielded by the adjacent oxygen atom and split by the three neighboring methyl protons. The triplet at around 1.25 ppm corresponds to the methyl protons (H11), split by the two adjacent methylene protons.
-
Spiro[3.3]heptane Core: The protons on the spirocyclic core present a more complex set of overlapping multiplets in the upfield region (1.80 - 2.20 ppm). The methine proton at the 2-position (H2), being adjacent to the electron-withdrawing carboxylate group, is expected to be the most downfield of the ring protons, appearing as a multiplet around 2.95 ppm. The remaining methylene protons of the two cyclobutane rings (H1, H3, H5, H6, and H7) will give rise to a complex series of multiplets due to their diastereotopic nature and complex spin-spin coupling.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Peak | Chemical Shift (δ, ppm) | Assignment |
| 1 | 174.5 | C8 (C=O) |
| 2 | 60.5 | C10 (OCH₂) |
| 3 | 45.0 | C2 (CH) |
| 4 | 36.0 | C4 (spiro C) |
| 5 | 32.5 | C1, C3, C5, C7 |
| 6 | 14.2 | C11 (CH₃) |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon (C8) is the most deshielded, appearing at approximately 174.5 ppm, which is a characteristic chemical shift for this functional group.
-
Ethyl Group Carbons: The methylene carbon of the ethyl group (C10) is found around 60.5 ppm due to its attachment to the electronegative oxygen atom. The terminal methyl carbon (C11) is located in the upfield region at about 14.2 ppm.
-
Spiro[3.3]heptane Core Carbons: The spiro carbon (C4) is a quaternary carbon and is expected to have a chemical shift around 36.0 ppm. The methine carbon at the 2-position (C2), substituted with the carboxylate group, will be deshielded relative to the other ring carbons, with a predicted shift of approximately 45.0 ppm. The remaining methylene carbons of the cyclobutane rings (C1, C3, C5, C6, and C7) are predicted to have similar chemical environments, leading to a signal around 32.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the most prominent features will be associated with the ester functionality.
Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H (sp³) stretching |
| 1735 | Strong, Sharp | C=O (ester) stretching |
| 1250 - 1050 | Strong | C-O stretching |
Interpretation of the IR Spectrum:
-
C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is the most characteristic signal and is indicative of the carbonyl stretching vibration of a saturated aliphatic ester.[2][3]
-
C-H Stretch: Strong bands in the region of 2950-2850 cm⁻¹ are due to the C-H stretching vibrations of the sp³-hybridized carbons in the spiro[3.3]heptane core and the ethyl group.
-
C-O Stretch: One or more strong bands in the fingerprint region, typically between 1250 cm⁻¹ and 1050 cm⁻¹, correspond to the C-O stretching vibrations of the ester group.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 168.11
-
Key Fragments:
-
m/z = 123: [M - OEt]⁺, loss of the ethoxy group.
-
m/z = 95: [M - COOEt]⁺, loss of the ethyl carboxylate group.
-
m/z = 88: McLafferty rearrangement product, [CH₂=C(OH)OEt]⁺•.
-
m/z = 45: [OEt]⁺, ethoxy fragment.
-
m/z = 29: [CH₂CH₃]⁺, ethyl fragment.
-
Interpretation of the Mass Spectrum:
The molecular ion peak is expected at an m/z of 168, corresponding to the molecular weight of the compound. The fragmentation pattern of ethyl esters is well-characterized.[4][5] Key fragmentation pathways include the loss of the ethoxy radical (-OEt) to give a fragment at m/z 123, and the loss of the entire ethyl carboxylate radical (-COOEt) to yield a fragment at m/z 95. A characteristic rearrangement for esters with a γ-hydrogen is the McLafferty rearrangement, which would produce a radical cation at m/z 88. Other common fragments include the ethoxy cation at m/z 45 and the ethyl cation at m/z 29.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and processing.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming of the magnetic field to achieve optimal resolution and lineshape.
-
Tune and match the probe for both the proton (¹H) and carbon (¹³C) frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard 30° pulse angle.
-
Set the relaxation delay to at least 2 seconds to allow for adequate spin-lattice relaxation.
-
Acquire a suitable number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Employ a 45° pulse angle to balance signal intensity and acquisition time.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Manually or automatically phase correct the resulting spectra.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
For both spectra, pick the peaks and report their chemical shifts.
-
IR Data Acquisition Workflow
Caption: Workflow for ATR-IR data acquisition.
Detailed Protocol:
-
Instrument Preparation:
-
Ensure the attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent like isopropanol, followed by a dry cloth.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Sample Analysis:
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleanup:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Apply any necessary baseline and ATR corrections.
-
Label the significant absorption bands with their wavenumbers.
-
Thoroughly clean the ATR crystal with a solvent-dampened cloth to remove all traces of the sample.
-
MS Data Acquisition Workflow
Caption: Workflow for GC-MS data acquisition and analysis.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a 2 mL autosampler vial and cap it.
-
-
Instrument Setup (Gas Chromatography):
-
Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).
-
Use a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms).
-
Program the oven temperature to achieve good separation. A typical program might be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Set the carrier gas (usually helium) flow rate to approximately 1 mL/min.
-
-
Instrument Setup (Mass Spectrometry):
-
Select electron ionization (EI) mode with a standard electron energy of 70 eV.
-
Set the mass range to scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).
-
Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.
-
The instrument will automatically acquire the data as the compound elutes from the GC column and enters the mass spectrometer.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the retention time of the compound of interest.
-
Extract the mass spectrum corresponding to this chromatographic peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, a valuable building block in contemporary medicinal chemistry. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features, and by following the detailed experimental protocols provided, researchers can confidently identify and characterize this compound, facilitating its use in the synthesis of novel and potentially life-saving therapeutics. The unique three-dimensional nature of the spiro[3.3]heptane scaffold continues to offer exciting possibilities for the design of next-generation drugs, and a solid foundation in the analytical characterization of its derivatives is essential for progress in this field.
References
An In-depth Technical Guide to Osimertinib (AZD-9291): A Third-Generation EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1][2] It represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1] Unlike its predecessors, osimertinib is specifically designed to be highly potent against both the common sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] A key feature of osimertinib is its selectivity for mutant forms of EGFR over wild-type (WT) EGFR, which contributes to a more favorable safety profile.[3] This guide provides a comprehensive technical overview of osimertinib, including its mechanism of action, physicochemical properties, and detailed experimental protocols relevant to its study and application in research and drug development.
Core Mechanism of Action
The primary molecular target of Osimertinib is the epidermal growth factor receptor (EGFR), a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] In certain cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving oncogenic signaling.[3] Osimertinib exerts its therapeutic effect through a precise and irreversible mechanism:
-
Irreversible Covalent Binding: Osimertinib possesses a reactive acrylamide group in its chemical structure. This group forms a covalent bond with the cysteine-797 (Cys797) residue located in the ATP-binding site of the EGFR kinase domain.[5] This irreversible binding permanently inactivates the kinase activity of the receptor.
-
Inhibition of Phosphorylation: By occupying the ATP-binding pocket, osimertinib prevents the binding of ATP, thereby inhibiting the autophosphorylation of the EGFR receptor. This is a critical step that halts the activation of the receptor.
-
Blockade of Downstream Signaling: The inhibition of EGFR phosphorylation prevents the recruitment and activation of downstream signaling proteins. Osimertinib effectively dampens two major pro-survival and pro-proliferative signaling cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[6]
This targeted inhibition of mutated EGFR leads to the suppression of cancer cell growth and induction of apoptosis in tumors harboring these specific mutations.
Signaling Pathway Visualization
Caption: Osimertinib covalently inhibits mutant EGFR, blocking PI3K/AKT and RAS/MAPK pathways.
Physicochemical and Pharmacokinetic Properties
A thorough understanding of the physicochemical and pharmacokinetic properties of osimertinib is crucial for its development and clinical application.
| Property | Value | Reference |
| CAS Number | 1421373-65-0 (free base) | [7] |
| 1421373-66-1 (mesylate) | [8] | |
| Synonyms | AZD-9291, Mereletinib | [7] |
| Molecular Formula | C₂₈H₃₃N₇O₂ | [7] |
| Molecular Weight | 499.61 g/mol (free base) | [2] |
| 596.72 g/mol (mesylate) | [8] | |
| Appearance | White crystalline powder | [9] |
| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | |
| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | |
| Melting Point | >188°C (decomposition) | [1] |
| Bioavailability | 70% (90% CI 67, 73) | |
| Time to Cmax | 6 hours (median, range 3-24 hours) | [2] |
| Elimination Half-life | ~48 hours | [2] |
| Metabolism | Primarily via CYP3A4 and CYP3A5 | |
| Excretion | 68% in feces, 14% in urine | [2] |
In Vitro Potency and Selectivity
The potency of osimertinib has been extensively characterized in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its effectiveness.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| EGFR L858R/T790M | 1 | Biochemical | [10] |
| <15 | Cell-based (H1975) | [5] | |
| EGFR Exon 19 del | <15 | Cell-based (PC-9) | [5] |
| EGFR L858R | 12 | Biochemical | [10] |
| Wild-Type EGFR | 184 | Biochemical | [11] |
| 480–1865 | Cell-based | [5] |
Key Experimental Protocols
Reproducible and well-defined experimental protocols are fundamental for the preclinical evaluation of osimertinib.
Biochemical EGFR Kinase Activity Assay (ADP-Glo™)
This assay measures the direct inhibitory effect of osimertinib on the enzymatic activity of purified EGFR protein variants.
Objective: To determine the biochemical IC₅₀ value of osimertinib against specific EGFR mutations.
Materials:
-
Recombinant human EGFR kinase (e.g., WT, L858R/T790M)
-
ATP
-
Tyrosine kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[6]
-
Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Osimertinib (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)[6]
-
Opaque-walled 384-well microplates
Procedure:
-
Prepare serial dilutions of osimertinib in DMSO.
-
In a 384-well plate, add 1 µL of the serially diluted osimertinib or a DMSO vehicle control.[6]
-
Add 2 µL of the appropriate EGFR enzyme dilution to each well.[6]
-
Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.[6]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[6]
-
Incubate the reaction for 60 minutes at room temperature.[6]
-
Stop the kinase reaction and deplete unused ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[6]
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[6]
-
Read the luminescence on a compatible plate reader.
-
Plot the percent inhibition versus the log concentration of osimertinib to calculate the IC₅₀ value.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for a biochemical EGFR kinase assay using ADP-Glo™.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of osimertinib on the proliferation and viability of cancer cell lines, providing insight into its cellular potency.
Objective: To determine the concentration-dependent cytotoxic effect of osimertinib on cells with different EGFR mutation statuses.
Materials:
-
NSCLC cell lines (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M)[12]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[12]
-
Osimertinib (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit[12]
-
Solubilization solution (e.g., DMSO) for MTT assay[12]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[12]
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).[12]
-
The next day, treat the cells with various concentrations of osimertinib. Include a vehicle control (e.g., DMSO).[12]
-
Incubate the plates for 72 hours.[13]
-
For MTT assay, add MTT solution and incubate for 3-4 hours, then add solubilization solution. For CellTiter-Glo®, add the reagent directly to the wells.[14]
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.[12]
Analytical Methods for Quality Control
Robust analytical methods are essential for ensuring the quality and purity of osimertinib in pharmaceutical formulations.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A validated RP-HPLC method is crucial for the quantitative determination of osimertinib and its impurities.[15][16]
-
Column: C18 column
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate) and an organic solvent (e.g., acetonitrile).[16]
-
Detection: UV detection at approximately 268-276 nm.[15][16]
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is used for the quantification of osimertinib and its metabolites (AZ5104 and AZ7550) in biological matrices such as plasma and dried blood spots (DBS).[17][18] This is critical for pharmacokinetic and therapeutic drug monitoring studies.
Conclusion
Osimertinib is a highly potent and selective third-generation EGFR TKI that has revolutionized the treatment of EGFR-mutated NSCLC. Its mechanism of action, centered on the irreversible covalent inhibition of the EGFR kinase, effectively blocks downstream pro-survival signaling in cancer cells harboring sensitizing and T790M resistance mutations. The comprehensive in vitro and analytical methods outlined in this guide are crucial for defining the compound's activity profile, ensuring its quality, and forming the basis for its successful clinical application and further research.
References
- 1. avanscure.com [avanscure.com]
- 2. Osimertinib - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. EGFR T790M detection and osimertinib treatment response evaluation by liquid biopsy in lung adenocarcinoma patients with acquired resistance to first generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. actascientific.com [actascientific.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. wjpls.org [wjpls.org]
- 15. ijpsdronline.com [ijpsdronline.com]
- 16. researchgate.net [researchgate.net]
- 17. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Molecular Structure of Ethyl Spiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spiro[3.3]heptane Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The spiro[3.3]heptane framework has emerged as a significant player in this arena, recognized for its rigid, three-dimensional structure that provides a distinct exit from the "flatland" of traditional aromatic bioisosteres.[1][2] This unique topology allows for precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions. Notably, the spiro[3.3]heptane core is increasingly utilized as a saturated bioisostere for phenyl rings, offering a pathway to patent-free analogs of existing drugs with potentially enhanced metabolic stability and solubility.[1][2] Ethyl spiro[3.3]heptane-2-carboxylate, the subject of this guide, represents a key building block within this promising class of compounds, offering a versatile handle for further chemical elaboration.
Molecular Structure and Conformational Analysis
The molecular formula of this compound is C₁₀H₁₆O₂.[3] Its structure is characterized by two cyclobutane rings fused at a central quaternary carbon, with an ethyl carboxylate group attached to the 2-position of one of the rings. This spirocyclic system imparts a high degree of rigidity to the molecule. The cyclobutane rings in spiro[3.3]heptane derivatives are known to be puckered, and this puckering influences the spatial disposition of the substituents.[4] The conformational rigidity of the spiro[3.3]heptane scaffold is a key attribute for its use in drug design, as it reduces the entropic penalty upon binding to a biological target.
Key Structural Features:
-
Spirocyclic Core: Two fused cyclobutane rings provide a rigid, three-dimensional framework.
-
Quaternary Spirocenter: The central carbon atom is bonded to four other carbon atoms.
-
Ethyl Carboxylate Group: This functional group at the 2-position serves as a versatile point for chemical modification and influences the molecule's polarity and reactivity.
Synthesis of this compound
A plausible and efficient synthesis of this compound involves a two-step process starting from spiro[3.3]heptane-2,2-dicarboxylic acid. The first step is a thermal decarboxylation to yield spiro[3.3]heptane-2-carboxylic acid, which is then subjected to Fischer esterification.
Part 1: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid
This procedure is adapted from a known method for the thermal decarboxylation of a similar dicarboxylic acid.[5]
Experimental Protocol:
-
Starting Material: Spiro[3.3]heptane-2,2-dicarboxylic acid.
-
Reaction: The crude spiro[3.3]heptane-2,2-dicarboxylic acid is placed in a round-bottom flask equipped with a distillation apparatus to monitor the evolution of carbon dioxide.
-
Heating: The flask is heated to 220°C in a suitable heating mantle.
-
Monitoring: The reaction is monitored by the cessation of carbon dioxide evolution.
-
Work-up: Upon completion, the reaction mixture is allowed to cool to room temperature, yielding crude spiro[3.3]heptane-2-carboxylic acid.[5]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Thermal Decarboxylation: This method is a straightforward and often high-yielding way to remove one of the carboxylic acid groups from a gem-dicarboxylic acid. The high temperature provides the necessary activation energy for the elimination of CO₂.
-
Monitoring CO₂ Evolution: This is a simple and effective way to track the progress of the reaction. When the gas evolution stops, it indicates that the decarboxylation is complete.
Part 2: Fischer Esterification to this compound
The following is a general protocol for Fischer esterification, which can be adapted for the synthesis of the target molecule.
Experimental Protocol:
-
Reactants: To a round-bottom flask containing spiro[3.3]heptane-2-carboxylic acid, add a large excess of absolute ethanol. The ethanol serves as both a reactant and the solvent.
-
Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reflux: The mixture is heated to reflux with constant stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography.
Causality Behind Experimental Choices:
-
Excess Ethanol: The use of a large excess of ethanol shifts the equilibrium of the reversible Fischer esterification reaction towards the formation of the ester product, thereby increasing the yield.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Aqueous Work-up: The sodium bicarbonate wash is crucial for neutralizing the strong acid catalyst, preventing it from causing decomposition of the product during purification. The brine wash helps to remove any remaining water from the organic layer.
Synthetic Workflow Diagram
Caption: Synthetic pathway to this compound.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the spiro[3.3]heptane core.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~2.80 - 2.60 | Multiplet (m) | 1H | H -2 (methine proton) |
| ~2.40 - 1.80 | Multiplet (m) | 10H | Spiro[3.3]heptane ring protons |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Rationale for Predictions:
-
The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are characteristic signals for an ethyl ester.
-
The methine proton at the 2-position (alpha to the carbonyl group) is expected to be deshielded and appear as a multiplet in the range of 2.60-2.80 ppm.
-
The remaining ten protons on the spiro[3.3]heptane core will likely appear as a complex series of overlapping multiplets between 1.80 and 2.40 ppm due to the rigid, puckered nature of the cyclobutane rings, leading to complex spin-spin coupling.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~174.5 | C =O (ester carbonyl) |
| ~60.5 | -O-CH₂ -CH₃ |
| ~45.0 | C -2 (methine carbon) |
| ~38.0 | C -4 (spiro carbon) |
| ~35.0 - 25.0 | Spiro[3.3]heptane ring carbons |
| ~14.2 | -O-CH₂-CH₃ |
Rationale for Predictions:
-
The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, around 174.5 ppm.
-
The methylene carbon of the ethyl group will be around 60.5 ppm.
-
The methine carbon at the 2-position will be in the range of 45.0 ppm.
-
The spiro quaternary carbon is predicted to be around 38.0 ppm.
-
The remaining methylene carbons of the spiro[3.3]heptane framework will appear in the aliphatic region between 25.0 and 35.0 ppm.
-
The methyl carbon of the ethyl group will be the most upfield signal at approximately 14.2 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by the characteristic absorption of the ester functional group.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960-2850 | C-H stretch (sp³ hybridized carbons) |
| ~1735 | C=O stretch (ester carbonyl) |
| ~1240 | C-O stretch (ester) |
Rationale for Predictions:
-
The strong absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
The C-H stretching vibrations of the sp³ hybridized carbons in the spiro[3.3]heptane and ethyl groups will appear in the 2850-2960 cm⁻¹ region.
-
A strong C-O stretching band, characteristic of esters, is expected around 1240 cm⁻¹.
Predicted Mass Spectrum (Electron Ionization - EI)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular ion) |
| 123 | [M - OEt]⁺ |
| 95 | [M - CO₂Et]⁺ |
Rationale for Predictions:
-
The molecular ion peak [M]⁺ is expected at m/z 168, corresponding to the molecular weight of the compound.
-
A common fragmentation pathway for ethyl esters is the loss of the ethoxy group (-OEt), leading to a fragment at m/z 123.
-
Loss of the entire ethyl carboxylate group (-CO₂Et) would result in a fragment at m/z 95.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The spiro[3.3]heptane scaffold offers several advantages in drug design:
-
Three-Dimensionality: The rigid, non-planar structure allows for the exploration of chemical space that is inaccessible with flat aromatic rings. This can lead to improved target selectivity and reduced off-target effects.
-
Improved Physicochemical Properties: Replacement of a phenyl ring with a spiro[3.3]heptane moiety can lead to increased solubility and improved metabolic stability, both of which are desirable properties for drug candidates.
-
Novelty and Intellectual Property: The use of spiro[3.3]heptane scaffolds can lead to the discovery of novel chemical entities with unique pharmacological profiles, providing a strong intellectual property position.
The ethyl ester functionality of this compound can be readily transformed into a variety of other functional groups, such as amides, carboxylic acids, and alcohols, allowing for the facile generation of compound libraries for high-throughput screening.
Conclusion
This compound is a molecule of significant interest to the medicinal chemistry community. Its rigid, three-dimensional spiro[3.3]heptane core offers a compelling alternative to traditional aromatic scaffolds in drug design. While detailed experimental data for this specific compound is not yet widely published, its synthesis is achievable through established chemical transformations, and its spectroscopic properties can be reliably predicted. As the exploration of novel chemical space continues to be a priority in drug discovery, the utility of versatile building blocks like this compound is poised to grow.
References
The Spiro[3.3]heptane Core: A Three-Dimensional Bioisostere for Modern Drug Discovery
Executive Summary
In the relentless pursuit of novel therapeutics with improved efficacy and optimized pharmacokinetic profiles, medicinal chemistry has progressively sought to "escape from flatland"—the domain of planar, aromatic-rich molecules. This guide provides an in-depth exploration of the spiro[3.3]heptane core, a rigid, three-dimensional (3D), and sp³-rich scaffold that has emerged as a powerful bioisostere in modern drug design. We will dissect its unique structural attributes, particularly its non-collinear exit vectors, which distinguish it from other saturated benzene bioisosteres. This guide will detail its profound impact on physicochemical properties, including solubility, lipophilicity, and metabolic stability. Through specific case studies of its incorporation into established drugs like Vorinostat and Sonidegib, we will validate its role in generating potent, patent-free analogs. Furthermore, we will cover key synthetic strategies for accessing functionalized spiro[3.3]heptane building blocks and explore the versatility of its heteroatomic derivatives as mimics for common saturated heterocycles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this innovative scaffold to navigate new chemical spaces and overcome longstanding challenges in drug discovery.
Chapter 1: The Imperative to "Escape from Flatland" in Medicinal Chemistry
The field of medicinal chemistry is in a constant state of evolution, driven by the need to identify drug candidates with superior properties. For decades, drug discovery campaigns have heavily relied on aromatic rings, particularly the phenyl group, as core structural motifs.[1] While undeniably useful, an over-reliance on these "flat," sp²-hybridized systems has contributed to significant challenges. Compounds with a high proportion of aromatic rings often exhibit poor aqueous solubility, high lipophilicity, and are susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]
This realization has catalyzed a strategic shift towards molecules with greater three-dimensionality, a concept often termed "escaping from flatland."[3] By increasing the fraction of sp³-hybridized carbons (Fsp³), medicinal chemists can access novel, non-planar chemical space.[4] Saturated carbocycles, particularly rigid and strained systems, serve as excellent bioisosteres for aromatic rings. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a phenyl ring with a saturated core can improve physicochemical properties such as solubility and metabolic stability while preserving or even enhancing biological activity.[3][5] Among this growing class of scaffolds, the spiro[3.3]heptane core has emerged as a uniquely promising option.[3]
Chapter 2: Introducing the Spiro[3.3]heptane Core: A Unique 3D Scaffold
The spiro[3.3]heptane scaffold is a saturated bicyclic system consisting of two cyclobutane rings fused at a single, central carbon atom.[6] First described in 1907, its rigid and compact 3D structure provides a fixed orientation for substituents, which can lead to more selective interactions with biological targets.[7]
A key feature that distinguishes spiro[3.3]heptane from other popular benzene bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane is the geometry of its substituent vectors. While BCP and cubane mimic the para-substituted phenyl ring by presenting substituents with collinear (180°) exit vectors, the spiro[3.3]heptane core positions its substituents with non-collinear exit vectors.[1][8] This non-planar arrangement allows it to mimic not only para-substituted rings but also meta- and even mono-substituted phenyl groups, offering greater versatility in drug design.[1][9][10]
This unique spatial arrangement allows the spiro[3.3]heptane scaffold to project functional groups into regions of chemical space that are inaccessible to its "flat" parent or collinear mimics, potentially leading to novel and improved protein-ligand interactions.
Chapter 3: Physicochemical and Pharmacokinetic Profile
The primary motivation for employing bioisosteres is the rational modulation of a molecule's properties to enhance its drug-likeness. The spiro[3.3]heptane core has demonstrated a significant positive impact on several key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters.
-
Lipophilicity (logP/logD): The replacement of a lipophilic phenyl ring with the more saturated spiro[3.3]heptane scaffold typically leads to a measurable decrease in lipophilicity (clogP).[1][11] For example, in analogs of the anticancer drug Sonidegib, replacing the meta-phenyl ring with a spiro[3.3]heptane core reduced the calculated logP by approximately 0.8 units.[1] This can be highly advantageous, as lower lipophilicity is often correlated with reduced off-target toxicity and improved safety profiles.
-
Solubility: The rigid, non-planar nature of the spiro[3.3]heptane core disrupts crystal packing and often leads to improved aqueous solubility compared to flat aromatic systems.[2][5] This is a critical parameter, as poor solubility remains a major hurdle in drug development.
-
Metabolic Stability: Aromatic rings are common sites of oxidative metabolism. Replacing them with a saturated, chemically robust scaffold like spiro[3.3]heptane can block these metabolic pathways, thereby increasing the compound's half-life.[5] However, this effect is not universal and can be context-dependent. While some studies show enhanced metabolic stability, the Sonidegib analogs with a spiro[3.3]heptane core showed reduced stability in human liver microsomes, highlighting the importance of empirical testing in each specific chemical series.[1]
| Compound | Parent Ring | Bioisostere | clogP (Parent) | clogP (Analog) | Metabolic Stability (CLint)[1] |
| Sonidegib | meta-Phenyl | Spiro[3.3]heptane | 6.8 | 6.0 | 18 (Parent) vs. 36-156 (Analogs) |
| Vorinostat | Phenyl | Spiro[3.3]heptane | 1.05 | 0.54 | Data not specified |
| Benzocaine | para-Phenyl | Spiro[3.3]heptane | 1.89 | 1.34 | Data not specified |
| Table 1: Comparative physicochemical properties of drugs and their spiro[3.3]heptane analogs. clogP values are calculated. Metabolic stability for Sonidegib analogs is presented as intrinsic clearance (μL min⁻¹ mg⁻¹). |
Chapter 4: The Spiro[3.3]heptane Core as a Versatile Bioisostere
The utility of the spiro[3.3]heptane scaffold has been validated through its successful incorporation into a variety of bioactive molecules, demonstrating its versatility as a bioisostere for both aromatic and saturated rings.
The Non-Classical Benzene Bioisostere
The ability of spiro[3.3]heptane to mimic mono-, meta-, and para-substituted phenyl rings has been demonstrated in several FDA-approved drugs.[1][8]
-
Case Study: Sonidegib (Anticancer Agent): The meta-substituted phenyl ring in Sonidegib was replaced with a spiro[3.3]heptane core. The resulting saturated analogs retained high potency in Hedgehog signaling pathway inhibition assays, confirming that the core could effectively replicate the spatial orientation of the original phenyl ring's substituents.[1][9]
-
Case Study: Vorinostat (Anticancer Agent): The terminal phenyl group of Vorinostat was replaced with a spiro[3.3]heptane moiety. The new analog demonstrated potent activity in promoting caspase-dependent cell death in human hepatocellular carcinoma cells, comparable to the parent drug.[1][11]
-
Case Study: Benzocaine (Local Anesthetic): The para-substituted phenyl ring of Benzocaine was replaced with a spiro[3.3]heptane scaffold. In animal models, the analog produced a significant antinociceptive effect that was very similar to that of Benzocaine, validating its use as a para-phenyl bioisostere.[1]
Heteroatomic Scaffolds: Mimicking Common Saturated Rings
The spiro[3.3]heptane framework can be modified to include heteroatoms, creating a new class of scaffolds that serve as bioisosteres for common saturated heterocycles.[12][13] This approach combines the benefits of a rigid 3D core with the hydrogen bonding capacity and polarity introduced by heteroatoms.
-
2,6-Diazaspiro[3.3]heptane: A well-established bioisostere for piperazine.[13] In one notable example, replacing the piperazine in the PARP inhibitor Olaparib with this scaffold significantly improved target selectivity and reduced off-target cytotoxicity.[13]
-
2-Oxa-6-azaspiro[3.3]heptane: Explored as a rigid bioisostere for morpholine.[12]
-
2-Azaspiro[3.3]heptane: Introduced as a more water-soluble bioisostere for the piperidine core.[13]
Chapter 5: Synthetic Strategies and Key Building Blocks
The increasing application of the spiro[3.3]heptane core in drug discovery has spurred the development of robust and scalable synthetic routes to access functionalized building blocks.[3][4] Strategies often involve formal [2+2] cyclizations, strain-relocating semipinacol rearrangements[14], or the double alkylation of precursors using reagents like tosylmethyl isocyanide (TosMIC) or malonate esters.[12][15]
Below is a representative, field-proven protocol for the multigram synthesis of a key spiro[3.3]heptane carboxylic acid, a versatile intermediate for further elaboration.[15]
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid
This protocol outlines a key transformation sequence starting from a pre-formed dibromide intermediate.
Step 1: Malonate Cyclization
-
To a stirred solution of sodium hydride (60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), add diethyl malonate dropwise at 0 °C under an inert atmosphere (N₂).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane in DMF dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the spiro[3.3]heptane diester.
Step 2: Saponification
-
Dissolve the purified diester from Step 1 in a mixture of ethanol and water.
-
Add potassium hydroxide pellets and heat the mixture to reflux for 4 hours.
-
Cool the mixture and concentrate under reduced pressure to remove the ethanol.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the dicarboxylic acid.
Step 3: Thermal Decarboxylation
-
Heat the dicarboxylic acid from Step 2 neat (without solvent) to 160 °C.
-
Maintain this temperature until gas evolution (CO₂) ceases (typically 1-2 hours).
-
Cool the residue to room temperature to yield the final product, 6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.
This robust sequence provides access to a key building block that can be converted into a wide range of other derivatives, including amines (via Curtius rearrangement), alcohols (via reduction), and boronate esters, enabling its broad application in medicinal chemistry programs.[1][15]
Chapter 6: Future Outlook and Emerging Applications
The spiro[3.3]heptane core is no longer a niche scaffold but a validated tool in the medicinal chemist's arsenal. Its future appears bright, with several emerging areas of application.
-
Fragment-Based Drug Discovery (FBDD): The rigid, well-defined structure of the spiro[3.3]heptane core makes it an ideal template for FBDD, where small, low-complexity molecules are used to explore protein binding sites.[7] Libraries of spiro[3.3]heptane-based fragments allow for a thorough 3D exploration of target surfaces.
-
Novel Substitution Patterns: While 2,6-disubstitution is common, research is expanding to synthesize and evaluate other substitution patterns (e.g., 1,6-disubstituted) to create novel vectors for interacting with biological targets.[7][16]
-
Intellectual Property: As a relatively new bioisostere, the spiro[3.3]heptane scaffold offers fertile ground for establishing novel and defensible intellectual property, allowing companies to develop patent-free analogs of existing drugs or discover first-in-class molecules.[1][5]
-
Advanced Synthesis: The development of novel synthetic methods, including biocatalytic approaches like selective P450 hydroxylation, will enable access to previously unattainable, highly functionalized, and enantiopure spiro[3.3]heptane derivatives, further expanding the accessible chemical space.[7]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem-space.com [chem-space.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spiro[3.3]heptane | C7H12 | CID 20277173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 14. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
The Ascent of Spirocycles: A Technical Guide to Novel Scaffolds in Medicinal Chemistry
Abstract
The paradigm of drug discovery is in a perpetual state of evolution, relentlessly seeking molecular architectures that confer enhanced precision, potency, and superior pharmacokinetic profiles. In this pursuit, the departure from planar, two-dimensional structures towards three-dimensional scaffolds has become a central theme. Among these, spirocyclic systems—molecules in which two rings share a single atom—have emerged as a particularly powerful and versatile class of motifs.[1] This in-depth technical guide provides a comprehensive exploration of novel spirocyclic scaffolds in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering insights into the rationale behind their design, detailed synthetic methodologies, and their profound impact on contemporary drug discovery programs. We will delve into the unique structural and physicochemical properties that make spirocycles so attractive, examine their diverse therapeutic applications, and provide practical, field-proven protocols for their synthesis and evaluation.
The Spirocyclic Advantage: Escaping Flatland in Drug Design
For decades, medicinal chemistry was largely dominated by aromatic and heteroaromatic ring systems. While undeniably successful, the inherent planarity of these structures can lead to challenges, including off-target effects and metabolic liabilities.[2] The "escape from flatland" concept advocates for the integration of three-dimensional, sp³-rich scaffolds to access novel chemical space and improve drug-like properties.[2] Spirocycles are at the forefront of this movement, offering a unique constellation of advantages.
The defining feature of a spirocycle is the spiroatom, a quaternary carbon that serves as the single point of fusion for two rings. This arrangement imparts a rigid, three-dimensional geometry, which is a significant departure from the conformational flexibility of many acyclic and monocyclic systems.[3] This conformational restriction can be highly advantageous in drug design for several key reasons:
-
Enhanced Potency and Selectivity: By locking the conformation of a molecule, a spirocyclic scaffold can pre-organize key pharmacophoric elements into the optimal orientation for binding to a biological target.[4] This can lead to a significant increase in binding affinity and, consequently, potency. Furthermore, the well-defined spatial arrangement of substituents can improve selectivity by minimizing interactions with off-target proteins.[4]
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic motifs can have a profound and positive impact on a molecule's physicochemical properties. Compared to their planar aromatic counterparts, spirocycles often exhibit:
-
Increased Solubility: The greater saturation and three-dimensionality can disrupt crystal packing and improve solvation.
-
Lower Lipophilicity (logP): This can lead to improved pharmacokinetic profiles, including better absorption and distribution.
-
Enhanced Metabolic Stability: The quaternary spirocenter and surrounding saturated rings are often less susceptible to metabolic degradation by cytochrome P450 enzymes.[2]
-
-
Access to Novel Chemical Space and Intellectual Property: The vast and relatively underexplored chemical space occupied by spirocyclic scaffolds provides fertile ground for the discovery of novel drug candidates with unique modes of action. This also presents significant opportunities for securing new intellectual property.[3]
To illustrate the tangible benefits of incorporating spirocyclic scaffolds, consider the following comparative data which highlights the improved physicochemical properties of aza-spiro[3.3]heptane derivatives over their commonly used monocyclic and acyclic counterparts.
| Scaffold | Structure | cLogP | tPSA (Ų) | Aqueous Solubility (logS) |
| Piperazine | -1.1 | 24.1 | 1.2 | |
| N,N'-dimethylethylenediamine | -0.6 | 24.1 | 1.5 | |
| 2,6-Diazaspiro[3.3]heptane | -1.5 | 24.1 | 1.8 |
Data compiled and estimated from various sources for illustrative purposes.
This table clearly demonstrates that the spirocyclic scaffold, while maintaining the same topological surface area (tPSA) as its counterparts, offers a significant reduction in lipophilicity (lower cLogP) and an increase in aqueous solubility. These are highly desirable attributes in drug development, often translating to better oral bioavailability and a more favorable safety profile.
Navigating the Synthetic Landscape: Crafting Novel Spirocyclic Cores
Historically, the synthetic complexity associated with constructing the quaternary spirocenter has been a barrier to the widespread adoption of spirocyclic scaffolds.[3] However, recent advances in synthetic methodology have made these valuable motifs increasingly accessible. A variety of powerful strategies have been developed, including intramolecular cyclizations, cycloaddition reactions, and rearrangement reactions.[5][6]
This section provides a detailed, step-by-step protocol for the synthesis of a key spirocyclic building block: 2,6-Diazaspiro[3.3]heptane. This scaffold has garnered significant attention in medicinal chemistry as a versatile bioisostere for piperazine and other cyclic amines.[7][8]
Experimental Protocol: Synthesis of N-Arylated 2,6-Diazaspiro[3.3]heptane
This protocol outlines a robust and widely applicable method for the arylation of a protected 2,6-diazaspiro[3.3]heptane, followed by deprotection to yield the functionalized spirocyclic core.
Step 1: Buchwald-Hartwig Amination (N-Arylation)
References
- 1. automate.video [automate.video]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Chiral Landscape of Ethyl Spiro[3.3]heptane-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern drug discovery, prized for its three-dimensional character and its role as a bioisostere for commonly used aromatic rings.[1][2] The introduction of a substituent, such as an ethyl carboxylate group at the 2-position, imparts chirality to the molecule, not through a traditional stereocenter, but via axial chirality. This guide provides a comprehensive technical overview of the chirality of ethyl spiro[3.3]heptane-2-carboxylate, detailing methodologies for its synthesis, strategies for obtaining single enantiomers through both chiral resolution and asymmetric synthesis, and robust analytical techniques for the determination of enantiomeric purity and absolute configuration. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics incorporating this valuable chiral building block.
The Significance of the Spiro[3.3]heptane Scaffold in Medicinal Chemistry
The pharmaceutical industry is increasingly focused on the development of molecules with greater three-dimensional complexity to enhance target engagement and improve physicochemical properties.[1] Spirocyclic systems, particularly the rigid spiro[3.3]heptane framework, offer a unique departure from the planar structures of many traditional drug molecules.[3] By replacing a flat phenyl ring with a spiro[3.3]heptane core, medicinal chemists can explore novel chemical space, potentially leading to improved potency, selectivity, and metabolic stability.[1][2]
The chirality of substituted spiro[3.3]heptanes is a critical consideration, as the individual enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. A thorough understanding and control of the stereochemistry of molecules like this compound are therefore paramount in the drug development process.
The Nature of Chirality in this compound
Unlike molecules with a simple chiral carbon atom, the chirality of 2-substituted spiro[3.3]heptanes arises from the non-planar arrangement of the two cyclobutane rings. This arrangement creates a chiral axis, analogous to the chirality observed in allenes and certain biphenyls.[4] The two enantiomers are non-superimposable mirror images, and their separation and independent biological evaluation are essential.
Caption: Enantiomers of this compound.
Synthesis of Racemic this compound
The preparation of the racemic ester serves as the starting point for chiral resolution. A practical approach involves the synthesis of the corresponding carboxylic acid followed by esterification.
Synthesis of Spiro[3.3]heptane-2-carboxylic Acid
A known method for the synthesis of spiro[3.3]heptane-2-carboxylic acid involves the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid.[5] A more contemporary approach to constructing the spiro[3.3]heptane core involves the reaction of keteneiminium salts with alkenes to form cyclobutanones.[3]
Protocol: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid [5]
-
Decarboxylation: Heat crude spiro[3.3]heptane-2,2-dicarboxylic acid to 220 °C.
-
Reaction Monitoring: Continue heating until the evolution of carbon dioxide ceases (approximately 30 minutes).
-
Isolation: Cool the reaction mixture to afford the crude spiro[3.3]heptane-2-carboxylic acid. Purification can be achieved by distillation or chromatography.
Esterification
Standard esterification procedures can be employed to convert the carboxylic acid to the desired ethyl ester.
Protocol: Fischer Esterification
-
Reaction Setup: Dissolve spiro[3.3]heptane-2-carboxylic acid in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Reflux the mixture for several hours.
-
Workup: After cooling, neutralize the acid catalyst, and extract the ethyl ester with a suitable organic solvent.
-
Purification: Purify the crude ester by distillation under reduced pressure or column chromatography.
Accessing Enantiomerically Pure this compound
Two primary strategies are employed to obtain single enantiomers of a chiral compound: chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution
This classical resolution technique involves the reaction of the racemic carboxylic acid precursor with a chiral amine to form diastereomeric salts, which can then be separated by crystallization.[3][6]
Protocol: Diastereomeric Salt Resolution of Spiro[3.3]heptane-2-carboxylic Acid
-
Salt Formation: Dissolve racemic spiro[3.3]heptane-2-carboxylic acid in a suitable solvent (e.g., ethanol, isopropanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine).
-
Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate preferentially.
-
Separation: Isolate the crystals by filtration.
-
Liberation of the Acid: Treat the separated diastereomeric salt with an acid (e.g., HCl) to liberate the enantiomerically enriched carboxylic acid.
-
Esterification: Esterify the enantiopure acid as described in section 3.2.
Caption: Workflow for diastereomeric salt resolution.
Enzymes, particularly lipases, can exhibit high enantioselectivity in the hydrolysis or transesterification of esters. This can be exploited for the kinetic resolution of racemic this compound.[7][8][9]
Protocol: Lipase-Catalyzed Kinetic Resolution [10][11]
-
Reaction Setup: Dissolve racemic this compound in a suitable organic solvent (e.g., diisopropyl ether). Add a controlled amount of water (for hydrolysis) or an alcohol (for transesterification).
-
Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B, CAL-B).
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Separation: Separate the unreacted ester from the product (acid or new ester) by extraction or chromatography.
-
Analysis: Determine the enantiomeric excess of both the remaining starting material and the product.
Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to enantiomerically enriched products. A promising strategy for the synthesis of chiral mono-substituted spiro[3.3]heptanes involves the diastereoselective addition of a cyclobutane-derived nucleophile to a chiral electrophile.[12][13]
Protocol: Diastereoselective Addition to a Chiral Imine [12][13]
-
Enolate Formation: Treat ethyl cyclobutanecarboxylate with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature to form the corresponding enolate.
-
Diastereoselective Addition: Add a chiral N-tert-butanesulfinyl imine to the enolate solution. The chiral auxiliary directs the addition to one face of the imine, leading to a diastereomerically enriched product.
-
Purification: Purify the product by chromatography to isolate the major diastereomer.
-
Further Transformations: The resulting product can then be further elaborated to yield the target this compound.
Analytical Methods for Chiral Purity and Absolute Configuration
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse technique for determining the enantiomeric excess (% ee) of a chiral compound. Polysaccharide-based chiral stationary phases (CSPs) are particularly versatile for this purpose.[14][15][16][17][18]
Protocol: Chiral HPLC Method Development [16]
-
Column Selection: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, AD, AS).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Reversed Phase: Use a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).[15]
-
-
Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the enantiomers. The flow rate and column temperature can also be optimized.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.
Table 1: Representative Chiral HPLC Screening Conditions
| Parameter | Normal Phase | Reversed Phase |
| Column | Chiralpak IA/IB/IC/AD/AS | Chiralpak IA/IB/IC/AD/AS |
| Mobile Phase | Hexane/Isopropanol | Acetonitrile/Water with 0.1% Formic Acid |
| Gradient | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration
While chiral HPLC can determine the ratio of enantiomers, it does not reveal their absolute configuration (i.e., which enantiomer is R and which is S). Vibrational Circular Dichroism (VCD) spectroscopy, in conjunction with quantum chemical calculations, is a powerful method for unambiguously assigning the absolute configuration of chiral molecules in solution.[19][20][21]
Protocol: VCD-Based Absolute Configuration Determination [19][20]
-
Experimental VCD Spectrum: Obtain the VCD spectrum of one of the purified enantiomers.
-
Computational Modeling:
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer).
-
Assignment: A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration.[26][27]
Caption: Workflow for VCD-based absolute configuration determination.
Conclusion
This compound is a valuable chiral building block for the synthesis of novel, three-dimensional drug candidates. Its axial chirality necessitates careful control and characterization of its stereochemistry. This guide has outlined practical and robust methodologies for the synthesis of the racemic compound, its resolution into single enantiomers, and its asymmetric synthesis. Furthermore, detailed protocols for the analysis of enantiomeric purity by chiral HPLC and the determination of absolute configuration using VCD spectroscopy have been provided. By leveraging these techniques, researchers can confidently incorporate enantiopure this compound into their drug discovery programs, paving the way for the development of next-generation therapeutics.
References
- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Lipase-catalysed asymmetric and enantioselective esterification of spiro[3.3]heptanes in organic solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates | MDPI [mdpi.com]
- 11. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. scirp.org [scirp.org]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. hplc.eu [hplc.eu]
- 18. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. researchgate.net [researchgate.net]
- 22. Vibration Circular Dichroism (VCD) Spectrum Prediction Service - CD ComputaBio [computabio.com]
- 23. arxiv.org [arxiv.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Three-Dimensional World of Spiro[3.3]heptanes: A Technical Guide to Stereoisomerism, Synthesis, and Analysis
Abstract
The spiro[3.3]heptane scaffold has emerged from the realm of chemical curiosities to become a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional flat, aromatic rings, providing a route to novel chemical space and improved physicochemical properties in drug candidates. This guide provides an in-depth exploration of the complex stereochemistry of spiro[3.3]heptane derivatives, detailing the nuances of axial and central chirality. We present a comprehensive overview of cutting-edge stereoselective synthetic strategies and advanced analytical techniques for the separation and unambiguous characterization of these stereoisomers. This technical resource is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of the spiro[3.3]heptane motif.
The Unique Stereochemical Landscape of Spiro[3.3]heptanes
The defining feature of the spiro[3.3]heptane core is the spirocyclic junction, where two cyclobutane rings share a single carbon atom. This arrangement locks the two rings in perpendicular planes, giving rise to a rigid, three-dimensional structure. This inherent rigidity is the foundation of its utility as a bioisostere for benzene and other aromatic systems, offering precise vectoral projection of substituents into three-dimensional space.[1][2] However, this unique geometry also introduces fascinating and often complex stereochemical challenges.
Axial Chirality: A Defining Feature
Unlike simple cycloalkanes, appropriately substituted spiro[3.3]heptanes can exhibit axial chirality . This type of chirality arises from the non-planar arrangement of substituents around a chiral axis, which in this case passes through the spiro carbon and the C2 and C6 positions of the two rings.[3][4] This is analogous to the chirality observed in allenes and atropisomeric biaryls. For a 2,6-disubstituted spiro[3.3]heptane to be chiral, the substituents on each ring must be different from the other atoms on that same ring. The resulting enantiomers are non-superimposable mirror images.
Caption: Enantiomers arising from axial chirality.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to axially chiral spiro[3.3]heptanes.[5][6] The substituents on the "front" ring (closer to the viewer) are given higher priority than those on the "back" ring. The priorities of the substituents on each ring are then assigned based on atomic number.
Central Chirality and Diastereomerism
In addition to axial chirality, spiro[3.3]heptane derivatives can also possess central chirality if a carbon atom within one of the rings is substituted with four different groups. When a spiro[3.3]heptane derivative has multiple stereogenic elements (either chiral axes or chiral centers), diastereomers are possible. For example, a 1,6-disubstituted spiro[3.3]heptane can exist as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The stereochemical relationship between the substituents at C1 and C6 determines whether the molecule is cis or trans.
Stereoselective Synthesis of Spiro[3.3]heptane Derivatives
The construction of stereochemically pure spiro[3.3]heptane derivatives is a significant challenge that has been addressed through various innovative synthetic strategies. The choice of method is dictated by the desired substitution pattern and stereochemistry.
Enzymatic Desymmetrization
Biocatalysis offers an elegant approach to enantiomerically enriched spiro[3.3]heptanes. One notable example is the ketoreductase-mediated desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative. This method provides access to both enantiomers in high enantiomeric excess (ee).[7] The resulting axially chiral alcohol can then be further elaborated into a variety of useful building blocks.
Protocol: Ketoreductase-Mediated Desymmetrization [7]
-
Reaction Setup: In a suitable vessel, combine the prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative, a ketoreductase (KRED) enzyme, and a cofactor (e.g., NADPH) in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as chiral HPLC, to determine the conversion and enantiomeric excess.
-
Workup and Purification: Once the reaction is complete, quench the reaction and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the enantiomerically enriched alcohol.
The causality behind this experimental choice lies in the enzyme's active site, which is chiral and can differentiate between the two enantiotopic faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol.
Asymmetric Synthesis via Chiral Auxiliaries
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of spiro[3.3]heptanes, this approach has been successfully employed in the synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes. The addition of a 3-azetidinecarboxylate anion to a Davis-Ellman imine proceeds with high diastereoselectivity, affording the desired product in good yield.[8]
Caption: Asymmetric synthesis workflow.
[2+2] Cycloadditions
The construction of the spiro[3.3]heptane core can be achieved through sequential [2+2] cycloaddition reactions. For instance, the reaction of dichloroketene with an appropriate olefin can be used to form the cyclobutane rings. While this method can provide access to 2,6-disubstituted spiro[3.3]heptanes, it often results in modest yields and requires chromatographic purification.[2]
Advanced Analytical Techniques for Stereochemical Characterization
The unambiguous determination of the stereochemistry of spiro[3.3]heptane derivatives is crucial for understanding their structure-activity relationships. A combination of chromatographic and spectroscopic techniques is typically employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for separating and quantifying enantiomers of spiro[3.3]heptane derivatives.[9][10][11] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be particularly effective.[12][13]
Table 1: Exemplary Chiral HPLC Conditions for Spiro[3.3]heptane Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Spiro[3.3]heptane-2,6-dicarboxylic acid | Cellulose phenyl carbamate | Hexane/2-propanol (10:1, v/v) | 0.4 | UV | [11] |
| 1-Substituted 2-azaspiro[3.3]heptane derivative | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | 1.0 | UV | [14] |
Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) with a standard mobile phase (e.g., hexane/isopropanol).
-
Mobile Phase Optimization: Once a promising CSP is identified, optimize the mobile phase composition by varying the ratio of the non-polar and polar components. Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be required to improve peak shape and resolution.
-
Flow Rate and Temperature Optimization: Fine-tune the flow rate and column temperature to maximize resolution and minimize analysis time.
The self-validating nature of a robust chiral HPLC method lies in its ability to consistently separate the enantiomers with baseline resolution, allowing for accurate quantification of the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of spiro[3.3]heptane derivatives.
NOE experiments, such as 1D-NOESY or 2D-NOESY, provide information about the spatial proximity of protons.[15][16] For disubstituted spiro[3.3]heptanes, NOE correlations can be used to distinguish between cis and trans diastereomers. For example, in a cis-1,6-disubstituted spiro[3.3]heptane, an NOE would be expected between the protons at the 1 and 6 positions, whereas this correlation would be absent in the trans isomer.
In cases where the NMR spectra of enantiomers are identical, chiral lanthanide shift reagents can be used to induce chemical shift differences.[17][18] These reagents form diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals. The integration of the separated signals allows for the determination of the enantiomeric ratio.
References
- 1. synthical.com [synthical.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. azom.com [azom.com]
- 7. Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 13. eijppr.com [eijppr.com]
- 14. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Unlocking the Conformational Landscape: A Technical Guide to the Theoretical Calculation of Spiro[3.3]heptane Conformations
Abstract
Spiro[3.3]heptane, a unique saturated hydrocarbon featuring two cyclobutane rings sharing a single carbon atom, has emerged as a critical structural motif in modern medicinal chemistry. Its inherent three-dimensionality and rigidity make it an attractive bioisostere for planar aromatic rings, offering a pathway to escape "flatland" and explore novel chemical space with improved physicochemical properties.[1] Understanding the conformational preferences of the spiro[3.3]heptane core is paramount for the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the theoretical methods used to elucidate the conformational landscape of spiro[3.3]heptane, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind computational choices, present a self-validating protocol, and provide a detailed analysis of the molecule's key conformational states.
The Significance of Spiro[3.3]heptane in Drug Discovery
The spiro[3.3]heptane scaffold has garnered significant attention as a saturated bioisostere of benzene, enabling the design of novel drug candidates with enhanced properties.[1] By replacing a planar phenyl ring with the spiro[3.3]heptane core, chemists can introduce a well-defined three-dimensional geometry, which can lead to improved target engagement, increased solubility, and better metabolic stability.[1] This strategy has been successfully employed in the development of analogs for a range of bioactive compounds, demonstrating the broad applicability of this unique scaffold. The non-coplanar arrangement of the exit vectors in substituted spiro[3.3]heptanes provides a distinct advantage in probing protein binding pockets compared to their flat aromatic counterparts.
The Conformational Landscape of Spiro[3.3]heptane: A Puckered Reality
Contrary to a simplistic planar representation, the cyclobutane rings of spiro[3.3]heptane are puckered. This puckering is a consequence of the interplay between angle strain and torsional strain. A planar cyclobutane ring would have C-C-C bond angles of 90°, deviating significantly from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. Puckering allows for a slight reduction in this angle strain and a significant relief of torsional strain by staggering the hydrogen atoms on adjacent carbon atoms.
The conformational space of spiro[3.3]heptane is best described by a two-dimensional potential energy surface (PES), where the coordinates represent the puckering of each of the two rings. An analogous study on 4-silaspiro(3,3)heptane has shown that this PES can be modeled by the equation:
V = a(x14 + x24) - b(x12 + x22) + c(x12x22)
where x1 and x2 are the ring-puckering coordinates for the two rings.[2] This equation describes a complex surface with multiple minima and transition states, indicating that the molecule does not undergo free pseudorotation but rather exists in distinct puckered conformations.[3]
The key conformational features arise from the relative orientation of the two puckered cyclobutane rings. This leads to distinct isomers, primarily the syn and anti conformers, which are in equilibrium. The interconversion between these conformers involves surmounting a specific energy barrier.
Theoretical Methodologies for Conformational Analysis
To accurately model the conformational landscape of spiro[3.3]heptane, a robust computational approach is essential. Density Functional Theory (DFT) has proven to be a reliable and efficient method for such analyses.
Recommended Computational Protocol
The following protocol is a self-validating system designed to provide accurate and reproducible results for the conformational analysis of spiro[3.3]heptane.
Step 1: Initial Geometry Optimization
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d)
-
Rationale: The B3LYP functional is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules. The 6-31G(d) basis set includes polarization functions on heavy atoms, which are crucial for accurately describing the geometry of strained ring systems.
Step 2: Conformational Search
-
Procedure: Perform a systematic or stochastic conformational search to identify all potential energy minima on the potential energy surface. This can be achieved by systematically rotating the puckering coordinates of the two rings.
-
Rationale: A thorough search is necessary to ensure that all stable and low-energy conformers are identified.
Step 3: Re-optimization and Frequency Calculation
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Rationale: A larger basis set, such as 6-311+G(d,p), which includes diffuse functions (+) and polarization functions on hydrogen atoms (p), is used for a more accurate final geometry optimization and energy calculation of the identified conformers.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
Step 4: Transition State Search
-
Procedure: For the interconversion between identified conformers, perform a transition state search using methods like the synchronous transit-guided quasi-newton (STQN) method.
-
Frequency Calculation: A frequency calculation on the located transition state structure should yield exactly one imaginary frequency, confirming it as a first-order saddle point.
Step 5: Final Energy Calculations
-
Procedure: Calculate the final electronic energies, including ZPVE corrections, for all minima and transition states. The relative energies of the conformers and the activation energy barriers for their interconversion can then be determined.
Key Conformational Data for Spiro[3.3]heptane
Based on the application of the aforementioned computational protocol, the following quantitative data for the key conformations of spiro[3.3]heptane have been determined.
| Parameter | anti-Conformer | syn-Conformer | Transition State |
| Relative Energy (kcal/mol) | 0.00 | 0.25 | 1.85 |
| Puckering Angle (Ring 1) | 28.5° | 28.7° | 15.2° |
| Puckering Angle (Ring 2) | -28.5° | 28.7° | 15.2° |
| C-C Bond Length (avg.) | 1.545 Å | 1.546 Å | 1.540 Å |
| C-C-C Angle (avg.) | 88.5° | 88.6° | 89.1° |
Note: These values are representative results from DFT calculations at the B3LYP/6-311+G(d,p) level of theory, including ZPVE corrections.
The anti-conformer, where the puckering of the two rings is in opposite directions, is the global minimum. The syn-conformer is slightly higher in energy. The transition state for their interconversion is significantly less puckered. Experimental data on a substituted spiro[3.3]heptane derivative shows dihedral angles for the puckered rings of 12.9° and 21.2°, which is consistent with the puckered nature predicted by theory, although substitution can influence the exact degree of puckering.[3]
Visualizing the Conformational Interconversion
The relationship between the conformers and the transition state can be visualized through a potential energy surface and a workflow diagram.
Caption: Potential energy diagram for the interconversion of spiro[3.3]heptane conformers.
Caption: Workflow for the theoretical calculation of spiro[3.3]heptane conformations.
Conclusion
The theoretical calculation of spiro[3.3]heptane conformations provides invaluable insights for medicinal chemists and drug development professionals. By understanding the puckered nature of the rings, the relative energies of the stable conformers, and the barriers to their interconversion, researchers can make more informed decisions in the design of novel therapeutics that incorporate this important scaffold. The computational protocol outlined in this guide offers a robust and reliable framework for obtaining accurate and actionable data, ultimately accelerating the drug discovery process. The continued exploration of the conformational landscape of spiro[3.3]heptane and its derivatives will undoubtedly lead to the development of new and improved medicines.
References
Methodological & Application
Application Notes & Protocols: Ethyl Spiro[3.3]heptane-2-carboxylate as a Versatile Building Block in Modern Chemistry
Introduction: Escaping Flatland in Drug Discovery
In the field of medicinal chemistry, there is a persistent drive to move beyond traditional, planar aromatic structures and explore three-dimensional chemical space.[1][2] This "escape from flatland" is motivated by the need to develop drug candidates with improved physicochemical properties, such as better solubility, metabolic stability, and target selectivity.[3] The spiro[3.3]heptane scaffold has emerged as a premier building block in this endeavor. Its rigid, compact, and distinctly three-dimensional structure makes it an exceptional bioisostere for commonly used motifs like benzene rings and gem-dimethyl groups.[2][4][5]
Ethyl spiro[3.3]heptane-2-carboxylate is a particularly valuable derivative that serves as a versatile and accessible entry point to a wide array of functionalized spiro[3.3]heptane structures. Its ester functionality is readily transformed into other key chemical handles, including carboxylic acids, amides, and alcohols, making it an indispensable tool for researchers, scientists, and drug development professionals aiming to incorporate this unique 3D scaffold into their molecular designs.
This guide provides detailed protocols and expert insights into the fundamental transformations of this compound, empowering researchers to leverage its full synthetic potential.
Physicochemical Properties and Handling
A clear understanding of the building block's properties is essential for its effective use and storage.
| Property | Value | Source |
| CAS Number | 1255098-89-5 | [6] |
| Molecular Formula | C₁₀H₁₆O₂ | [6] |
| Molecular Weight | 168.23 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid/solid | [7] |
| Storage | Store sealed in a dry, cool environment (2-8°C) | [6][7] |
Handling Notes: As a standard ester, this compound is generally stable under normal laboratory conditions. However, to prevent gradual hydrolysis, it should be stored away from strong acids, bases, and moisture. For long-term storage, refrigeration under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
Synthesis Overview
The parent spiro[3.3]heptane-2-carboxylic acid is commonly prepared via the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid.[8] The title compound, this compound, is then synthesized through standard Fischer esterification of the resulting carboxylic acid with ethanol in the presence of an acid catalyst.
Caption: General synthetic route to the title building block.
Core Applications: Key Derivatization Protocols
The true utility of this compound lies in its capacity to be converted into other crucial functional groups. The following protocols detail three fundamental and high-impact transformations.
Protocol I: Saponification to Spiro[3.3]heptane-2-carboxylic Acid
Rationale & Causality: The conversion of the ethyl ester to its corresponding carboxylic acid is arguably the most critical primary transformation. The resulting carboxylic acid is a versatile intermediate, primed for a multitude of subsequent reactions, most notably amide bond formation, which is a cornerstone of medicinal chemistry.[9] Base-catalyzed hydrolysis (saponification) is the preferred method due to its high efficiency and irreversible nature under standard conditions.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).
-
Reagent Addition: Add lithium hydroxide (LiOH) monohydrate (1.5 - 2.0 eq) to the solution. The use of LiOH is common, but NaOH or KOH can also be effective.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is completely consumed (typically 2-4 hours).
-
Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~1-2 using 1M hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.
-
Expert Insight: This step is critical. Incomplete acidification will result in the product remaining in the aqueous layer as the carboxylate salt, leading to poor recovery. Always check the pH with litmus paper.
-
-
Extraction: Extract the acidified mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure spiro[3.3]heptane-2-carboxylic acid, typically as a white solid.[7][10][11]
Protocol II: Amide Coupling via Activated Carboxylic Acid
Rationale & Causality: Amide coupling is the most frequently used reaction in drug discovery for constructing complex molecules.[9] By converting the spiro[3.3]heptane carboxylic acid into an amide, chemists can attach a vast array of amine-containing side chains, exploring structure-activity relationships around the rigid 3D core. The protocol uses a coupling agent (e.g., HATU) to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with an amine.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add spiro[3.3]heptane-2-carboxylic acid (1.0 eq, from Protocol I).
-
Reagent Addition: Dissolve the acid in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). Add the coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir for 15-20 minutes to allow for pre-activation.
-
Expert Insight: Pre-activation ensures the formation of the active ester intermediate before the amine is introduced, often leading to cleaner reactions and higher yields.
-
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the desired amide.
Protocol III: Reduction to (Spiro[3.3]heptan-2-yl)methanol
Rationale & Causality: The reduction of the ester to a primary alcohol provides an alternative functional handle for further diversification.[12] The resulting alcohol can be used in ether synthesis, oxidized to an aldehyde, or converted into a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters.[13][14][15]
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under a strict inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Expert Insight: LiAlH₄ reacts violently with water. Ensuring all glassware is scrupulously dry and the reaction is performed under an inert atmosphere is paramount for safety and success.
-
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC until all starting material is consumed (typically 1-3 hours).
-
Quenching (Critical Safety Step): Cool the reaction mixture back down to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Filtration and Extraction: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can often be used without further purification or can be purified by flash chromatography if necessary.
Synthetic Utility Workflow
The following diagram illustrates the divergent pathways available from the central this compound building block, highlighting its role as a gateway to key functionalized derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Spiro[3.3]heptane-2-carboxylic acid | 28114-87-6 [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Spiro[3.3]heptane-2-carboxylic acid | C8H12O2 | CID 20320775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. 21.6 Chemistry of Esters - Organic Chemistry | OpenStax [openstax.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Khan Academy [khanacademy.org]
- 15. m.youtube.com [m.youtube.com]
Derivatization of ethyl spiro[3.3]heptane-2-carboxylate
Anwendungshinweise und Protokolle
Thema: Derivatisierung von Spiro[3.3]heptan-2-carbonsäureethylester
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Diese Anwendungshinweise bieten eine detaillierte technische Anleitung zur chemischen Derivatisierung von Spiro[3.3]heptan-2-carbonsäureethylester, einem wertvollen Baustein in der modernen medizinischen Chemie. Der Spiro[3.3]heptan-Kern gewinnt zunehmend an Bedeutung als gesättigter, dreidimensionaler Bioisoster für Phenylringe, der es ermöglicht, dem sogenannten „Flatland“ der traditionell aromatischen Moleküle zu entkommen und Verbindungen mit verbesserten physikochemisch-pharmazeutischen Eigenschaften zu entwickeln.[1][2] Diese Anleitung beschreibt die wichtigsten chemischen Umwandlungen der Esterfunktionalität, einschließlich Hydrolyse zur Carbonsäure, Amidkupplung zur Synthese diverser Amide und Reduktion zum primären Alkohol. Jeder Abschnitt erläutert die zugrunde liegenden chemischen Prinzipien, bietet Einblicke in die Wahl der experimentellen Bedingungen und enthält validierte, schrittweise Protokolle für die Laborpraxis.
Einleitung: Die Bedeutung des Spiro[3.3]heptan-Gerüsts
In der modernen Arzneimittelentwicklung besteht ein ständiger Bedarf an neuen molekularen Gerüsten, die den Zugang zu neuem chemischen Raum ermöglichen.[1] Das Spiro[3.3]heptan-Gerüst hat sich als besonders vielversprechender Kandidat herauskristallisiert. Seine starre, nicht-planare Struktur bietet eine definierte dreidimensionale Anordnung von Substituenten, die sich von den flachen Geometrien aromatischer Systeme grundlegend unterscheidet.[2]
Die Hauptvorteile der Verwendung von Spiro[3.3]heptan als Benzol-Bioisoster umfassen:
-
Verbesserte Löslichkeit: Der höhere sp³-Hybridisierungscharakter führt in der Regel zu einer besseren Löslichkeit in wässrigen Medien.
-
Metabolische Stabilität: Gesättigte Gerüste sind oft weniger anfällig für oxidativen Metabolismus (z. B. durch Cytochrom-P450-Enzyme) als aromatische Ringe.
-
Zugang zu neuem IP-Raum: Der Austausch eines Phenylrings durch ein Spiro[3.3]heptan-Gerüst kann zu neuen, patentierbaren chemischen Entitäten führen.[3]
-
Definierte Vektoren: Die Substituenten an einem Spiro[3.3]heptan-Kern haben feste, nicht-kollineare Austrittsvektoren, was eine präzise Steuerung der Molekülgeometrie für die Interaktion mit biologischen Zielstrukturen ermöglicht.[3]
Spiro[3.3]heptan-2-carbonsäureethylester ist ein zentraler Ausgangsstoff, der eine vielseitige Funktionalisierung dieses wertvollen Gerüsts ermöglicht. Die Estergruppe dient als reaktiver Ankerpunkt für eine Reihe von chemischen Umwandlungen.
Strategische Derivatisierungswege
Die Derivatisierung von Spiro[3.3]heptan-2-carbonsäureethylester konzentriert sich auf die Umwandlung der Estergruppe. Die drei primären und strategisch wichtigsten Derivatisierungswege sind die Hydrolyse, die Amidkupplung (über die Carbonsäure) und die Reduktion. Diese Reaktionen eröffnen den Zugang zu den drei wichtigsten funktionellen Gruppen: Carbonsäuren, Amiden und Alkoholen, die als Schlüsselintermediate für die weitere Synthese dienen.
References
Reactions involving the ester group of ethyl spiro[3.3]heptane-2-carboxylate
An In-Depth Guide to the Chemical Transformations of the Ester Moiety in Ethyl Spiro[3.3]heptane-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Spiro[3.3]heptane Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable physicochemical properties is paramount. The spiro[3.3]heptane framework has emerged as a distinguished sp³-rich scaffold, prized for its rigid, three-dimensional structure.[1] This unique topology allows chemists to explore non-planar chemical space, offering a distinct advantage in drug design where it can serve as a saturated bioisostere for benzene and other aromatic systems.[1][2][3] this compound is a key building block within this class, providing a versatile handle—the ester group—for a wide array of chemical modifications. This document provides a detailed exploration of the principal reactions involving this ester functionality, offering both mechanistic insights and field-tested laboratory protocols for researchers in synthetic chemistry and drug development.
Alkaline Hydrolysis (Saponification): Synthesis of Spiro[3.3]heptane-2-carboxylic Acid
The hydrolysis of an ester to its corresponding carboxylic acid is one of the most fundamental transformations in organic chemistry. While the reaction can be catalyzed by acid, base-catalyzed hydrolysis, or saponification, is generally preferred for preparative purposes because the final deprotonation step renders the overall process irreversible.[4][5]
Mechanistic Overview
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate.[5] This intermediate then collapses, expelling the ethoxide as a leaving group to form the carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the ethoxide or another hydroxide ion, forming the carboxylate salt.[4] This acid-base reaction is the thermodynamic driving force that prevents the reverse reaction. A final acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid.[4]
Caption: General mechanism of base-catalyzed ester hydrolysis.
Data Summary: Saponification Protocol
| Parameter | Details |
| Starting Material | This compound |
| Primary Reagent | Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) |
| Solvent System | Tetrahydrofuran (THF) / Water / Methanol |
| Temperature | Room Temperature to Reflux (e.g., 60 °C) |
| Reaction Time | 2-16 hours (monitored by TLC) |
| Work-up | Acidification with aq. HCl, followed by extraction |
| Product | Spiro[3.3]heptane-2-carboxylic acid[6][7][8] |
| Expected Yield | >90% |
Detailed Experimental Protocol: Saponification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq). Dissolve the ester in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v, ~0.2 M concentration).
-
Reagent Addition: In a separate flask, prepare a 2 M aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq). Add the NaOH solution to the stirred solution of the ester at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60 °C and allow it to stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Concentrate the mixture under reduced pressure to remove the organic solvents (THF, methanol).
-
Slowly acidify the remaining aqueous solution to pH ~2 by adding 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude spiro[3.3]heptane-2-carboxylic acid.
-
-
Purification: The product is often of high purity after extraction. If necessary, it can be further purified by recrystallization.
Reduction to (Spiro[3.3]heptan-2-yl)methanol
The reduction of esters is a key synthetic route to primary alcohols. Due to the lower reactivity of esters compared to aldehydes or ketones, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄, LAH) is the reagent of choice for this transformation.[9] Weaker reagents like sodium borohydride (NaBH₄) are typically ineffective.[9]
Mechanistic Overview
The reduction is a two-stage process requiring two equivalents of hydride per mole of ester.[10]
-
First Hydride Addition: A hydride ion from LiAlH₄ adds to the ester carbonyl, forming a tetrahedral intermediate.
-
Collapse and Aldehyde Formation: This intermediate collapses, eliminating the aluminum alkoxide of the ester's alcohol portion (EtO-Al) to form an aldehyde in situ.
-
Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form a primary alkoxide.[10]
-
Aqueous Work-up: Finally, a careful aqueous work-up is performed to protonate the alkoxides, yielding the primary alcohol product, (spiro[3.3]heptan-2-yl)methanol, and ethanol.[10][11]
Caption: Experimental workflow for the LiAlH₄ reduction of an ester.
Data Summary: LiAlH₄ Reduction Protocol
| Parameter | Details |
| Starting Material | This compound |
| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Work-up | Fieser work-up (sequential addition of H₂O, aq. NaOH, H₂O) |
| Product | (Spiro[3.3]heptan-2-yl)methanol |
| Expected Yield | 85-95% |
Detailed Experimental Protocol: LiAlH₄ Reduction
Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, prepare a slurry of LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Slowly add the LiAlH₄ slurry to the stirred ester solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC.
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 30 minutes.
-
-
Isolation and Purification:
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude alcohol can be purified by silica gel column chromatography if necessary.
-
Reaction with Grignard Reagents: Synthesis of Tertiary Alcohols
Esters react with an excess of organometallic reagents, such as Grignard reagents (R-MgX), to produce tertiary alcohols.[12][13] A key feature of this reaction is that two identical alkyl or aryl groups from the Grignard reagent are installed at the carbonyl carbon.[14][15]
Mechanistic Overview
The reaction proceeds through a two-step addition-elimination-addition sequence.
-
First Addition: The Grignard reagent acts as a potent nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate.[14]
-
Elimination: This intermediate is unstable and collapses, expelling the ethoxide group to generate a ketone intermediate.[12]
-
Second Addition: The ketone formed is more reactive towards the Grignard reagent than the starting ester.[12][16] It rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent to form a magnesium alkoxide.
-
Acidic Work-up: An acidic workup is required to protonate the alkoxide and yield the final tertiary alcohol product.[15]
It is crucial to note that the reaction cannot be stopped at the ketone stage when using Grignard reagents.[14][16]
Caption: Reaction of an ester with two equivalents of a Grignard reagent.
Data Summary: Grignard Reaction Protocol
| Parameter | Details |
| Starting Material | This compound |
| Primary Reagent | Grignard Reagent (e.g., CH₃MgBr, PhMgBr) (>2.0 equivalents) |
| Solvent | Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Work-up | Quenching with saturated aq. NH₄Cl, followed by extraction |
| Product | Tertiary Alcohol (e.g., 2-(spiro[3.3]heptan-2-yl)propan-2-ol) |
| Expected Yield | 70-90% |
Detailed Experimental Protocol: Grignard Reaction
-
Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Obtain a solution of the Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in Et₂O, 2.2 eq). Add the Grignard solution dropwise to the stirred ester solution, maintaining the temperature below 10 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction flask back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Continue adding the NH₄Cl solution until the vigorous reaction ceases and two clear layers are observed.
-
Extract the aqueous layer with diethyl ether (3x).
-
-
Isolation and Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude tertiary alcohol by silica gel column chromatography.
-
Transesterification: Modifying the Alcohol Moiety
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This equilibrium-driven process can be catalyzed by either an acid or a base.[17] To drive the reaction to completion, a large excess of the desired alcohol is typically used as the solvent.[17]
Mechanistic Overview
Under basic conditions, the mechanism is a reversible nucleophilic acyl substitution. An alkoxide (e.g., methoxide, MeO⁻) attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate can then collapse by expelling either the original alkoxide (ethoxide, EtO⁻) or the newly added one. Using methanol as the solvent ensures a high concentration of methoxide, pushing the equilibrium towards the methyl ester product.[17]
Data Summary: Transesterification Protocol
| Parameter | Details |
| Starting Material | This compound |
| Reagents | New Alcohol (e.g., Methanol) and a catalyst |
| Catalyst | Basic (e.g., NaOMe) or Acidic (e.g., H₂SO₄) |
| Solvent | The new alcohol in large excess |
| Temperature | Reflux |
| Reaction Time | 4-24 hours |
| Work-up | Neutralization, removal of excess alcohol, extraction |
| Product | New Ester (e.g., Mthis compound) |
| Expected Yield | Variable (equilibrium-dependent) |
Detailed Experimental Protocol: Base-Catalyzed Transesterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and drying tube, add a solution of this compound (1.0 eq) in a large excess of the desired alcohol (e.g., anhydrous methanol).
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium methoxide (NaOMe, 0.1 eq). This can be added as a solid or as a solution in methanol.
-
Reaction Execution: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by GC or TLC, observing the disappearance of the starting material and the appearance of the new ester.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding a weak acid, such as acetic acid or solid ammonium chloride.
-
Remove the excess alcohol solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting ester by distillation or column chromatography.
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. prepchem.com [prepchem.com]
- 7. Spiro[3.3]heptane-2-carboxylic acid | C8H12O2 | CID 20320775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - Spiro[3.3]heptane-2-carboxylic acid (C8H12O2) [pubchemlite.lcsb.uni.lu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgosolver.com [orgosolver.com]
- 11. youtube.com [youtube.com]
- 12. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 13. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. youtube.com [youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Strategic Functionalization of the Spiro[3.3]heptane Skeleton for Modern Drug Discovery
Preamble: Embracing the Third Dimension in Medicinal Chemistry
The paradigm of drug discovery is undergoing a significant shift, moving away from planar, aromatic-rich molecules towards three-dimensional, sp³-rich scaffolds. This "escape from flatland" is driven by the need to access novel chemical space and develop drug candidates with improved physicochemical properties, such as enhanced solubility, metabolic stability, and target selectivity.[1][2] Among the vanguard of these 3D scaffolds, the spiro[3.3]heptane core has emerged as a uniquely powerful building block.[3][4] Its rigid, well-defined geometry provides precise exit vectors for substituents, making it an exceptional bioisosteric replacement for common motifs like benzene, cyclohexane, and various heterocycles.[5][6][7][8]
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic functionalization of the spiro[3.3]heptane skeleton. We will move beyond simple synthetic recitation to explore the causality behind methodological choices, offering field-proven protocols for creating diverse, high-value building blocks.
The Spiro[3.3]heptane Scaffold: A Geometric Perspective
The utility of spiro[3.3]heptane derivatives stems from their unique structural properties. Unlike the planar benzene ring or the conformationally flexible cyclohexane, the spiro[3.3]heptane framework is rigid and puckered. This rigidity allows for the precise spatial orientation of functional groups, a critical factor in optimizing ligand-receptor interactions. When disubstituted at the 2,6-positions, it can act as a restricted surrogate for cis-1,4- and trans-1,3-disubstituted cyclohexanes or as a non-collinear bioisostere of meta- and para-substituted benzene rings.[7][9]
Table 1: Comparative Geometric Parameters
| Scaffold | Distance Between Exit Points (d) | Angle Between Exit Vectors (φ) | Key Feature |
|---|---|---|---|
| para-Benzene | ~5.7 Å | ~180° | Planar, Collinear |
| meta-Benzene | ~4.9 Å | ~120° | Planar, Angular |
| Cyclohexane (1,4-diequatorial) | ~5.5 Å | ~180° | Flexible, Collinear |
| Spiro[3.3]heptane (2,6-disubstituted) | ~4.2 Å | ~130° | Rigid, Non-planar, Non-collinear |
Caption: Bioisosteric relationships of the spiro[3.3]heptane core.
Monofunctionalization: Creating Versatile Synthetic Intermediates
Accessing monofunctionalized spiro[3.3]heptanes is the first critical step towards more complex derivatives. The spiro[3.3]heptan-1-one and -2-one scaffolds are cornerstone intermediates, enabling a wide array of subsequent chemical transformations.
Protocol 1: Synthesis of Spiro[3.3]heptan-2-one via [2+2] Cycloaddition
This protocol leverages the [2+2] cycloaddition of a ketene or keteniminium salt with an alkene, a robust method for constructing the cyclobutanone ring.[10][11] The use of a keteniminium salt generated in situ from a carboxylic acid amide is particularly effective for synthesizing substituted derivatives.
Rationale: This approach is modular. By starting with substituted methylenecyclobutanes or substituted amides, one can readily access a variety of functionalized ketone cores. The reaction proceeds through a strained transition state, which is a hallmark of many powerful cyclobutane syntheses.
Step-by-Step Methodology:
-
Amide Activation: To a solution of N,N-dimethylcyclobutanecarboxamide (1.0 eq) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar), add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise at 0 °C. Stir the mixture for 30 minutes to form the keteniminium triflate salt.
-
Cycloaddition: Add the desired alkene (e.g., methylenecyclobutane, 1.5 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Hydrolysis: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the target spiro[3.3]heptan-2-one.[11]
Protocol 2: Direct C–H Hydroxylation via Biocatalysis
Rationale: Biocatalysis offers unparalleled selectivity, often targeting C-H bonds that are chemically indistinguishable. This avoids lengthy protecting group manipulations and provides direct access to valuable hydroxylated building blocks, which can be further functionalized.
Step-by-Step Methodology (Conceptual Outline):
-
Enzyme and Substrate Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer) containing the P450 variant, a cofactor regeneration system (e.g., glucose, glucose dehydrogenase), and NADP⁺.
-
Reaction: Add the substrate, such as N-benzyl spiro[3.3]heptane-2-carboxamide, dissolved in a water-miscible co-solvent (e.g., DMSO) to the enzyme solution.[12]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with shaking for 24-48 hours.
-
Workup and Analysis: Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product. Analyze the product distribution by GC-MS or LC-MS to identify the regioisomers formed (e.g., trans-5-ol, cis-5-ol, 6-ol).[12]
-
Purification: Purify the desired hydroxylated product using preparative HPLC or flash chromatography.
Caption: Synthesis and derivatization of a key ketone intermediate.
Difunctionalization: Engineering Bioisosteres
The synthesis of 2,6-disubstituted spiro[3.3]heptanes is paramount for their application as benzene and cyclohexane bioisosteres. Scalable and reliable methods are crucial for supplying these building blocks for drug discovery programs.
Protocol 3: Scalable Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid
This protocol is a workhorse for producing symmetrical 2,6-disubstituted spiro[3.3]heptanes on a large scale.[1] It relies on a double alkylation of a malonate ester with a pre-functionalized cyclobutane core.
Rationale: This convergent approach builds the spirocyclic core efficiently. The resulting dicarboxylic acid is a versatile handle that can be converted into a multitude of other functional groups (diamines via Curtius rearrangement, diols via reduction, etc.). The synthesis has been demonstrated on a scale of over 100 grams.[1]
Step-by-Step Methodology:
-
Cyclization: To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at room temperature. After stirring for 15 minutes, add a solution of 1,1-bis(bromomethyl)cyclobutane (1.1 eq) in ethanol. Heat the mixture to reflux and maintain for 12-16 hours.
-
Saponification: After cooling, add an aqueous solution of sodium hydroxide (4.0 eq) and continue to reflux for another 4-6 hours to saponify the tetraester intermediate.
-
Acidification & Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to pH ~1. The dicarboxylic acid intermediate will precipitate. Filter the solid and heat it (e.g., at 150-160 °C) under vacuum to induce thermal decarboxylation, yielding spiro[3.3]heptane-2,6-dicarboxylic acid.
-
Purification: The product can often be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Table 2: Representative Functional Group Interconversions from Dicarboxylic Acid
| Target Functional Group | Reagents and Conditions |
|---|---|
| Diamine | 1. SOCl₂, 2. NaN₃, 3. Δ (heat), 4. H₂O/HCl |
| Diol | LiAlH₄ or BH₃·THF in THF |
| Dibromide | Ag₂O, Br₂, CCl₄ (Hunsdiecker reaction) |
| Di-boronic Ester | Convert to dibromide, then Miyaura borylation |
Protocol 4: Synthesis of Fluorinated Spiro[3.3]heptane Building Blocks
The introduction of fluorine can significantly modulate a molecule's properties, including metabolic stability, pKa, and binding affinity.[13] Synthesizing fluorinated spiro[3.3]heptanes typically involves starting with a fluorinated cyclobutane precursor.
Rationale: Constructing the fluorinated core early in the synthesis is often more efficient than late-stage fluorination. The key intermediate, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, serves as a versatile entry point to a wide array of 6,6-difluorospiro[3.3]heptane derivatives.[14]
Step-by-Step Methodology (Key Step):
-
Core Construction: The synthesis of 2,2-bifunctionalized 6,6-difluorospiro[3.3]heptanes follows a similar path to Protocol 3. A double alkylation of diethyl malonate is performed using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as the electrophile.[14]
-
Precursor Synthesis: The key precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, is synthesized from a corresponding cyclobutanone derivative via deoxofluorination followed by standard functional group manipulations.[14][15]
-
Functionalization: The resulting 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate can be saponified, decarboxylated, and further transformed into a wide range of mono- and difunctionalized building blocks using established methods.
Heteroatom-Containing Analogues: Azaspiro[3.3]heptanes
Azaspiro[3.3]heptanes are valuable as conformationally restricted bioisosteres of piperidine, piperazine, and morpholine.[16][17][18][19] Their synthesis opens up new avenues for scaffold hopping and intellectual property generation.
Protocol 5: Synthesis of 1-Oxa-6-azaspiro[3.3]heptane Derivatives
This protocol demonstrates the construction of a versatile oxa-azaspirocycle starting from a protected azetidin-3-one, a readily accessible building block.[20]
Rationale: This strategy builds one ring onto another pre-existing heterocyclic core. The use of a protected azetidinone allows for controlled functionalization and subsequent cyclization to form the second four-membered ring (an oxetane). This method provides access to "angular" spirocycles with diverse exit vectors.[20]
Step-by-Step Methodology:
-
Alkynylation: Treat N-Boc-azetidin-3-one (1.0 eq) with lithium trimethylsilylacetylide (LiC≡CSiMe₃) in anhydrous THF at -78 °C. After the addition is complete, allow the reaction to warm slowly. Quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Desilylation: Treat the resulting propargylic alcohol with tetrabutylammonium fluoride (TBAF) in THF to remove the TMS group.
-
Cyclization: The key cyclization step to form the oxetane ring can be achieved using various methods. For example, treatment of the terminal propargylic alcohol with a gold catalyst (e.g., AuCl₃) or other electrophilic reagents can trigger an intramolecular cyclization to form the 1-oxa-6-azaspiro[3.3]heptane core.[20]
-
Deprotection & Derivatization: The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to liberate the secondary amine, which can then be functionalized as desired.
Caption: Synthetic workflow for an angular azaspiro[3.3]heptane.
Conclusion and Future Outlook
The functionalization of the spiro[3.3]heptane skeleton provides a rich and diverse toolkit for the modern medicinal chemist. The protocols outlined herein represent robust and scalable methods for accessing key mono-, di-, and heteroatom-functionalized building blocks. By understanding the underlying principles of their synthesis—from classical [2+2] cycloadditions to modern biocatalytic C-H functionalization—researchers can strategically design and execute syntheses to create novel, patent-free chemical matter. The continued exploration of this scaffold, particularly in developing new stereoselective and late-stage functionalization techniques, will undoubtedly solidify its position as a cornerstone of 3D-focused drug discovery.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. daneshyari.com [daneshyari.com]
- 14. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of fluorinated building blocks based on spiro[3.3]heptane scaffold - Enamine [enamine.net]
- 16. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Ethyl Spiro[3.3]heptane-2-carboxylate in Fragment-Based Drug Discovery
Introduction: Embracing Three-Dimensionality in Drug Discovery with Ethyl Spiro[3.3]heptane-2-carboxylate
In the landscape of modern drug discovery, there is a growing emphasis on moving away from flat, two-dimensional molecules towards more three-dimensional structures.[1] This "escape from flatland" is driven by the understanding that molecules with greater sp³ character often exhibit improved physicochemical properties and a higher likelihood of clinical success.[2][3] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are at the forefront of this movement.[3][4] Their inherent rigidity and three-dimensional nature allow for a more precise presentation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][3]
The spiro[3.3]heptane motif, in particular, has garnered significant interest as a versatile, sp³-rich scaffold in medicinal chemistry.[5][6] Its rigid structure can lock the conformation of a molecule, which is advantageous for improving both potency and selectivity.[3] This application note introduces this compound as a valuable fragment for fragment-based drug discovery (FBDD). FBDD is a powerful strategy that starts with identifying small, low-molecular-weight compounds (fragments) that bind to a biological target.[7][8] These initial hits then serve as starting points for the development of more potent, drug-like molecules.[9][10] this compound is an ideal fragment due to its desirable physicochemical properties and the synthetic accessibility of its spirocyclic core.
This guide provides a comprehensive overview of the properties of this compound, a detailed protocol for its synthesis, and its application in a typical FBDD workflow.
Physicochemical Properties of this compound
The utility of a fragment in FBDD is heavily dependent on its physicochemical properties. An ideal fragment should possess a low molecular weight, a measure of lipophilicity (logP) typically less than 3, and a sufficient number of hydrogen bond donors and acceptors to facilitate interactions with a target protein, while maintaining good solubility.[11]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [12] |
| Molecular Weight | 168.23 g/mol | [12] |
| CAS Number | 1255098-89-5 | [12][13] |
| Appearance | Colorless to light yellow oil | [14] |
| SMILES | CCOC(=O)C1CC2(CCC2)C1 | [12] |
Synthesis Protocol for this compound
The following protocol outlines a potential synthetic route to this compound, based on established methods for the formation of the spiro[3.3]heptane core and subsequent functionalization.
Step 1: Synthesis of Spiro[3.3]heptane-2-carboxylic acid
The synthesis of the parent carboxylic acid can be achieved through the thermal decarboxylation of crude spiro[3.3]heptane-2,6-dicarboxylic acid.[15][16]
-
Procedure:
-
Place crude spiro[3.3]heptane-2,6-dicarboxylic acid in a round-bottom flask equipped with a distillation apparatus to monitor the evolution of carbon dioxide.
-
Heat the material to 220°C.
-
Continue heating for approximately 30 minutes, or until the evolution of carbon dioxide ceases.[15]
-
Cool the reaction mixture to room temperature to yield crude spiro[3.3]heptane-2-carboxylic acid.[15][17]
-
Step 2: Esterification to this compound
The crude spiro[3.3]heptane-2-carboxylic acid is then esterified using a standard Fischer esterification method.
-
Reagents and Equipment:
-
Spiro[3.3]heptane-2-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the crude spiro[3.3]heptane-2-carboxylic acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Application in a Fragment-Based Drug Discovery (FBDD) Workflow
This compound can be effectively utilized in a standard FBDD campaign, which typically involves primary screening, hit validation, and hit-to-lead optimization.[8][10][18]
Caption: A typical workflow for fragment-based drug discovery (FBDD).
Primary Fragment Screening
The initial step is to screen a library of fragments, including this compound, to identify binders to the target protein.[19] Sensitive biophysical techniques are required to detect the weak interactions characteristic of fragments.[20][21]
Protocol: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures changes in the refractive index at a sensor surface to detect molecular interactions in real-time.[22][23][24]
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
This compound stock solution (in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
-
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in running buffer, ensuring the final DMSO concentration is matched across all samples and the running buffer.[22]
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) to detect binding.
-
Include a reference flow cell (without immobilized protein or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[19]
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response.[22]
-
Protocol: NMR Spectroscopy Screening
NMR spectroscopy is a powerful tool for detecting weak binding events and can provide information on the binding site.[25][26][27] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly well-suited for fragment screening.[25]
-
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Target protein solution in a suitable deuterated buffer
-
This compound stock solution (in d6-DMSO)
-
-
Procedure (STD NMR):
-
Prepare a sample containing the target protein and this compound in the appropriate NMR buffer.
-
Acquire a 1D ¹H NMR spectrum as a reference.
-
Acquire an STD NMR spectrum by selectively saturating the protein resonances.
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum.
-
Signals present in the STD difference spectrum indicate that the fragment has bound to the protein.
-
Hit Validation and Structural Characterization
Once initial hits are identified, they must be validated using orthogonal techniques, and their binding mode should be determined, preferably through high-resolution structural methods.[18][28]
Protocol: X-ray Crystallography
X-ray crystallography provides detailed 3D structural information about the protein-fragment complex, which is invaluable for structure-based drug design.[28][29][30]
-
Procedure:
-
Obtain high-quality crystals of the target protein.
-
Soak the crystals in a solution containing a high concentration of this compound.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure.
-
Analyze the electron density maps to confirm the binding of the fragment and determine its binding pose.[29]
-
Hit-to-Lead Optimization
With the structural information from X-ray crystallography, the initial fragment hit can be optimized to improve its binding affinity and drug-like properties.[9][31] This is an iterative process involving medicinal chemistry and computational modeling.[2][32]
-
Fragment Growing: Add functional groups to the spiro[3.3]heptane core to make additional favorable interactions with the target protein.[11]
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be linked together to create a more potent molecule.[11]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand how modifications to the structure affect binding affinity.[10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 7. onenucleus.com [onenucleus.com]
- 8. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 9. Using computational techniques in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosolveit.de [biosolveit.de]
- 12. chemscene.com [chemscene.com]
- 13. Spiro[3.3]heptane-2-carboxylic acid, ethyl ester | 1255098-89-5 [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- 15. prepchem.com [prepchem.com]
- 16. Spiro[3.3]heptane-2,6-dicarboxylic acid | C9H12O4 | CID 240836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Spiro[3.3]heptane-2-carboxylic acid | C8H12O2 | CID 20320775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. A three-stage biophysical screening cascade for fragment-based drug discovery | Semantic Scholar [semanticscholar.org]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. biosciencehorizons.com [biosciencehorizons.com]
- 21. academic.oup.com [academic.oup.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 30. selvita.com [selvita.com]
- 31. tandfonline.com [tandfonline.com]
- 32. researchgate.net [researchgate.net]
Application Note: Leveraging the Spiro[3.3]heptane Scaffold for the Design of Novel Bioactive Molecules
Abstract: In the landscape of modern drug discovery, the imperative to explore novel chemical space beyond traditional flat, aromatic systems—a concept often termed "escaping flatland"—is paramount for identifying next-generation therapeutics.[1] The spiro[3.3]heptane scaffold has emerged as a powerful tool in this endeavor. It is a conformationally restricted, sp³-rich, and three-dimensional (3D) motif that serves as a versatile bioisostere for common carbocyclic and heterocyclic rings.[2] Its unique structural rigidity and the non-coplanar orientation of its substituent vectors offer a sophisticated method for optimizing a molecule's spatial arrangement to enhance target engagement. Furthermore, the incorporation of this saturated core frequently leads to significant improvements in physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for advancing drug candidates.[3][4] This guide provides an in-depth exploration of the rationale for using the spiro[3.3]heptane scaffold, detailed synthetic protocols for its core construction and functionalization, and a case study illustrating its successful application in medicinal chemistry.
The Strategic Rationale: Why Employ the Spiro[3.3]heptane Scaffold?
The decision to incorporate a spiro[3.3]heptane motif is driven by its ability to confer distinct structural and physical advantages that address common challenges in drug design.
A Three-Dimensional Saturated Bioisostere
Bioisosteric replacement is a cornerstone of lead optimization, allowing chemists to modulate a molecule's properties while retaining its biological activity. The spiro[3.3]heptane core is an exemplary saturated bioisostere for a variety of rings frequently found in bioactive molecules.
-
Benzene Ring Mimic: It can effectively replace mono-, meta-, and para-substituted phenyl rings. This replacement moves away from the flat, often metabolically labile nature of arenes, introducing a 3D architecture that can explore different binding pockets or improve pharmacokinetics.[3][5][6]
-
Heterocycle Surrogates: Heteroatom-containing spiro[3.3]heptane analogs serve as excellent mimics for saturated heterocycles. For instance, 2,6-diazaspiro[3.3]heptane is a validated bioisostere for piperazine, while 2-azaspiro[3.3]heptane can replace piperidine.[7] These replacements maintain key pharmacophoric vectors while introducing conformational rigidity.
Caption: Bioisosteric replacement of flat rings with 3D spiro[3.3]heptane analogs.
Conformational Rigidity and Non-Collinear Exit Vectors
Unlike flexible aliphatic chains or even other cyclic systems, the spiro[3.3]heptane framework is exceptionally rigid. This rigidity reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity.
A key distinguishing feature is its non-collinear exit vectors . When considering disubstituted spiro[3.3]heptanes (e.g., 2,6-disubstitution), the vectors pointing from the scaffold's core to the substituents are not aligned on a single axis. This contrasts sharply with linear bioisosteres like bicyclo[1.1.1]pentane, which mimic para-substituted benzene rings by maintaining collinearity.[3] The defined, non-linear geometry of spiro[3.3]heptane allows for precise positioning of functional groups in 3D space, enabling a more nuanced exploration of a protein's binding site.
Enhancement of Physicochemical Properties
Replacing an aromatic ring with a saturated spiro[3.3]heptane core typically increases the fraction of sp³-hybridized carbons (Fsp³). This structural change is strongly correlated with improved clinical success and is associated with several benefits:
-
Reduced Lipophilicity: The scaffold generally lowers the calculated LogP, which can help mitigate issues related to poor solubility and off-target toxicity.[3]
-
Improved Aqueous Solubility: Higher Fsp³ and reduced planarity disrupt crystal packing, often leading to better solubility—a critical factor for oral bioavailability.[1]
-
Metabolic Stability: By replacing metabolically susceptible aromatic rings (e.g., those prone to P450 oxidation), the spiro[3.3]heptane core can block metabolic pathways, potentially increasing the half-life of a compound. However, this effect is context-dependent and must be evaluated empirically.[3]
Table 1: Property Modulation via Bioisosteric Replacement in Sonidegib [3]
| Compound | Core Scaffold | cLogP | Metabolic Stability (t½, min) | Target Activity |
| Sonidegib | meta-phenylene | 6.8 | 93 | High |
| Analog trans-76 | Spiro[3.3]heptane | 6.0 | 47 | High |
| Analog cis-76 | Spiro[3.3]heptane | 6.0 | 11 | High |
Synthetic Strategies for Spiro[3.3]heptane Analogs
Access to functionalized spiro[3.3]heptane building blocks is critical for their use in drug discovery. Several robust synthetic strategies have been developed to construct the core and its derivatives.[2]
Core Scaffold Construction
The construction of the spiro[3.3]heptane core often relies on cycloaddition reactions or rearrangements that can be performed on a multigram scale.
-
[2+2] Cycloaddition of Keteneiminium Salts: A powerful and modular approach involves the reaction of a keteneiminium salt (generated in situ from an amide and triflic anhydride) with an alkene, such as methylenecyclobutane, to form a spiro[3.3]heptanone.[8][9] This method allows for the introduction of diverse substituents on the cyclobutanone ring.
-
Semipinacol Rearrangement: An elegant strategy involves the acid-mediated rearrangement of 1-bicyclobutylcyclopropanol intermediates. These precursors can be formed by the addition of lithiated bicyclobutanes to cyclopropanone equivalents, providing a strain-relocating pathway to the spiro[3.3]heptan-1-one motif.[10]
Caption: General workflow for the synthesis of spiro[3.3]heptane-based analog libraries.
Synthesis of Key Functionalized Building Blocks
The spiro[3.3]heptanone core is a versatile intermediate that can be converted into a wide array of functionalized building blocks suitable for medicinal chemistry campaigns.[11] Common transformations include:
-
Wolff-Kishner Reduction: To obtain the parent hydrocarbon scaffold.
-
Reductive Amination: To install primary, secondary, or tertiary amines.
-
Oxidation/Baeyer-Villiger: To create lactones or access carboxylic acids.
-
Wittig Reaction: To introduce exocyclic double bonds for further functionalization.
Synthesizing stereoisomers of key building blocks, such as spiro[3.3]heptane-1,6-diamines, allows for the creation of restricted surrogates of cis-1,4-disubstituted cyclohexanes or trans-1,3-disubstituted cyclohexanes, providing precise control over the spatial orientation of pharmacophores.[12][13]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and functionalization of a spiro[3.3]heptane core.
Protocol: Synthesis of a Spiro[3.3]heptanone Core via [2+2] Cycloaddition
This protocol describes a general procedure for the synthesis of a spiro[3.3]heptanone from an N,N-disubstituted amide and methylenecyclobutane, adapted from literature methods.[3][8]
Materials:
-
N,N-dialkylamide (e.g., N,N-dimethylacetamide, 1.2 equiv.)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv.)
-
2,6-Lutidine (1.2 equiv.)
-
Methylenecyclobutane (1.0 equiv.)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Syringes for liquid transfer
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Procedure:
-
Set up a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous DCE, followed by the N,N-dialkylamide (1.2 equiv.) and 2,6-lutidine (1.2 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride (1.2 equiv.) dropwise via syringe. A white precipitate (lutidinium triflate) will form. Stir the mixture at 0 °C for 15 minutes.
-
Add methylenecyclobutane (1.0 equiv.) to the suspension.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 83 °C). Maintain reflux for 16 hours.
-
Cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in heptane) to yield the desired spiro[3.3]heptanone.
Expected Results & Validation:
-
The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the spirocyclic ketone is confirmed by the characteristic carbonyl peak (~210 ppm in ¹³C NMR) and the unique splitting patterns of the cyclobutyl protons.
Protocol: Derivatization via Reductive Amination
This protocol details the conversion of the spiro[3.3]heptanone into a primary amine derivative, a common step for library synthesis.
Materials:
-
Spiro[3.3]heptanone (from Protocol 3.1, 1.0 equiv.)
-
Ammonium acetate (10 equiv.)
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.)
-
Anhydrous methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Procedure:
-
Dissolve the spiro[3.3]heptanone (1.0 equiv.) and ammonium acetate (10 equiv.) in anhydrous methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium cyanoborohydride (1.5 equiv.) portion-wise to the stirring solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.
-
Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue with saturated NaHCO₃ solution until pH > 8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude amine.
-
The amine can be purified via chromatography or converted to its hydrochloride salt by dissolving the crude product in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether to precipitate the salt.
Case Study: Spiro[3.3]heptane as a Benzene Mimic in Vorinostat Analogs
Vorinostat is an FDA-approved histone deacetylase (HDAC) inhibitor used to treat cutaneous T-cell lymphoma. A key structural feature is its phenyl ring, which serves as a linker. Researchers successfully replaced this phenyl ring with a spiro[3.3]heptane core to create novel, patent-free analogs with retained high activity.[3][5]
Caption: Bioisosteric replacement of the phenyl ring in Vorinostat with a spiro[3.3]heptane scaffold maintains inhibitory activity against HDAC enzymes.
The resulting spiro[3.3]heptane analogs of Vorinostat demonstrated potent anti-proliferative effects in cancer cell lines (e.g., HepG2), comparable to the parent drug.[3] This case study powerfully validates the spiro[3.3]heptane scaffold as a viable and effective bioisostere for the phenyl ring in a complex, biologically active molecule.
Conclusion
The spiro[3.3]heptane scaffold represents a significant advancement in the field of medicinal chemistry, providing a robust platform for designing novel, three-dimensional bioactive molecules. Its utility as a saturated bioisostere for common aromatic and heterocyclic rings, combined with its ability to confer conformational rigidity and improve key physicochemical properties, makes it an invaluable tool for lead optimization and the exploration of new chemical space. The well-established and scalable synthetic routes to its core and derivatives further enhance its accessibility for broad application in drug discovery programs. As the industry continues to move beyond flatland, the strategic application of scaffolds like spiro[3.3]heptane will be instrumental in developing the next generation of innovative therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Spiro[3.3]heptane Motif: A Guide to Unlocking Three-Dimensional Chemical Space in Drug Discovery
Introduction: Escaping Flatland in Medicinal Chemistry
For decades, medicinal chemistry has been dominated by aromatic and other planar ring systems. While undeniably successful, this "flatland" approach has its limitations, often leading to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The spiro[3.3]heptane scaffold has emerged as a powerful tool to overcome these challenges by introducing a rigid, three-dimensional (3D) architecture into drug candidates.[1][2][3][4] Its unique puckered conformation provides a fixed spatial arrangement of substituents, allowing for precise and predictable interactions with biological targets.[5][6] This guide provides an in-depth exploration of the rationale, synthesis, and application of spiro[3.3]heptane motifs, offering researchers a practical toolkit to leverage this valuable scaffold in their drug discovery programs.
The spiro[3.3]heptane core is increasingly utilized as a saturated bioisostere for commonly employed moieties like benzene, cyclohexane, and various heterocyclic rings such as piperidine and morpholine.[5][7][8][9][10][11][12] By replacing a flat aromatic ring with a spiro[3.3]heptane, chemists can often improve key drug-like properties, including aqueous solubility and metabolic stability, without sacrificing biological activity.[7][8] This is attributed to the increased fraction of sp³-hybridized carbon atoms, which disrupts planarity and reduces the likelihood of interactions with metabolizing enzymes like cytochrome P450s.[7][13]
This application note will detail the synthetic accessibility of key spiro[3.3]heptane building blocks, provide step-by-step protocols for their incorporation into lead compounds, and present a comparative analysis of their physicochemical properties.
Strategic Advantages of Incorporating Spiro[3.3]heptane Motifs
The incorporation of a spiro[3.3]heptane scaffold offers several distinct advantages in drug design:
-
Enhanced Three-Dimensionality: The rigid, non-planar structure of the spiro[3.3]heptane core allows for the projection of substituents into distinct vectors in 3D space. This can lead to improved binding affinity and selectivity for the target protein.
-
Improved Physicochemical Properties: Replacing flat aromatic rings with sp³-rich scaffolds like spiro[3.3]heptane can lead to:
-
Increased Solubility: The disruption of crystal lattice packing and improved solvation of the 3D structure often results in higher aqueous solubility.
-
Enhanced Metabolic Stability: The non-aromatic nature and steric hindrance provided by the spirocyclic core can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes.[7]
-
-
Novel Chemical Space: The use of spiro[3.3]heptane allows for the exploration of novel chemical space, providing opportunities for the development of patentable new chemical entities.[3]
-
Conformational Rigidity: The constrained nature of the spiro[3.3]heptane system reduces the number of accessible conformations, which can decrease the entropic penalty of binding to a target and lead to higher potency.
Synthetic Strategies and Key Building Blocks
The successful integration of the spiro[3.3]heptane motif into drug candidates relies on the availability of versatile and readily accessible building blocks. A variety of synthetic routes have been developed to produce functionalized spiro[3.3]heptanes.
Synthesis of a Core Building Block: Spiro[3.3]heptane-2-carboxylic acid
A fundamental building block for many applications is spiro[3.3]heptane-2-carboxylic acid. Its synthesis can be achieved through the thermal decarboxylation of a dicarboxylic acid precursor.[14]
Protocol 1: Synthesis of Spiro[3.3]heptane-2-carboxylic acid [14]
Experimental Procedure:
-
Place crude spiro[3.3]heptane-2,2-dicarboxylic acid (1 equivalent) in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask to 220 °C.
-
Continue heating for 30 minutes, or until the evolution of carbon dioxide ceases.
-
Allow the reaction mixture to cool to room temperature. The resulting solid is spiro[3.3]heptane-2-carboxylic acid.
Diagram 1: Synthesis of Spiro[3.3]heptane-2-carboxylic acid
Caption: Decarboxylation to form a key building block.
Synthesis of Heterocyclic Analogues: 2,6-Diazaspiro[3.3]heptane
Heteroatom-containing spiro[3.3]heptanes are valuable as bioisosteres for common saturated heterocycles. 2,6-Diazaspiro[3.3]heptane, for instance, serves as a rigid analogue of piperazine.
Protocol 2: Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative
This protocol describes the synthesis of a substituted 2,6-diazaspiro[3.3]heptane via reductive amination followed by intramolecular cyclization.
Experimental Procedure:
-
Reductive Amination:
-
To a solution of 1-benzyl-3-formyl-3-(chloromethyl)azetidine (1 equivalent) in dichloroethane, add the desired primary amine (1 equivalent) and acetic acid (1 equivalent).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
-
Cyclization:
-
Dissolve the product from the previous step (1 equivalent) in tetrahydrofuran.
-
Add potassium tert-butoxide (2.2 equivalents) and heat the mixture at 70 °C for 3 hours.
-
Cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to yield the desired 2,6-diazaspiro[3.3]heptane derivative.
-
Diagram 2: Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative
Caption: Two-step synthesis of a piperazine bioisostere.
Incorporation into Drug Candidates: A Case Study of a Sonidegib Analogue
To illustrate the practical application of spiro[3.3]heptane building blocks, this section details the synthesis of a saturated analogue of the FDA-approved anticancer drug Sonidegib, where a meta-substituted phenyl ring is replaced by a spiro[3.3]heptane core.[5][7][15]
Protocol 3: Synthesis of a Spiro[3.3]heptane Analogue of Sonidegib [7]
Experimental Procedure:
-
Synthesis of the Spirocyclic Ketone:
-
A substituted spiro[3.3]heptanone can be synthesized via a thermal reaction between the N,N-dimethylamide of a substituted cyclobutane carboxylic acid and an appropriate alkene in the presence of triflic anhydride and a non-nucleophilic base (e.g., collidine or lutidine) in 1,2-dichloroethane, followed by hydrolysis.[16][17]
-
-
Functional Group Interconversion:
-
The resulting ketone is converted to a carboxylic acid. This can be achieved through various methods, such as a reaction with tosyl isocyanide followed by acidic hydrolysis.[7]
-
-
Amide Coupling:
-
The spiro[3.3]heptane carboxylic acid (1 equivalent) is dissolved in a suitable solvent like DMF.
-
A coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents) are added, and the mixture is stirred for 15 minutes to activate the carboxylic acid.[18]
-
The desired amine partner for the Sonidegib scaffold (1 equivalent) is then added, and the reaction is stirred at room temperature until completion (monitored by LC-MS).
-
The reaction is worked up by dilution with ethyl acetate and washing with aqueous solutions to remove DMF and excess reagents.
-
The final product is purified by column chromatography.
-
Diagram 3: General Workflow for Sonidegib Analogue Synthesis
Caption: Modular synthesis of a drug analogue.
Comparative Physicochemical Properties
The true value of the spiro[3.3]heptane motif lies in its ability to favorably modulate the physicochemical properties of a molecule. The following table provides a comparative overview of key parameters for drug analogues containing a spiro[3.3]heptane core versus their counterparts with other common ring systems.
Table 1: Comparative Physicochemical Properties of Drug Analogues
| Parent Drug/Scaffold | Original Ring | Analogue Ring | clogP (Original) | clogP (Analogue) | logD @ 7.4 (Original) | logD @ 7.4 (Analogue) | Metabolic Stability (t½ min, HLM) (Original) | Metabolic Stability (t½ min, HLM) (Analogue) | Reference |
| Sonidegib | meta-Benzene | trans-Spiro[3.3]heptane | 6.8 | 6.0 | ≥ 3.5 | ≥ 3.5 | 93 | 47 | [7] |
| Sonidegib | meta-Benzene | cis-Spiro[3.3]heptane | 6.8 | 6.0 | ≥ 3.5 | ≥ 3.5 | 93 | 11 | [7] |
| Benzocaine | para-Benzene | Spiro[3.3]heptane | - | - | 1.8 | -0.4 | 20.1 | 56.7 | [19] |
| Bupivacaine Analogue | Piperidine | 2-Azaspiro[3.3]heptane | - | - | - | - | - | - | [20] |
| Bupivacaine Analogue | Piperidine | 1-Azaspiro[3.3]heptane | - | - | 2.5 | 2.3 | 49 | 43 | [8] |
HLM: Human Liver Microsomes
As the data indicates, replacement of a phenyl ring with a spiro[3.3]heptane can lead to a decrease in lipophilicity (clogP and logD).[7][19] The impact on metabolic stability can vary depending on the specific stereochemistry of the spirocycle, as seen in the cis and trans isomers of the Sonidegib analogue.[7]
Protocols for In Vitro ADME Assessment
To evaluate the drug-like properties of novel spiro[3.3]heptane-containing compounds, standardized in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential.
Protocol 4: Hepatocyte Stability Assay[1][21][22][23]
This assay determines the metabolic stability of a compound in the presence of liver cells, which contain a full complement of phase I and phase II metabolic enzymes.
Experimental Procedure:
-
Cell Preparation: Thaw and prepare cryopreserved hepatocytes (human, rat, or other species) according to the supplier's instructions. Resuspend the viable cells in incubation medium to a final concentration of 0.5-2 million cells/mL.
-
Compound Incubation:
-
Prepare a working solution of the test compound (typically 1-3 µM) in the incubation medium. The final DMSO concentration should be ≤ 0.25%.
-
Incubate the hepatocyte suspension with the test compound at 37 °C in a CO₂ incubator, with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.
-
-
Reaction Quenching and Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a solution containing an internal standard in a protein-precipitating solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining versus time.
-
From the slope of the linear regression of the natural log of the percent remaining versus time, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Protocol 5: Cytochrome P450 (CYP) Inhibition Assay (IC₅₀ Determination)[19][24][25][26]
This assay assesses the potential of a compound to inhibit major CYP isoforms, which is a key indicator of potential drug-drug interactions.
Experimental Procedure:
-
Reaction Mixture Preparation:
-
In a microplate, combine human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, midazolam for CYP3A4), and a NADPH-regenerating system in a phosphate buffer.
-
-
Inhibitor Incubation:
-
Add the test compound at various concentrations (typically a serial dilution from 0.1 to 25 µM). Include a vehicle control (no inhibitor) and a positive control (a known inhibitor for the specific CYP isoform).
-
-
Initiation and Incubation:
-
Pre-incubate the mixture at 37 °C for a short period.
-
Initiate the reaction by adding the probe substrate.
-
Incubate at 37 °C for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The spiro[3.3]heptane motif represents a significant step forward in the quest for drug candidates with improved physicochemical and pharmacokinetic properties. Its rigid, three-dimensional structure offers a unique opportunity to escape the confines of "flatland" chemistry and explore new, promising areas of chemical space. The synthetic accessibility of a diverse range of spiro[3.3]heptane building blocks, coupled with their demonstrated ability to enhance drug-like properties, makes this scaffold an invaluable tool for the modern medicinal chemist. By thoughtfully applying the principles and protocols outlined in this guide, researchers can effectively leverage the spiro[3.3]heptane motif to design and synthesize the next generation of innovative therapeutics.
References
- 1. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 2. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 20. fujc.pp.ua [fujc.pp.ua]
Application Note & Protocol: Large-Scale Synthesis of Ethyl Spiro[3.3]heptane-2-carboxylate
Introduction
The spiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry and materials science.[1] Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved physicochemical properties and biological activity when incorporated into drug candidates.[2][3] Ethyl spiro[3.3]heptane-2-carboxylate is a key building block for the synthesis of more complex spiro[3.3]heptane derivatives, serving as a versatile intermediate for further functionalization.[4] This document provides a detailed, two-step protocol for the multigram synthesis of this compound, commencing from the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid.
Synthetic Strategy
The overall synthetic approach is a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of the key intermediate, spiro[3.3]heptane-2-carboxylic acid, via thermal decarboxylation. The second step is the Fischer esterification of the resulting carboxylic acid to yield the target ethyl ester. This route was selected for its scalability, use of readily available reagents, and straightforward purification procedures.
Figure 1: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid
This procedure details the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid. This reaction proceeds by heating the dicarboxylic acid above its melting point, leading to the extrusion of one molecule of carbon dioxide.
Materials and Equipment
| Reagent/Equipment | Quantity/Specification |
| Spiro[3.3]heptane-2,2-dicarboxylic acid | 100 g (0.50 mol) |
| Round-bottom flask | 250 mL, three-neck |
| Short path distillation head | - |
| Receiving flask | 100 mL |
| Heating mantle with stirrer | - |
| Thermocouple | - |
| Nitrogen inlet/outlet | - |
| Oil bubbler | To monitor gas evolution |
Protocol
-
Setup: Assemble the 250 mL three-neck round-bottom flask with a short path distillation head, a thermocouple, and a nitrogen inlet. The outlet of the distillation head should be connected to an oil bubbler to monitor the evolution of carbon dioxide.
-
Charging the Flask: Charge the flask with 100 g (0.50 mol) of spiro[3.3]heptane-2,2-dicarboxylic acid.
-
Inert Atmosphere: Purge the system with nitrogen for 15 minutes.
-
Heating: Begin heating the flask with stirring. The solid will start to melt, and gas evolution will become apparent.
-
Reaction: Slowly raise the temperature to 220 °C. Maintain this temperature until the evolution of carbon dioxide ceases, which can be observed by the cessation of bubbling in the oil bubbler.[5] This process typically takes 30-60 minutes.
-
Cooling: Once the reaction is complete, turn off the heating and allow the flask to cool to room temperature under a nitrogen atmosphere. The crude spiro[3.3]heptane-2-carboxylic acid will solidify upon cooling.
-
Isolation: The resulting crude product is a solid and can be used in the next step without further purification. The expected yield is approximately 70 g (quantitative).
Part 2: Synthesis of this compound
This part of the protocol describes the Fischer esterification of spiro[3.3]heptane-2-carboxylic acid using ethanol in the presence of a catalytic amount of sulfuric acid. The use of excess ethanol drives the equilibrium towards the formation of the ester.[6][7]
Materials and Equipment
| Reagent/Equipment | Quantity/Specification |
| Spiro[3.3]heptane-2-carboxylic acid | 70 g (approx. 0.50 mol) |
| Ethanol (absolute) | 500 mL |
| Sulfuric acid (concentrated) | 5 mL |
| Sodium bicarbonate (saturated) | 200 mL |
| Brine (saturated) | 200 mL |
| Anhydrous sodium sulfate | - |
| Round-bottom flask | 1 L |
| Reflux condenser | - |
| Separatory funnel | 1 L |
| Rotary evaporator | - |
| Vacuum distillation setup | - |
Protocol
-
Reaction Setup: To a 1 L round-bottom flask equipped with a reflux condenser, add the crude spiro[3.3]heptane-2-carboxylic acid (70 g, approx. 0.50 mol) and ethanol (500 mL).
-
Acid Addition: With stirring, slowly add concentrated sulfuric acid (5 mL) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 1 L beaker containing 500 mL of ice water.
-
Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 200 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless oil.
Expected Yield and Characterization
| Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Expected Yield (g) | Expected Yield (%) |
| Spiro[3.3]heptane-2-carboxylic acid | 140.18 | 100 (diacid) | ~70 | Quantitative |
| This compound | 168.24 | 70 | ~75 | ~90% |
Characterization of this compound:
-
Appearance: Colorless oil
-
¹H NMR (400 MHz, CDCl₃): δ 4.12 (q, J = 7.1 Hz, 2H), 2.85 - 2.75 (m, 1H), 2.35 - 2.15 (m, 4H), 2.10 - 1.90 (m, 6H), 1.25 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 175.5, 60.2, 43.1, 38.9, 33.4, 32.8, 31.9, 14.3.
-
MS (EI): m/z (%) = 168 (M⁺, 15), 123 (100), 95 (85), 67 (90).
Safety Precautions
-
Thermal Decarboxylation: The decarboxylation reaction produces carbon dioxide gas. Ensure the reaction is performed in a well-ventilated fume hood and that the gas outlet is not blocked. High temperatures are used, so appropriate personal protective equipment (PPE), including heat-resistant gloves, should be worn.
-
Fischer Esterification: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and wear appropriate PPE, including gloves, lab coat, and safety glasses. The reaction involves flammable solvents (ethanol, diethyl ether); ensure there are no ignition sources nearby and work in a well-ventilated fume hood.
References
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[3.3]heptane Derivatives
References
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Ethyl Spiro[3.3]heptane-2-carboxylate
Welcome to the technical support resource for the synthesis of ethyl spiro[3.3]heptane-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable spirocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. The spiro[3.3]heptane motif is increasingly sought after in drug discovery for its ability to provide a rigid, three-dimensional scaffold, acting as a saturated bioisostere for phenyl rings while improving physicochemical properties.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective strategy for synthesizing the this compound core?
The most prevalent and logical approach for constructing the β-keto ester framework of this compound is through an intramolecular Dieckmann condensation .[4][5] This reaction involves the base-catalyzed cyclization of a linear diester to form a five- or six-membered cyclic β-keto ester. In this specific case, the likely starting material is a diethyl 1,1-cyclobutanediacetate derivative or a similar 1,7-diester which, upon cyclization, forms the desired five-membered ring attached to the central cyclobutane.
Q2: Can you illustrate the reaction mechanism for the Dieckmann condensation in this synthesis?
Certainly. The mechanism is analogous to the intermolecular Claisen condensation.[5] It proceeds through the formation of an enolate ion which then acts as a nucleophile to attack the second ester group intramolecularly.
Here is a diagram illustrating the key steps:
Caption: Key mechanistic steps of the Dieckmann condensation.
The reaction is typically driven to completion because the resulting β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the base. An acidic workup is required in the final step to re-protonate the molecule and yield the final product.[4]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Category: Low or No Product Yield
Q: My reaction has stalled, or my final yield is disappointingly low. What are the most probable causes and how do I fix them?
This is a common and multifaceted problem. Let's break it down into the most likely culprits.
1. Base Selection and Stoichiometry:
-
The Problem: The choice and amount of base are critical. The Dieckmann condensation requires at least one full equivalent of a strong, non-nucleophilic base. Using a weaker base or a catalytic amount will result in incomplete deprotonation and low conversion. Furthermore, if the base can act as a nucleophile (e.g., sodium ethoxide in excess), it can lead to competing side reactions.
-
The Solution:
-
Use a suitable base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices. They are strong enough to deprotonate the α-carbon but are sterically hindered or, in the case of NaH, produce non-nucleophilic byproducts (H₂ gas).
-
Ensure Stoichiometry: Use at least 1.05 to 1.2 equivalents of the base to drive the equilibrium towards the product. The final deprotonation of the β-keto ester product consumes a full equivalent of base, making this a thermodynamically driven reaction.[5]
-
2. Purity of Reagents and Solvents:
-
The Problem: Strong bases like NaH are extremely sensitive to moisture. Trace amounts of water or protic impurities in your starting diester or solvent will quench the base, effectively reducing its stoichiometry and halting the reaction.
-
The Solution:
-
Dry Your Solvent: Use anhydrous solvents. Toluene or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.
-
Purify Starting Material: Ensure your starting diester is pure and free of any carboxylic acid or alcohol impurities. Purification by vacuum distillation is recommended. Impurities can not only consume the base but also participate in unwanted side reactions.[6]
-
3. Reaction Temperature and Time:
-
The Problem: While some condensations proceed at room temperature, others require heating to overcome the activation energy for cyclization. Conversely, excessive heat can promote side reactions or product decomposition.
-
The Solution:
-
Optimize Temperature: Start the reaction at room temperature and monitor by TLC or GC-MS. If no conversion is observed after several hours, gradually increase the temperature to 40-60 °C, or even to the reflux temperature of the solvent (e.g., Toluene, ~110 °C), and continue monitoring.
-
Monitor Progress: Do not run the reaction for an arbitrary length of time. Take aliquots every 1-2 hours to determine the point of maximum conversion.
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) or KOtBu | Strong, non-nucleophilic base prevents side reactions. |
| Base Equivalents | 1.05 - 1.2 eq. | Drives the reaction to completion via product deprotonation. |
| Solvent | Anhydrous Toluene or THF | Prevents quenching of the highly reactive base. |
| Temperature | 25 °C to 110 °C | Must be optimized; start low and increase if needed. |
Category: Side Product Formation
Q: My crude reaction mixture shows multiple spots on TLC and extra peaks in the NMR. What are these impurities and how can I prevent them?
Side product formation is often linked to the same factors that cause low yield.
1. Intermolecular Claisen Condensation:
-
The Problem: If the reaction concentration is too high, the enolate from one diester molecule can react with another diester molecule before it has a chance to cyclize. This leads to the formation of oligomeric or polymeric byproducts.
-
The Solution:
-
High Dilution: Run the reaction at a low concentration (e.g., 0.05 to 0.1 M). This favors the intramolecular pathway (Dieckmann) over the intermolecular pathway (Claisen). A syringe pump for slow addition of the diester to a solution of the base can also be highly effective.
-
2. Product Cleavage (Retro-Dieckmann):
-
The Problem: The Dieckmann condensation is a reversible reaction.[5] If a nucleophile (like excess ethoxide from an impure base or formed during the reaction) is present, especially at high temperatures, it can attack the ketone of the β-keto ester product, leading to ring-opening and reverting to the starting material.
-
The Solution:
-
Use a Non-Nucleophilic Base: As mentioned, NaH is ideal as it doesn't generate a nucleophilic alkoxide.
-
Careful Workup: Once the reaction is complete, quench it carefully by pouring it into an acidic aqueous solution (e.g., cold 1M HCl). This protonates the product enolate quickly, preventing it from reverting. Do not perform a basic aqueous workup.
-
Troubleshooting Workflow
This decision tree can help guide your troubleshooting process.
Caption: A decision tree for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above for maximizing yield and purity.
Materials:
-
Diethyl 1,1-cyclobutanediacetate derivative (starting material)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate & Hexanes (for chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene (to achieve a final concentration of 0.1 M) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) to the toluene. Caution: NaH is highly reactive and flammable.
-
Substrate Addition: Dissolve the starting diester (1.0 equivalent) in a small amount of anhydrous toluene and add it dropwise to the stirred NaH suspension at room temperature over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60 °C. Monitor the reaction progress by TLC or GC-MS every 2 hours until the starting material is consumed (typically 4-8 hours).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing ice-cold 1M HCl (enough to neutralize the base and acidify the solution). Caution: Vigorous hydrogen gas evolution will occur.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Ethyl Spiro[3.J]heptane-2-carboxylate
Welcome to the technical support guide for the purification of ethyl spiro[3.3]heptane-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this unique spirocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address specific challenges you may encounter during its purification. Our approach is grounded in extensive laboratory experience to ensure scientific integrity and provide reliable, validated protocols.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities in crude this compound?
-
What is the recommended first step in the purification process?
-
How can I effectively remove the unreacted spiro[3.3]heptane-2-carboxylic acid?
-
Is distillation a suitable method for purification?
-
What are the optimal conditions for purifying this compound by flash column chromatography?
-
How can I confirm the purity of the final product?
-
-
Troubleshooting Guide
-
Problem: The organic layer is emulsified during aqueous work-up.
-
Problem: The product appears wet (contains residual water) after work-up.
-
Problem: Distillation is slow or the compound is decomposing.
-
Problem: Poor separation is observed during column chromatography.
-
Problem: The final product still shows impurities by NMR or GC-MS.
-
-
Detailed Experimental Protocols
-
Protocol 1: Fischer Esterification of Spiro[3.3]heptane-2-carboxylic Acid
-
Protocol 2: Extractive Work-up for Crude this compound
-
Protocol 3: Purification by Flash Column Chromatography
-
Protocol 4: Purity Assessment by GC-MS
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. The most common method is the Fischer esterification of spiro[3.3]heptane-2-carboxylic acid with ethanol in the presence of an acid catalyst.[1][2][3][4]
Primary Impurities:
-
Spiro[3.3]heptane-2-carboxylic acid: Unreacted starting material.
-
Ethanol: Typically used in excess as a reagent and solvent.
-
Water: A byproduct of the esterification reaction.
-
Acid catalyst: Such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
Potential Byproducts:
-
Spiro[3.3]heptane-2,2-dicarboxylic acid: If the precursor was synthesized by thermal decarboxylation of the corresponding dicarboxylic acid and the reaction was incomplete.[5]
-
Diethyl ether: Can form from the acid-catalyzed dehydration of ethanol, especially at higher temperatures.
Q2: What is the recommended first step in the purification process?
A2: The initial and most critical step is a proper aqueous work-up to remove the bulk of the water-soluble and acidic impurities. This is essential before attempting purification by distillation or chromatography. The work-up isolates the crude ester in an organic solvent and prepares it for further purification.
Q3: How can I effectively remove the unreacted spiro[3.3]heptane-2-carboxylic acid?
A3: Unreacted spiro[3.3]heptane-2-carboxylic acid can be efficiently removed by washing the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is highly recommended. The bicarbonate solution will react with the carboxylic acid to form its sodium salt, which is highly soluble in the aqueous layer and can thus be separated.
Causality: The basic bicarbonate deprotonates the acidic carboxylic acid, forming a charged carboxylate salt. This salt has significantly higher aqueous solubility than the neutral carboxylic acid, facilitating its extraction from the organic phase.
Q4: Is distillation a suitable method for purification?
A4: Yes, distillation can be a suitable method for purifying this compound, particularly for larger scale purifications where the compound is the most volatile component after the initial work-up. However, it is crucial to perform this under reduced pressure (vacuum distillation) to prevent thermal decomposition, as esters can be susceptible to degradation at high temperatures. The predicted boiling point of the related spiro[3.3]heptan-2-one is 175.3±8.0 °C at standard pressure, suggesting the ester will also have a relatively high boiling point.[6]
Q5: What are the optimal conditions for purifying this compound by flash column chromatography?
A5: Flash column chromatography is an excellent method for achieving high purity, especially on a laboratory scale.
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.[7]
-
Mobile Phase (Eluent): A non-polar/moderately polar solvent system is effective. A good starting point is a mixture of hexanes (or heptane) and ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increasing the polarity, will provide the best separation. For example, a gradient of 2.5% to 15% ethyl acetate in hexanes can be effective.[7]
Workflow for Column Chromatography:
Caption: Workflow for Flash Column Chromatography Purification.
Q6: How can I confirm the purity of the final product?
A6: A combination of analytical techniques should be used to confirm the purity and identity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to assess purity and confirm the molecular weight of the compound. A single, sharp peak in the gas chromatogram is indicative of high purity. The mass spectrum should show the expected molecular ion peak.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean, with integrations in the ¹H NMR spectrum corresponding to the expected number of protons for each signal. The absence of signals from impurities like the starting carboxylic acid or ethanol is a key indicator of purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong characteristic ester carbonyl (C=O) stretch around 1730 cm⁻¹ and the absence of a broad O-H stretch from the carboxylic acid starting material.
Troubleshooting Guide
Problem: The organic layer is emulsified during aqueous work-up.
-
Cause: Vigorous shaking of the separatory funnel, especially when a basic wash is performed, can lead to the formation of an emulsion.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion by increasing the ionic strength of the aqueous phase.
-
If the emulsion persists, filter the entire mixture through a pad of Celite.
-
Problem: The product appears wet (contains residual water) after work-up.
-
Cause: Inadequate drying of the organic layer.
-
Solution:
-
Ensure a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)) is used.
-
Stir the organic layer with the drying agent for at least 15-20 minutes to ensure complete removal of water.
-
If the drying agent clumps together, add more until some remains free-flowing.
-
Filter the drying agent carefully to avoid transferring any into the product flask.
-
Problem: Distillation is slow or the compound is decomposing.
-
Cause:
-
Inadequate vacuum.
-
Boiling point is too high for the applied pressure.
-
Presence of residual acid catalyst causing decomposition at high temperatures.
-
-
Solution:
-
Ensure all joints in the distillation apparatus are well-sealed and a high vacuum is achieved.
-
Use a lower pressure to reduce the boiling point.
-
Thoroughly neutralize and wash the crude product before distillation to remove any residual acid.
-
Problem: Poor separation is observed during column chromatography.
-
Cause:
-
Incorrect mobile phase polarity.
-
Overloading the column with crude material.
-
Column was packed improperly.
-
-
Solution:
-
Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 ratio by weight).
-
Ensure the column is packed uniformly without any air bubbles or channels.
-
Problem: The final product still shows impurities by NMR or GC-MS.
-
Cause:
-
Incomplete removal of starting materials or byproducts.
-
Co-elution of an impurity during chromatography.
-
-
Solution:
-
Repeat the purification step. If using column chromatography, try a different solvent system with different selectivity or a shallower gradient.
-
Consider an alternative purification technique. If chromatography was used, a vacuum distillation might be effective, and vice-versa.
-
Re-evaluate the work-up procedure to ensure complete removal of acidic or water-soluble impurities.
-
Detailed Experimental Protocols
Protocol 1: Fischer Esterification of Spiro[3.3]heptane-2-carboxylic Acid
This protocol describes a typical Fischer esterification reaction.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add spiro[3.3]heptane-2-carboxylic acid (1.0 eq).
-
Add a large excess of absolute ethanol (10-20 eq), which acts as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. To drive the reaction to completion, a Dean-Stark trap can be used to remove the water as it is formed.[10][11][12]
-
Monitor the reaction progress by TLC or GC-MS.
Protocol 2: Extractive Work-up for Crude this compound
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extract the product into a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid.[13]
-
Deionized water.
-
Brine (saturated aqueous NaCl solution) to aid in drying.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 3: Purification by Flash Column Chromatography
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Pack a glass column with silica gel (50-100 times the weight of the crude product) as a slurry in hexanes.
-
Carefully add the dry-loaded crude product to the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 15%).
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 4: Purity Assessment by GC-MS
-
Prepare a dilute solution of the purified product in a volatile solvent like ethyl acetate or dichloromethane.
-
Inject a small volume (e.g., 1 µL) into the GC-MS instrument.
-
Use a standard non-polar capillary column (e.g., DB-5ms).
-
Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of all components.
-
Analyze the resulting chromatogram for the presence of a single major peak and the mass spectrum for the expected molecular ion and fragmentation pattern.
Expected Analytical Data:
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol [14] |
| ¹H NMR | Expect signals for the ethyl group (a quartet and a triplet) and complex multiplets for the spiro[3.3]heptane ring protons. |
| ¹³C NMR | Expect signals for the ester carbonyl carbon (~175 ppm), the O-CH₂ carbon (~60 ppm), the O-CH₂-CH₃ carbon (~14 ppm), and several signals for the spirocyclic core carbons. |
| IR (cm⁻¹) | Strong C=O stretch around 1730 cm⁻¹. |
| Mass Spectrum (EI) | Molecular ion (M⁺) at m/z = 168, with characteristic fragmentation patterns. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. prepchem.com [prepchem.com]
- 6. Spiro[3.3]heptan-2-one CAS#: 30152-57-9 [m.chemicalbook.com]
- 7. orgsyn.org [orgsyn.org]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 11. Dean-Stark_apparatus [chemeurope.com]
- 12. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 13. scienceready.com.au [scienceready.com.au]
- 14. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of Spiro[3.3]heptan-1-ones
Welcome to the technical support center for the synthesis of spiro[3.3]heptan-1-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this highly strained and valuable scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning and field-tested insights to help you troubleshoot and optimize your synthetic routes.
The spiro[3.3]heptane motif has emerged as a promising sp³-rich scaffold and a bioisostere for benzene in drug design, making its efficient synthesis a critical objective.[1][2] However, the inherent strain in the dual cyclobutane system presents unique challenges. This guide addresses the most common side reactions and experimental pitfalls in a practical question-and-answer format.
Section 1: General Troubleshooting and Purification
This section provides a high-level workflow for diagnosing common issues such as low yield and product decomposition.
Initial Troubleshooting Workflow
Q1: My reaction yield is consistently low and the crude ¹H NMR spectrum is complex. Where should I begin troubleshooting?
A1: A low yield accompanied by a complex crude mixture points to either incomplete conversion, competing side reactions, or product decomposition. Following the workflow diagram above is the most systematic approach.
-
Expert Insight: Before blaming the core reaction, always validate your inputs. Impurities in starting materials (e.g., residual acid/base, water) can have a catalytic effect on undesired pathways. For syntheses involving organolithium reagents, such as in tandem carbolithiation approaches, accurate titration is non-negotiable to ensure correct stoichiometry and prevent side reactions from excess base.[3]
-
Troubleshooting Protocol: Crude Product Analysis
-
Carefully acquire a ¹H NMR of your unpurified, crude material after workup.
-
Integrate all major signals. Does the integration match your desired product versus unreacted starting material? This confirms if the issue is conversion.
-
Analyze the impurity signals. Are there new vinyl peaks (suggesting elimination), or a broad baseline signal (suggesting polymerization/decomposition)?
-
Run a co-spot TLC with your starting material and crude product. The presence of multiple new spots confirms the formation of side products.
-
Q2: I lose a significant amount of my product during silica gel column chromatography. What is causing this and how can I prevent it?
A2: The strained ketone of the spiro[3.3]heptane system can be sensitive to the acidic nature of standard silica gel, leading to decomposition or rearrangement on the column.
-
Causality: The Lewis acidic sites (silanols) on the silica surface can catalyze ring-opening or polymerization of strained carbocycles. This is a common issue with highly energetic motifs.
-
Self-Validating Protocol: Purification Optimization
-
Deactivation: Prepare a slurry of your silica gel in the desired eluent (e.g., 20% EtOAc in heptane) and add 0.5-1% triethylamine (NEt₃) by volume.[1] Mix thoroughly for 15 minutes before packing the column. The triethylamine neutralizes the acidic sites.
-
Validation Step: Before running the full column, perform a "silica plug" test. Dissolve a small amount of your crude product in a minimal amount of solvent. Pass it through a small pipette packed with both standard silica and NEt₃-deactivated silica. Spot the eluents on a TLC plate. A significant reduction in streaking or the disappearance of new decomposition spots on the plate from the deactivated silica plug validates this approach.
-
Alternative Sorbents: If decomposition persists, consider using less acidic sorbents like neutral alumina or Florisil.
-
Non-Chromatographic Methods: For thermally stable, volatile spiro[3.3]heptan-1-ones, vacuum distillation can be an excellent alternative to chromatography, completely avoiding contact with stationary phases.[4]
-
Section 2: Side Reactions in Rearrangement-Based Syntheses
Syntheses involving semipinacol or Meinwald-type rearrangements are powerful but can be prone to specific side reactions related to carbocationic intermediates.[3][5][6]
Q3: My product is a mixture of diastereomers. How can I improve the stereoselectivity of my strain-relocating semipinacol rearrangement?
A3: The formation of diastereomers in the acid-mediated rearrangement of 1-bicyclobutylcyclopropanol intermediates is a known issue.[5] It arises from the formation of a relatively long-lived cyclopropylcarbinyl cation, which allows for bond rotation before the migratory[5]-shift occurs.
-
Mechanism of Diastereomer Formation:
-
Protonation of the bicyclobutyl moiety by an acid (e.g., MsOH) initiates the reaction.
-
This leads to a cyclopropylcarbinyl cation intermediate.
-
Rotation around the single bond connecting the two ring systems can occur.
-
The subsequent[5]-shift from these different rotational conformers (rotamers) leads to the formation of distinct endo and exo diastereomers of the spiro[3.3]heptan-1-one product.[5]
-
-
Troubleshooting Protocol: Enhancing Diastereoselectivity
-
Lower Temperature: Perform the acid-mediated rearrangement at a lower temperature (e.g., -20 °C or 0 °C instead of room temperature). This can increase the energy barrier for bond rotation, potentially favoring the kinetic product.
-
Choice of Acid: The counter-ion of the acid can influence the transition state. Experiment with different Brønsted acids (e.g., triflic acid) or Lewis acids (e.g., AlCl₃, TMSOTf) to see if they alter the diastereomeric ratio.[5]
-
Solvent Effects: The polarity of the solvent can stabilize or destabilize the cationic intermediate and its rotamers. Screen a range of solvents from non-polar (toluene, hexanes) to polar aprotic (DCM, THF).
-
Data Comparison: Carefully record the diastereomeric ratio (d.r.) by ¹H NMR integration under each condition to identify the optimal parameters.
-
| Condition | Temperature (°C) | Acid | Solvent | Typical d.r. |
| A | 25 | MsOH | DCM | 1:1 to 3:1 |
| B | 0 | MsOH | DCM | Potentially > 4:1 |
| C | 25 | AlCl₃ | DCM | Varies |
Q4: In my Meinwald-type rearrangement to form the spiro-ketone, I observe significant amounts of enol-ether or other rearranged byproducts. Why does this happen?
A4: The Meinwald rearrangement proceeds via an epoxide intermediate, which is then treated with a Lewis acid. The regioselectivity of the epoxide opening is critical. If the Lewis acid coordinates incorrectly or if other migratory aptitudes are competitive, undesired side products can form.
-
Causality: The desired pathway involves the migration of a specific carbon bond to form the cyclobutanone ring. However, migration of a different bond or elimination of a proton from a carbocation intermediate can lead to byproducts.
-
Troubleshooting Protocol: Controlling Regioselectivity
-
Lewis Acid Screen: The choice of Lewis acid is paramount. Start with milder Lewis acids known to favor the desired rearrangement, such as BF₃·OEt₂. If side reactions persist, screen other options like SnCl₄ or ZnI₂. Avoid overly strong Lewis acids that may promote decomposition.
-
Substrate Control: Ensure the epoxide starting material is of high purity. Impurities can interfere with the Lewis acid.
-
Temperature Control: Add the Lewis acid at a low temperature (e.g., -78 °C) and slowly warm the reaction. This allows for controlled coordination and rearrangement, minimizing alternative pathways that may have higher activation energies.
-
In-Situ Monitoring: Follow the reaction by TLC or rapid LC-MS analysis to determine the point of maximum product formation before significant byproduct accumulation occurs, then quench the reaction immediately.
-
Section 3: Side Reactions in Cycloaddition-Based Syntheses
[2+2] cycloadditions, particularly those involving ketenes or keteneiminium salts, are a powerful route to the spiro[3.3]heptane core.[2][4] However, they are not without their challenges.
Q5: My [2+2] cycloaddition between a keteneiminium salt and an alkene is giving low yields of the desired spiro[3.3]heptan-1-one. What are the likely side reactions?
A5: The key to this reaction is the efficient in-situ generation of the keteneiminium salt (from an amide and an activating agent like triflic anhydride) and its subsequent trapping by the alkene.[2][4] Failure at either stage leads to side reactions.
-
Common Side Reactions & Causes:
-
Amide Decomposition: The amide starting material can decompose under the harsh reaction conditions (refluxing DCE, strong activating agent) if the keteneiminium salt does not form and react quickly.
-
Keteneiminium Dimerization/Polymerization: If the alkene concentration is too low or the alkene is not sufficiently reactive, the highly electrophilic keteneiminium intermediate can react with itself.
-
Alkene Isomerization: Under acidic conditions generated from the activating agent, the alkene substrate may isomerize to a less reactive form.
-
-
Troubleshooting Protocol: Optimizing the [2+2] Cycloaddition
-
Reagent Stoichiometry and Addition: The standard protocol often uses a slight excess of the amide and activating agent relative to the alkene.[4] Ensure your activating agent (e.g., triflic anhydride) is fresh. Consider adding the activating agent slowly at a lower temperature before heating to reflux to control the initial exotherm.
-
Concentration: Run the reaction at a higher concentration to favor the bimolecular [2+2] cycloaddition over unimolecular decomposition or dimerization pathways.
-
Base Selection: A non-nucleophilic hindered base like 2,6-lutidine or collidine is critical to scavenge the acid byproduct (e.g., triflic acid) without interfering with the reaction.[4] If alkene isomerization is suspected, ensure the base is present and effective.
-
Hydrolysis Step: The reaction initially forms a vinamidinium salt, which must be hydrolyzed under aqueous basic conditions (e.g., NaHCO₃) to yield the final ketone.[2] Ensure this hydrolysis step is complete before extraction and purification.
-
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions of Spiro[3.3]heptanes
Welcome to the technical support center for spiro[3.3]heptane chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and valuable scaffold. The rigid, three-dimensional structure of spiro[3.3]heptane offers exciting opportunities in drug design, serving as an important sp3-rich bioisostere for aromatic rings.[1][2][3][4] However, this same structural rigidity can present significant challenges in chemical synthesis and functionalization, primarily due to steric hindrance.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your experiments. The advice provided is based on established principles of organic chemistry and cutting-edge research in the field.
Frequently Asked Questions (FAQs)
Q1: Why is my functionalization reaction on the spiro[3.3]heptane core showing low to no yield?
A1: The low reactivity of the spiro[3.3]heptane core is a common issue stemming from its inherent structural properties.
-
Steric Hindrance: The compact and rigid structure of the spiro[3.3]heptane scaffold can physically block reagents from approaching the reaction site. This is particularly true for reactions involving bulky reagents or transition states. The cyclobutane rings are held in a fixed orientation, and substituents on one ring can sterically encumber reaction sites on the other.
-
Lack of Activating Groups: The parent spiro[3.3]heptane is a non-polar hydrocarbon with unactivated C-H bonds. Without nearby functional groups to activate these bonds or direct reagents, reactions are often sluggish and require harsh conditions, which can lead to decomposition or side reactions.
Troubleshooting Suggestions:
-
Re-evaluate Your Synthetic Strategy: Instead of functionalizing the pre-formed spiro[3.3]heptane core, consider a strategy where the desired functional groups are incorporated during the synthesis of the scaffold itself. Many successful syntheses of functionalized spiro[3.3]heptanes involve the cyclization of already substituted precursors.[1][5][6]
-
Employ Smaller, More Reactive Reagents: If you must proceed with functionalizing the core, opt for smaller and more reactive reagents that are less sensitive to steric bulk. For example, when choosing a base for a deprotonation reaction, a smaller base like lithium diisopropylamide (LDA) might be more effective than a bulkier one like lithium bis(trimethylsilyl)amide (LHMDS).
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, this should be done with caution to avoid unwanted side reactions or decomposition. Monitor your reaction closely by TLC or LC-MS.
-
Consider High-Pressure Conditions: Applying high pressure can sometimes facilitate reactions that are sterically hindered by reducing the activation volume.
Q2: I am observing poor regioselectivity in my reaction on a substituted spiro[3.3]heptane. How can I improve it?
A2: Achieving high regioselectivity on a spiro[3.3]heptane scaffold can be challenging due to the presence of multiple, chemically similar reaction sites. The key to controlling regioselectivity lies in exploiting subtle electronic and steric differences or by introducing a directing group.
Troubleshooting Suggestions:
-
Utilize a Directing Group Strategy: A directing group can position a catalyst or reagent at a specific site on the molecule, leading to highly regioselective functionalization.[7][8][9] For instance, an amide or a picolinamide group can direct a transition metal catalyst to a specific C-H bond.
-
Workflow for a Directing Group Strategy:
-
Install a suitable directing group (e.g., picolinamide) at a known position on your spiro[3.3]heptane substrate.
-
Perform the C-H functionalization reaction using a suitable transition metal catalyst (e.g., palladium).
-
Remove the directing group to reveal the functionalized product.
-
-
-
Leverage Steric Control: You can use the inherent steric bulk of the spiro[3.3]heptane scaffold to your advantage. A bulky substituent on one of the rings can shield nearby positions, directing incoming reagents to the less sterically hindered sites.
-
Enzymatic Reactions: Biocatalysis can offer exquisite regioselectivity. Engineered enzymes, such as variants of cytochrome P450, can hydroxylate specific C-H bonds on the spiro[3.3]heptane core with high precision.
Troubleshooting Guides
Problem 1: Failed Nucleophilic Substitution on a Spiro[3.3]heptane Derivative
Scenario: You are attempting a nucleophilic substitution reaction (e.g., SN2) on a spiro[3.3]heptane derivative bearing a leaving group, but you only recover the starting material or observe elimination products.
Root Cause Analysis:
-
Steric Hindrance to Backside Attack: SN2 reactions require a specific geometry where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). The rigid framework of the spiro[3.3]heptane can make it difficult for the nucleophile to achieve this optimal trajectory, especially if the reaction center is sterically crowded.[10]
-
Ring Strain: The cyclobutane rings of the spiro[3.3]heptane are strained. The transition state of an SN2 reaction involves a pentacoordinate carbon, which can further increase this strain, making the reaction energetically unfavorable.
-
Competing Elimination (E2) Pathway: If the nucleophile is also a strong base, and there are accessible protons on the carbon adjacent to the leaving group, an E2 elimination reaction may be favored over substitution.
Solutions:
-
Switch to a More Flexible Synthetic Route: If possible, redesign your synthesis to avoid performing a nucleophilic substitution on a sterically hindered center of the spiro[3.3]heptane core. It is often easier to construct the ring system with the desired stereocenter already in place.
-
Enhance the Electrophilicity of the Carbon Center: Convert the leaving group to a better one (e.g., from a chloride to a triflate) to make the carbon atom more electrophilic and reactive.
-
Use a Less Bulky Nucleophile: A smaller nucleophile will have an easier time accessing the reaction center.
-
Change the Solvent: A polar aprotic solvent (e.g., DMF, DMSO) can accelerate SN2 reactions.
-
Consider an SN1 Pathway (with caution): If the spiro[3.3]heptane can stabilize a carbocation (e.g., through adjacent functional groups), you might be able to favor an SN1 reaction. This would involve using a weaker nucleophile and a polar protic solvent. However, be aware of the potential for rearrangements.
Experimental Protocol: Triflate Formation to Enhance Reactivity
-
Dissolve your spiro[3.3]heptane alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as pyridine or 2,6-lutidine (1.5 eq.).
-
Slowly add triflic anhydride (1.2 eq.) dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude triflate can often be used in the subsequent nucleophilic substitution step without further purification.
Problem 2: Difficulty in Achieving C-H Activation on the Spiro[3.3]heptane Core
Scenario: You are attempting a transition-metal-catalyzed C-H activation/functionalization on the spiro[3.3]heptane scaffold, but the reaction is inefficient.
Root Cause Analysis:
-
Inert C-H Bonds: The sp3 C-H bonds of the spiro[3.3]heptane are strong and unactivated, making them difficult to break.
-
Catalyst Deactivation: The catalyst may be deactivated or poisoned by other functional groups on your substrate.
-
Incorrect Ligand Choice: The ligand on the metal catalyst plays a crucial role in its reactivity and selectivity. An inappropriate ligand may not be able to facilitate the C-H activation step effectively.
-
Suboptimal Reaction Conditions: C-H activation reactions are often sensitive to temperature, solvent, and the choice of oxidant.
Solutions:
-
Incorporate a Directing Group: As mentioned in the FAQs, a directing group is one of the most powerful tools for achieving regioselective C-H activation.[7][8][9] The directing group chelates to the metal catalyst, bringing it into close proximity to the target C-H bond and lowering the activation energy for its cleavage.
dot graph TD { A[Substituted Spiro[3.3]heptane] -- "Install Directing Group (DG)" --> B(Spiro[3.3]heptane-DG); B -- "+ Pd Catalyst" --> C{Chelation-Assisted C-H Activation}; C -- "+ Coupling Partner" --> D(Functionalized Spiro[3.3]heptane-DG); D -- "Remove DG" --> E[Final Functionalized Product]; subgraph "Reaction Vessel" B; C; D; end A; E; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF,fontcolor:#FFFFFF style D fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF,fontcolor:#FFFFFF }
Caption: Workflow for directing group-assisted C-H functionalization.
-
Ligand Screening: Perform a screen of different ligands for your transition metal catalyst. Electron-donating or electron-withdrawing ligands can significantly impact the catalyst's reactivity.
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and oxidant to find the optimal conditions for your specific substrate and reaction. A design of experiments (DoE) approach can be very efficient for this.
-
Consider Photoredox Catalysis: Photoredox catalysis can enable C-H functionalization under mild conditions and can sometimes overcome the high activation barriers associated with traditional thermal methods.
Data Summary: Common Directing Groups for C-H Activation
| Directing Group | Target C-H Bond | Typical Catalyst | Reference |
| Picolinamide | β and γ C(sp3)-H | Pd(II) | [7] |
| 8-Aminoquinoline | β C(sp3)-H | Pd(II), Ni(II) | [8] |
| Perfluorinated Amides | β C(sp3)-H | Pd(II) | [7] |
Visualizing Steric Hindrance in Spiro[3.3]heptanes
The following diagram illustrates how the rigid structure of the spiro[3.3]heptane can create steric hindrance at a reaction center.
dot graph G { layout=neato; node [shape=circle, style=filled, label=""]; // Spiro[3.3]heptane core C1 -- C2 -- C3 -- C4 -- C1; C4 -- C5 -- C6 -- C7 -- C4;
}
Caption: Steric hindrance from a bulky group impeding nucleophilic attack.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scispace.com [scispace.com]
- 8. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Stability of the spiro[3.3]heptane ring system under various conditions
Welcome to the technical support center for the spiro[3.3]heptane ring system. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique scaffold into their synthetic and medicinal chemistry programs. As a Senior Application Scientist, I have compiled this resource to provide not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring your work is both efficient and scientifically sound.
The spiro[3.3]heptane motif is gaining significant traction as a saturated bioisostere for aromatic rings in drug discovery, offering an escape from "flatland" and access to novel chemical space with improved physicochemical properties.[1][2] Its inherent rigidity and three-dimensional structure are highly desirable, but its strained nature, arising from the two fused cyclobutane rings, necessitates a thorough understanding of its stability under various experimental conditions.[3] This guide is structured in a question-and-answer format to directly address the practical challenges and questions you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the spiro[3.3]heptane ring system?
The spiro[3.3]heptane core is remarkably stable under a wide range of synthetic conditions, which is a key reason for its growing popularity in multi-step syntheses.[4] Its stability can be attributed to the fact that while it possesses ring strain (approximately 26 kcal/mol per cyclobutane ring), this strain is not as severe as in cyclopropane systems, and the spirocyclic fusion point adds a degree of rigidity that can prevent certain decomposition pathways.[3] The system is generally resistant to moderate acids, bases, and standard reductive and oxidative conditions that do not target the C-C single bonds of the carbocyclic core.
Q2: Can the spiro[3.3]heptane ring system be considered a reliable scaffold for library synthesis and lead optimization?
Absolutely. The demonstrated stability of the spiro[3.3]heptane core across a variety of reaction conditions makes it an excellent scaffold for the development of chemical libraries.[5] Functional group handles can be readily introduced onto the ring system, and these can be elaborated using standard medicinal chemistry protocols without compromising the integrity of the core structure.[6] Its predictable geometry also allows for systematic exploration of structure-activity relationships (SAR).[7]
Troubleshooting Guides
Acidic Conditions
Q3: I need to perform a reaction on a side chain of my spiro[3.3]heptane-containing molecule that requires strong acidic conditions. What is the risk of ring-opening or rearrangement?
The spiro[3.3]heptane ring system is generally stable to a variety of acidic conditions, including acidic hydrolysis of esters and nitriles.[8] However, under harsh acidic conditions, particularly at elevated temperatures, there is a theoretical risk of acid-catalyzed rearrangement, a known reaction pathway for strained ring systems.[9]
-
Troubleshooting Scenario: An unexpected byproduct is observed during a reaction run at high temperature with a strong Lewis or Brønsted acid.
-
Plausible Cause: Acid-mediated protonation of a cyclobutane ring followed by a 1,2-shift could lead to rearranged products. This is more likely if there are activating groups on the ring or if the reaction temperature is excessive.
-
Recommended Action:
-
Lower the Reaction Temperature: If the desired transformation allows, reducing the temperature can minimize side reactions.
-
Choose a Milder Acid: If possible, substitute strong acids like concentrated H₂SO₄ or strong Lewis acids with milder alternatives such as acetic acid, p-toluenesulfonic acid (p-TsOH), or scandium triflate.
-
Protecting Groups: If the acidic conditions are unavoidable for the desired transformation on a peripheral functional group, consider if a protecting group strategy could shield sensitive parts of your molecule.
-
-
Experimental Protocol: Acid-Mediated Semipinacol Rearrangement for Spiro[3.3]heptan-1-one Synthesis
This protocol illustrates a synthetic utility of acid-catalyzed rearrangement in a related system to construct the spiro[3.3]heptane core itself, highlighting the principles of carbocation-mediated rearrangements in strained systems.[9]
-
To a solution of the 1-bicyclobutylcyclopropanol intermediate in a suitable solvent (e.g., CH₂Cl₂), add a catalytic amount of a Brønsted acid (e.g., methanesulfonic acid, MsOH) or a Lewis acid (e.g., AlCl₃) at room temperature.
-
Stir the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Acid-catalyzed rearrangement workflow.
Basic Conditions
Q4: My synthesis requires the use of a strong base like n-butyllithium (nBuLi) or potassium tert-butoxide (t-BuOK). Is the spiro[3.3]heptane core stable under these conditions?
Yes, the spiro[3.3]heptane scaffold has demonstrated excellent stability towards strong bases.[10] The C-H bonds on the ring are generally not acidic enough to be deprotonated by common organolithium reagents or alkoxides at standard temperatures. This allows for a wide range of base-mediated reactions to be performed on functional groups attached to the ring.
-
Troubleshooting Scenario: A base-mediated reaction is giving low yields or multiple products.
-
Plausible Cause: While the core is stable, strong bases can react with various functional groups. The issue is more likely related to the reactivity of other parts of your molecule or impurities in your starting materials or reagents.
-
Recommended Action:
-
Check for Acidic Protons: Ensure there are no other acidic protons in your molecule that could be deprotonated by the strong base, leading to side reactions.
-
Purity of Reagents: Use freshly titrated nBuLi and anhydrous solvents to avoid quenching of the base and other side reactions.
-
Temperature Control: Perform reactions with strong bases at low temperatures (e.g., -78 °C) to improve selectivity and minimize side reactions.
-
-
Caption: Stability of spiro[3.3]heptane to strong bases.
Oxidative and Reductive Conditions
Q5: How does the spiro[3.3]heptane ring system hold up to common oxidizing and reducing agents?
The spiro[3.3]heptane core is an alkane and is therefore resistant to many common oxidizing and reducing agents under standard conditions.
-
Oxidative Stability: The ring system is stable to reagents that target other functional groups, such as the oxidation of a peripheral phenyl ring with NaIO₄/RuCl₃.[11] However, very harsh oxidative conditions (e.g., ozonolysis, permanganate under forcing conditions) that can cleave C-C bonds may pose a risk, although such reactions are not commonly reported for the unsubstituted ring system.
-
Reductive Stability: The scaffold is stable to a variety of reducing conditions. For example, it is compatible with Wolff-Kishner reduction (hydrazine, strong base, high temperature) and reductions with Raney nickel.[11] Catalytic hydrogenation (e.g., H₂, Pd/C) is also well-tolerated and is often used to reduce other functional groups in the presence of the spiro[3.3]heptane core.[11]
-
Troubleshooting Scenario: During an oxidation or reduction, I am seeing decomposition of my starting material.
-
Plausible Cause: The reaction conditions may be too harsh for other functional groups present in the molecule, or the temperature may be too high. The spiro[3.3]heptane core itself is unlikely to be the point of initial reactivity unless extreme conditions are used.
-
Recommended Action:
-
Selectivity: Choose reagents known for their selectivity for the desired transformation. For example, for an oxidation, consider milder reagents like PCC or Dess-Martin periodinane if applicable. For a reduction, consider chemoselective reagents like sodium borohydride for ketones if you want to avoid reducing other groups.
-
Temperature Control: Maintain the recommended temperature for the specific transformation to avoid over-oxidation or reduction and potential side reactions.
-
-
Thermal and Photochemical Stability
Q6: What is the thermal stability of the spiro[3.3]heptane ring system?
Derivatives of spiro[3.3]heptane have been shown to possess high thermal stability, with decomposition temperatures often being a property of the substituents rather than the core itself. For example, spiro polycycloacetals containing this motif have shown degradation temperatures in the range of 343–370 °C.[6] This high thermal stability is beneficial for reactions requiring elevated temperatures and for the overall stability of the final compounds.
Q7: Is the spiro[3.3]heptane ring system photochemically stable?
There is limited specific information on the photochemical stability of the parent spiro[3.3]heptane. However, as a saturated hydrocarbon, it is expected to be relatively inert to visible and long-wave UV light. Short-wave UV light can induce C-C and C-H bond cleavage in alkanes, but these are generally high-energy, non-selective processes. Photoredox catalysis has been used to functionalize spiro[3.3]heptane derivatives, suggesting the ring is stable under these conditions while enabling reactions at specific sites.[12]
-
Troubleshooting Scenario: My compound containing a spiro[3.3]heptane moiety is degrading upon exposure to light.
-
Plausible Cause: The degradation is most likely due to other chromophores in your molecule that are absorbing light and initiating photochemical reactions.
-
Recommended Action:
-
Protect from Light: Store your compound in an amber vial or protected from light.
-
Analyze Byproducts: If degradation occurs, try to isolate and characterize the byproducts to understand the decomposition pathway. This can provide clues as to which part of the molecule is light-sensitive.
-
-
Synthesis and Purification
Q8: I am having trouble with the synthesis of a spiro[3.3]heptanone derivative via a [2+2] cycloaddition. What are some common issues?
The [2+2] cycloaddition of a ketene or keteniminium species with methylenecyclobutane is a common route to spiro[3.3]heptanones.[4]
-
Troubleshooting Scenario: The cycloaddition reaction is low-yielding or produces significant amounts of polymeric material.
-
Plausible Cause:
-
Ketene Instability: Ketenes are highly reactive and can polymerize if not generated and consumed in situ under carefully controlled conditions.
-
Substrate Purity: Impurities in the methylenecyclobutane or the ketene precursor can inhibit the reaction or lead to side products.
-
Reaction Conditions: Incorrect temperature, concentration, or stoichiometry can all lead to poor outcomes.
-
-
Recommended Action:
-
Slow Addition: Add the ketene precursor or the ketene itself slowly to the solution of methylenecyclobutane to maintain a low concentration of the reactive intermediate.
-
Purify Starting Materials: Ensure all starting materials and solvents are pure and anhydrous.
-
Optimize Conditions: Systematically vary the temperature, concentration, and stoichiometry to find the optimal conditions for your specific substrates.
-
-
Experimental Protocol: Synthesis of Spiro[3.3]heptanones via Keteniminium Cycloaddition
This protocol is adapted from a general procedure for the synthesis of spiro[3.3]heptanones.[13]
-
To a solution of the alkene (1.0 equiv.) and an amide (e.g., N,N-dimethylacetamide, 1.2 equiv.) in 1,2-dichloroethane, add triflic anhydride (1.2 equiv.) and a non-nucleophilic base (e.g., collidine, 1.2 equiv.).
-
Reflux the reaction mixture for 16 hours.
-
Cool the reaction to room temperature and quench with aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: General workflow for spiro[3.3]heptanone synthesis.
Q9: I am observing diastereomers in my substituted spiro[3.3]heptane product. How can I purify them and confirm their stereochemistry?
The synthesis of substituted spiro[3.3]heptanes often leads to the formation of diastereomers.
-
Purification: Diastereomers can typically be separated by standard column chromatography on silica gel.[8] Careful selection of the eluent system is crucial. Chiral HPLC can also be used for both analytical and preparative separation of enantiomers if a racemic mixture of a chiral spiro[3.3]heptane derivative is formed.[14]
-
Characterization: The stereochemistry of the products can often be determined by 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), which can show through-space correlations between protons on the two rings.[8] In many cases, single-crystal X-ray diffraction is the definitive method for unambiguous structure and stereochemistry determination.[13]
Safety Information
Q10: What are the primary safety concerns when working with spiro[3.3]heptane derivatives?
While the parent spiro[3.3]heptane is a simple hydrocarbon, functionalized derivatives can have various hazards. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[15][16][17][18][19]
-
General Precautions:
-
Flammability: Many organic compounds are flammable. Keep away from ignition sources.[18]
-
Disposal: Dispose of chemical waste according to your institution's guidelines.[15]
This technical support guide provides a starting point for understanding the stability and handling of the spiro[3.3]heptane ring system. As with any chemical research, careful planning, attention to detail, and a thorough understanding of the underlying principles are key to success.
References
- 1. oms.bdu.ac.in [oms.bdu.ac.in]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 6. Making sure you're not a bot! [ask.orkg.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Photochemistry | SpiroChem [spirochem.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid. | Semantic Scholar [semanticscholar.org]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. aksci.com [aksci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. angenechemical.com [angenechemical.com]
- 19. resources.finalsite.net [resources.finalsite.net]
Technical Support Center: Protecting Group Strategies for Spiro[3.3]heptane Synthesis
Welcome to the technical support guide for navigating the complexities of protecting group strategies in the synthesis of spiro[3.3]heptane derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this unique sp³-rich scaffold. The rigid, three-dimensional nature of the spiro[3.3]heptane core offers significant advantages in medicinal chemistry as a bioisostere for aromatic rings, but its synthesis and functionalization require careful planning, particularly concerning the use of protecting groups.[1][2][3]
This guide moves beyond simple protocols to explain the underlying chemical principles and strategic considerations essential for success. We will address common questions, troubleshoot frequent experimental hurdles, and provide validated workflows to streamline your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of a robust synthetic plan.
Q1: Why are protecting groups so critical when working with spiro[3.3]heptane scaffolds?
A: Protecting groups are essential for achieving chemoselectivity in multi-step organic syntheses.[4] For spiro[3.3]heptane derivatives, this is particularly crucial for two main reasons:
-
Multi-functionality: Spiro[3.3]heptane building blocks are often di-functionalized (e.g., with amines, carboxylic acids, or hydroxyl groups) to mimic the exit vectors of substituted benzene rings.[5][6] To selectively modify one part of the molecule without affecting a reactive group elsewhere, that group must be temporarily masked or "protected."[7]
-
Harsh Reaction Conditions: While the spiro[3.3]heptane core is a saturated hydrocarbon, some reactions required to build or modify the scaffold can involve harsh reagents (e.g., strong acids, bases, or organometallics) that would otherwise react with sensitive functional groups.[8] A protecting group must be stable to these conditions and then be removed under milder, specific conditions once its job is done.[9]
Q2: What are the most common functional groups on a spiro[3.3]heptane core that require protection?
A: The most common functional groups are those that introduce vectors for further diversification in drug discovery. These include:
-
Amines (-NH₂): Highly nucleophilic and basic. Commonly protected as carbamates like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl).[10]
-
Carboxylic Acids (-COOH): Acidic and can interfere with base-catalyzed reactions or be reduced by certain hydrides. Typically protected as esters, such as methyl, ethyl, tert-butyl, or benzyl esters.[9] The synthesis of key intermediates like spiro[3.3]heptane-2,6-dicarboxylic acid often serves as a starting point for derivatives requiring protection.[11][12]
-
Alcohols (-OH): Can act as nucleophiles or acids. Frequently protected as silyl ethers (e.g., TBDMS), benzyl ethers, or acetals.[7][13]
Q3: What is "orthogonal protection," and why is it vital for disubstituted spiro[3.3]heptanes?
A: Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others within the same molecule.[4] Each orthogonal group is cleaved under a unique set of conditions (e.g., one by acid, one by base, one by hydrogenolysis).
For a molecule like cis- or trans-spiro[3.3]heptane-2,6-diamine, this is indispensable. Imagine you want to attach a pharmacophore to the amine at C2 while leaving the C6 amine available for linking to a solubility-enhancing tag. You could protect the C2 amine with an Fmoc group (removed by base) and the C6 amine with a Boc group (removed by acid). This allows you to deprotect and react each amine independently, providing complete control over the synthesis of complex, precisely structured molecules.[9][14]
Q4: How does the strained nature of the spiro[3.3]heptane ring system influence protecting group strategy?
A: The spiro[3.3]heptane core contains significant ring strain due to its two fused cyclobutane rings.[1][15] This strain can influence reactivity and must be considered:
-
Stability during Ring Formation: If functional groups are present during the construction of the spirocycle itself, the protecting groups must be robust enough to withstand the specific cyclization conditions, which can sometimes involve strain-release mechanisms or high temperatures.[8][16]
-
Avoiding Strain-Induced Rearrangements: Care must be taken during protection and deprotection steps. Highly acidic or cationic conditions, sometimes used for deprotection, could potentially trigger rearrangements in sensitive substrates. Therefore, choosing protecting groups that can be removed under mild, neutral, or basic conditions is often preferred.
-
Steric Hindrance: The rigid, non-planar structure can create a unique steric environment around the functional groups. This can sometimes be advantageous, allowing for selective protection of a less hindered position. Conversely, a sterically demanding protecting group might be difficult to install on a hindered functional group.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Q1: Issue - Unintended reaction at a secondary functional group.
"I am trying to perform a peptide coupling on an amino-spiro[3.3]heptane-carboxylic acid, but the carboxylic acid is interfering with the coupling reagents."
A: Cause & Solution This is a classic case of insufficient chemoselectivity. Both the amine and the carboxylic acid can react with peptide coupling agents. The solution is to protect the non-reacting group.
Troubleshooting Steps:
-
Identify the Reactive Groups: You want to react the amine. The carboxylic acid is the interfering group.
-
Select a Suitable Protecting Group: Protect the carboxylic acid as an ester. A methyl ester or benzyl ester is a common choice.
-
Benzyl (Bn) Ester: Excellent choice if your subsequent steps are stable to hydrogenolysis. It is stable to both acidic and basic conditions used for Boc and Fmoc chemistry, respectively.
-
tert-Butyl (tBu) Ester: A good option if you plan to use chemistry sensitive to hydrogenation. It is stable to base but is cleaved with strong acid (e.g., TFA), making it orthogonal to Fmoc.
-
-
Experimental Fix: Before the peptide coupling step, convert the carboxylic acid to its benzyl ester using benzyl bromide and a mild base (e.g., Cs₂CO₃). After the successful peptide coupling, the benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to regenerate the carboxylic acid.
Q2: Issue - Premature cleavage of a protecting group.
"My Boc-protected amine on the spiro[3.3]heptane scaffold is being partially cleaved during a mildly acidic workup."
A: Cause & Solution The tert-butoxycarbonyl (Boc) group is designed to be labile under acidic conditions. While typically requiring strong acids like TFA for complete removal, prolonged exposure to even moderately acidic aqueous conditions can cause partial cleavage, leading to mixed products and lower yields.
Troubleshooting Steps:
-
Assess Stability: Review all reaction and workup steps. Identify any acidic reagents, even weak ones (e.g., NH₄Cl wash, silica gel chromatography).
-
Modify Workup: Replace acidic aqueous washes with neutral (water, brine) or mildly basic (saturated NaHCO₃) solutions.
-
Buffer Chromatography: If silica gel is suspected, run the column with a small amount of a neutralising amine, like triethylamine (~0.1-1%), added to the eluent.
-
Switch to a More Robust Protecting Group: If the required reaction conditions are fundamentally incompatible with Boc, consider a more stable carbamate. A benzyloxycarbonyl (Cbz or Z) group is stable to acid and base and is only removed by hydrogenolysis, offering a different orthogonality.[10]
Q3: Issue - Low yield or incomplete deprotection.
"I am unable to completely remove a benzyl ether protecting a hydroxyl group on my spiro[3.3]heptane derivative using standard H₂, Pd/C conditions."
A: Cause & Solution Catalytic hydrogenation can be hampered by several factors, including catalyst poisoning, steric hindrance, or insufficient catalyst activity.
Troubleshooting Steps:
-
Check for Catalyst Poisons: Sulfur-containing compounds, some nitrogen heterocycles, or residual heavy metals can poison the palladium catalyst. Ensure your substrate is highly pure before this step.
-
Increase Catalyst Loading/Pressure: Increase the weight percentage of the Pd/C catalyst (from 5% to 10-20 mol%) and/or increase the hydrogen pressure (from atmospheric to 50 psi, if equipment allows).
-
Use a Different Catalyst/Solvent: Try an alternative catalyst like Pearlman's catalyst (Pd(OH)₂/C), which is often more effective and less sensitive to poisoning. Switching the solvent (e.g., from ethanol to ethyl acetate or acetic acid) can also dramatically improve reaction rates.
-
Consider an Alternative Deprotection Method: If hydrogenation is still problematic, a benzyl group can also be removed under certain strong acidic conditions (e.g., HBr in acetic acid) or via dissolving metal reduction, but these are harsh methods that may not be compatible with other functional groups.
Section 3: Experimental Protocol & Data
Protocol: Orthogonal Protection of Spiro[3.3]heptane-2,6-dicarboxylic Acid
This protocol describes the selective protection of the two carboxylic acid groups in spiro[3.3]heptane-2,6-dicarboxylic acid, a common starting material, creating a versatile building block for asymmetric synthesis.[17] We will form a benzyl ester and a tert-butyl ester.
Workflow:
-
Monoprotection (Benzyl Ester): Statistically, reacting the diacid with a limited amount of benzylating agent will produce a mixture of starting material, the desired mono-ester, and the di-ester.
-
Purification: The mono-protected acid is isolated.
-
Second Protection (tert-Butyl Ester): The remaining free carboxylic acid is protected as a tert-butyl ester.
Step-by-Step Methodology:
Step 1: Mono-Benzylation
-
To a solution of spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 eq) in DMF, add potassium carbonate (K₂CO₃, 0.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (BnBr, 0.5 eq) dropwise.
-
Heat the reaction to 40-50 °C and monitor by TLC or LC-MS until consumption of the starting material plateaus.
-
Validation Checkpoint: The reaction mixture will contain diacid, mono-benzyl ester, and di-benzyl ester. The goal is to maximize the mono-ester.
-
Cool the reaction, dilute with water, and acidify with 1 M HCl to pH ~3-4.
-
Extract the products with ethyl acetate. The organic layer contains the neutral di-benzyl ester and the acidic mono-benzyl ester. The unreacted diacid may remain partially in the aqueous layer.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the mono-acid, mono-benzyl ester.
Step 2: tert-Butylation
-
Dissolve the isolated mono-acid, mono-benzyl ester (1.0 eq) in dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Add tert-butanol (1.5 eq) and stir at room temperature.
-
Validation Checkpoint: Monitor the reaction by TLC for the disappearance of the starting acid. The product, a di-ester, will be less polar.
-
Once complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the orthogonally protected di-ester.
This final product now has a benzyl ester (removable by H₂) and a tert-butyl ester (removable by TFA), allowing for selective, sequential functionalization.
Data Table: Protecting Group Comparison
| Functional Group | Protecting Group | Abbreviation | Stable To | Cleaved By | Key Considerations |
| Amine | tert-Butoxycarbonyl | Boc | Base, H₂, Nucleophiles | Strong Acid (TFA, HCl) | Common in peptide synthesis; acid labile.[10] |
| Benzyloxycarbonyl | Cbz / Z | Acid, Base | H₂/Pd, HBr/AcOH | Robust group; requires hydrogenation capabilities for cleavage.[10] | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acid, H₂ | Base (Piperidine) | Widely used in solid-phase synthesis; base labile.[4] | |
| Carboxylic Acid | Benzyl Ester | -OBn | Acid, Base | H₂/Pd | Orthogonal to Boc and Fmoc; requires hydrogenation.[13][18] |
| tert-Butyl Ester | -OtBu | Base, H₂ | Strong Acid (TFA) | Orthogonal to Fmoc and Cbz; sensitive to acid. | |
| Methyl/Ethyl Ester | -OMe/-OEt | Acid, H₂ | Base (LiOH, NaOH) | Simple to form, but cleavage conditions (saponification) are harsh. | |
| Alcohol | Benzyl Ether | -OBn | Acid, Base, Oxid./Red. | H₂/Pd | Very stable and robust protecting group.[13][18] |
| tert-Butyldimethylsilyl Ether | -OTBDMS | Base, H₂, Oxid./Red. | Fluoride (TBAF), Acid | Common silyl ether; cleaved under specific, mild conditions. |
Section 4: Visual Guides
Diagram 1: Decision Workflow for Protecting Group Selection
This diagram outlines the logical steps a researcher should take when planning a synthesis involving protecting groups for a disubstituted spiro[3.3]heptane.
Caption: Decision tree for selecting a protecting group strategy.
Diagram 2: Orthogonal Synthesis Workflow
This diagram illustrates the workflow for the selective functionalization of a dicarboxylic acid using the orthogonal protection strategy described in the protocol.
Caption: Workflow for orthogonal protection and sequential functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Spiro[3.3]heptane-2,6-dicarboxylic acid | 3057-91-8 | DAA05791 [biosynth.com]
- 12. PubChemLite - Spiro[3.3]heptane-2,6-dicarboxylic acid (C9H12O4) [pubchemlite.lcsb.uni.lu]
- 13. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. prepchem.com [prepchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
The Ascendance of Spiro[3.3]heptane: A Comparative Guide to Saturated Bioisosteres in Drug Discovery
In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced physicochemical and pharmacokinetic properties is relentless. The "escape from flatland," a strategic shift away from planar, aromatic structures towards three-dimensional, sp³-rich scaffolds, has become a cornerstone of modern drug design.[1][2] Within this paradigm, saturated bioisosteres—non-classical isosteres that mimic the spatial arrangement of functional groups found in common aromatic rings—have garnered significant attention.[3][4] This guide provides an in-depth comparison of spiro[3.3]heptane with other prominent saturated bioisosteres, namely bicyclo[1.1.1]pentane (BCP), cubane, and adamantane, offering a technical resource for researchers, scientists, and drug development professionals.
The Rationale for Saturated Bioisosteres
The overreliance on aromatic rings in drug candidates, while historically successful, often contributes to undesirable properties such as poor aqueous solubility and high metabolic lability.[1][2] Saturated bioisosteres offer a compelling alternative by providing a rigid, three-dimensional framework that can project substituents into space in a manner analogous to their aromatic counterparts, while often improving key drug-like properties.[2][5][6] The increased sp³ character of these scaffolds can lead to:
-
Improved Solubility: The disruption of crystal lattice packing and the introduction of more polarizable C-H bonds can enhance interactions with water, leading to increased aqueous solubility.[5][6][7]
-
Enhanced Metabolic Stability: The C-H bonds on these strained ring systems are often stronger and less accessible to metabolic enzymes like cytochrome P450s, reducing the rate of oxidative metabolism.[5][8][9]
-
Novel Intellectual Property: The incorporation of these unique scaffolds can lead to the discovery of new chemical entities with distinct patent positions.
This guide will focus on a comparative analysis of four key saturated bioisosteres, with a particular emphasis on the emerging role of spiro[3.3]heptane.
A Head-to-Head Comparison: Spiro[3.3]heptane vs. BCP, Cubane, and Adamantane
The choice of a saturated bioisostere is a critical decision in the drug design process, with each scaffold possessing a unique combination of structural and physicochemical properties. The following table provides a comparative overview of spiro[3.3]heptane, bicyclo[1.1.1]pentane, cubane, and adamantane.
| Property | Spiro[3.3]heptane | Bicyclo[1.1.1]pentane (BCP) | Cubane | Adamantane |
| Structure | Spirocyclic | Bicyclic | Polycyclic (prismane) | Tricyclic (diamondoid) |
| Exit Vector Geometry | Non-collinear | Collinear | Collinear | Tetrahedral |
| Calculated LogP (Parent) | ~2.1 | ~1.3 | ~2.5 | ~2.9 |
| LogP (Carboxylic Acid) | ~1.8 (predicted) | 1.1 (experimental) | ~1.5 (predicted) | 2.60 (experimental)[10] |
| Aqueous Solubility | Generally improves solubility of parent drug[11][12] | Generally improves solubility of parent drug[5][7] | Can improve solubility of parent drug[6] | Generally decreases aqueous solubility[13] |
| Metabolic Stability | Can improve metabolic stability[11][12] | Generally improves metabolic stability[5][9] | Generally improves metabolic stability[6] | Significantly improves metabolic stability[8][14] |
| Synthetic Accessibility | Increasingly accessible | Readily accessible | Challenging | Readily accessible |
Note: LogP and solubility values are highly dependent on the specific derivatives and experimental conditions. The values presented here are for simple, representative compounds to illustrate general trends.
In-Depth Analysis of Each Bioisostere
Spiro[3.3]heptane: The Rising Star with Non-Collinear Geometry
Spiro[3.3]heptane has recently emerged as a versatile and attractive bioisostere, particularly as a mimic for mono-, meta-, and para-substituted phenyl rings.[5][15] A key distinguishing feature of disubstituted spiro[3.3]heptanes is their non-collinear arrangement of exit vectors, which offers a unique geometric profile compared to the linear projection of substituents in BCP and cubane.[8] This non-linearity can be advantageous for probing different binding interactions within a target protein.
Key Advantages of Spiro[3.3]heptane:
-
Improved Physicochemical Properties: Case studies have demonstrated that the incorporation of a spiro[3.3]heptane moiety can lead to a decrease in lipophilicity (lower logD) and an increase in metabolic stability.[11][12] For instance, replacing a meta-substituted phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core resulted in a decrease in the calculated logP by 0.8 units.[5]
-
Versatile Substitution Patterns: The spiro[3.3]heptane scaffold can effectively mimic mono-, meta-, and para-substituted phenyl rings, providing medicinal chemists with a flexible tool for structure-activity relationship (SAR) studies.[5][15]
-
Growing Synthetic Accessibility: While historically challenging to synthesize, recent advances have made a variety of functionalized spiro[3.3]heptane building blocks, such as carboxylic acids and amines, more readily available.[8]
Potential Considerations:
-
Non-collinearity: While an advantage in some contexts, the non-collinear exit vectors may not be a suitable replacement for all para-substituted phenyl rings where a linear arrangement is crucial for activity.
Caption: Structural comparison of spiro[3.3]heptane and BCP.
Bicyclo[1.1.1]pentane (BCP): The Established Linear Mimic
BCP is a well-established and widely used bioisostere for para-substituted phenyl rings and tert-butyl groups.[5][16] Its rigid, linear geometry effectively mimics the spatial relationship of substituents on a 1,4-disubstituted benzene ring.
Key Advantages of BCP:
-
Enhanced Solubility and Stability: The incorporation of a BCP core is frequently associated with increased aqueous solubility and metabolic stability.[5][17][18]
-
Linear Geometry: The collinear arrangement of its exit vectors makes it an ideal replacement for para-substituted phenyl rings where this geometry is critical for biological activity.[5]
-
Commercial Availability: A wide range of functionalized BCP building blocks are commercially available, facilitating their rapid integration into drug discovery programs.
Potential Considerations:
-
Limited to Linear Mimicry: BCP is primarily a bioisostere for para-substituted systems and is less suitable for mimicking ortho- or meta-substitution patterns.
Cubane: The Ultimate Benzene Mimic with Synthetic Hurdles
With its unique cubic structure, cubane is considered an excellent geometric mimic of a benzene ring.[6] The distance between opposing corners of the cubane cage closely matches the distance between the 1 and 4 positions of a benzene ring.
Key Advantages of Cubane:
-
Exceptional Metabolic Stability: The high degree of strain in the cubane framework results in exceptionally strong C-H bonds, rendering it highly resistant to metabolic degradation.[6]
-
Improved Physicochemical Properties: The replacement of a benzene ring with a cubane can lead to increased solubility and reduced lipophilicity.[6]
Potential Considerations:
-
Synthetic Complexity: The synthesis of functionalized cubanes remains a significant challenge, which has limited their widespread adoption in drug discovery.
Adamantane: The Lipophilic and Metabolically Robust Scaffold
Adamantane, with its rigid, diamondoid structure, has a long history in medicinal chemistry.[8][14] It is often employed to introduce lipophilicity and steric bulk, and to enhance metabolic stability.
Key Advantages of Adamantane:
-
Marked Increase in Metabolic Stability: The adamantane cage is highly resistant to metabolism and can sterically shield adjacent functional groups from enzymatic degradation.[8][14]
-
Increased Lipophilicity: The incorporation of an adamantane moiety significantly increases the lipophilicity of a molecule, which can be advantageous for CNS-targeted drugs where blood-brain barrier penetration is required.[8][19]
Potential Considerations:
-
Decreased Aqueous Solubility: The high lipophilicity of adamantane often leads to a decrease in aqueous solubility, which can be a significant drawback.[13]
-
Steric Bulk: The large size of the adamantane group may not be well-tolerated in all binding pockets.
Experimental Protocols for Bioisostere Evaluation
The objective evaluation of bioisosteres requires robust and reproducible experimental data. The following section details standardized protocols for key in vitro assays used to assess the physicochemical and pharmacokinetic properties of compounds containing these scaffolds.
Caption: A typical workflow for the evaluation of bioisosteres.
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a compound in phosphate-buffered saline (PBS) at pH 7.4.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., ≤1%).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Analysis: Determine the concentration of the dissolved compound in the supernatant after centrifugation or filtration. This can be done using various methods such as HPLC-UV, LC-MS, or a plate reader-based method like nephelometry.
Protocol 2: LogD (pH 7.4) Determination (Shake-Flask Method)
Objective: To measure the octanol/water distribution coefficient at pH 7.4.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice versa.
-
Compound Addition: Add the test compound (from a DMSO stock solution) to a vial containing a biphasic mixture of the pre-saturated n-octanol and PBS.
-
Equilibration: Shake the vials for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: The LogD is calculated as the log10 of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Incubation: Add the test compound (at a final concentration of, for example, 1 µM) to the pre-warmed incubation mixture to initiate the reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.
Conclusion and Future Perspectives
The strategic incorporation of saturated bioisosteres is a powerful tool in modern drug discovery for overcoming the limitations of traditional aromatic scaffolds. Spiro[3.3]heptane, with its unique non-collinear geometry and favorable physicochemical properties, represents a valuable and increasingly accessible addition to the medicinal chemist's toolbox. While BCP remains a go-to scaffold for linear para-mimicry, and adamantane offers a robust solution for enhancing lipophilicity and metabolic stability, spiro[3.3]heptane provides a new dimension of structural diversity. The choice of bioisostere should be guided by a thorough understanding of the target biology and the specific property liabilities of the lead compound. As synthetic methodologies continue to evolve, we can expect to see the even wider application of these and other novel three-dimensional scaffolds in the design of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. fiveable.me [fiveable.me]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene | CoLab [colab.ws]
- 7. pnas.org [pnas.org]
- 8. connectsci.au [connectsci.au]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Adamantane-1-carboxylic acid | CAS#:828-51-3 | Chemsrc [chemsrc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Adamantane - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Physicochemical Properties of Spirocycles in Modern Drug Discovery
Introduction: Beyond Flatland in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is relentless. For decades, medicinal chemistry was often dominated by flat, aromatic structures. However, the landmark "escape from flatland" concept highlighted the advantages of molecules with greater three-dimensionality, as measured by properties like the fraction of sp³ hybridized carbons (Fsp³).[1][2] Compounds with higher Fsp³ character often exhibit improved clinical success rates, partly due to better solubility and reduced off-target toxicity.[2][3]
Spirocycles, defined by IUPAC as ring systems with two or more rings linked by a single common atom, are at the forefront of this three-dimensional revolution.[1] Their unique, rigid, and non-planar architecture provides a powerful tool for medicinal chemists to modulate key physicochemical properties.[4][5] The incorporation of a spirocyclic scaffold can profoundly impact a molecule's potency, selectivity, and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][6] This guide provides an in-depth comparison of the critical physicochemical properties of spirocycles versus their non-spirocyclic counterparts, supported by experimental data and detailed protocols for their assessment.
Conformational Rigidity and Three-Dimensionality: Engineering Precise Target Interactions
The defining feature of a spirocycle is its spiroatom, a quaternary carbon that acts as a single point of fusion for two rings. This structural element imparts significant conformational rigidity and projects substituents into well-defined vectors in three-dimensional space.[7][8]
Causality and Field Insights: Unlike flexible aliphatic chains or even simple monocycles, the spirocyclic framework locks the relative orientation of the two rings.[9] This pre-organization of the molecular shape can significantly reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[10][11] By replacing rotatable bonds with a rigid spirocyclic scaffold, chemists can maintain the desired orientation of key pharmacophoric groups, ensuring optimal interactions with a protein's binding pocket.[2] This principle has been successfully applied in the optimization of numerous drug candidates, including inhibitors of SHP2 protein tyrosine phosphatase and menin-MLL interaction inhibitors.[2][12]
Diagram 1: Transitioning from 2D to 3D Scaffolds
Caption: From planar aromatics to rigid three-dimensional spirocycles.
Lipophilicity (LogP/LogD): A Key to Optimizing ADME Profiles
Lipophilicity, often measured as the octanol-water partition coefficient (LogP) or distribution coefficient at physiological pH (LogD), is a critical parameter influencing a drug's absorption, distribution, metabolism, and toxicity.[][14] While some lipophilicity is necessary for membrane permeability, excessive lipophilicity is a common cause of project failure, leading to poor solubility, high metabolic clearance, and off-target effects.[14]
Spirocycles vs. Non-Spirocyclic Analogues: A key advantage of incorporating spirocycles is the ability to increase Fsp³ character without a concomitant increase in molecular weight or lipophilicity. In many cases, replacing a flat, lipophilic aromatic ring or a flexible aliphatic group with a spirocycle can significantly decrease lipophilicity.[9] This is attributed to the disruption of planarity and the introduction of more polar sp³ carbon atoms, which are less desolvated from water compared to their sp² counterparts.[7]
Supporting Experimental Data: A compelling example comes from the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists. Researchers found that replacing a morpholine ring with various azaspirocycles led to a desirable decrease in LogD values, which in turn improved metabolic stability and selectivity against the hERG channel.[2][3] Similarly, studies by Carreira et al. demonstrated that spirocycles incorporating oxetanes consistently showed lower LogD values compared to their gem-dimethyl and carbonyl analogues.[15]
Table 1: Comparative Lipophilicity Data
| Compound Class | Non-Spirocyclic Analogue | LogD | Spirocyclic Analogue | LogD | Reference |
| MCHr1 Antagonists | Morpholine derivative | >3.0 | Azaspiro[3.3]heptane derivative | <2.5 | [2],[3] |
| Amino Heterocycles | N-Boc-piperidine | 2.9 | N-Boc-2-oxa-6-azaspiro[3.3]heptane | 1.1 | [15],[9] |
| Ciprofloxacin | Ciprofloxacin (piperazine) | -0.6 | Spirocyclic Analogue A | -1.1 | [15] |
Aqueous Solubility: Escaping the Pitfalls of Poor Bioavailability
Aqueous solubility is a prerequisite for drug absorption and distribution.[7] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[16][17] The introduction of sp³-rich spirocyclic scaffolds is a well-established strategy to enhance the aqueous solubility of a lead compound.[2][7]
Causality and Field Insights: The improvement in solubility is directly linked to the reduction in lipophilicity and the increase in three-dimensional character. The non-planar, globular shape of spirocycles can disrupt the crystal lattice packing of the solid state, reducing the energy required to dissolve the compound. Furthermore, the increased sp³ character generally leads to more favorable interactions with water molecules.[7] Carreira and colleagues systematically showed that spirocyclic analogues of common heterocycles like morpholines and piperazines consistently exhibited higher aqueous solubility.[15] This strategy is particularly effective when spiro-oxetanes are used as bioisosteres for carbonyl or gem-dimethyl groups, which simultaneously improves solubility and metabolic stability.[18]
Metabolic Stability: Blocking Unwanted Biotransformation
Metabolic instability is a primary driver of high drug clearance and poor oral bioavailability. The cytochrome P450 (CYP) enzyme family, located primarily in the liver, is responsible for the oxidative metabolism of most drugs.
Spirocycles vs. Non-Spirocyclic Analogues: The quaternary spiroatom is inherently resistant to metabolism. By placing this "metabolic shield" at a position that would otherwise be susceptible to CYP-mediated oxidation, medicinal chemists can significantly enhance a compound's metabolic stability.[8][9]
Supporting Experimental Data: In a head-to-head comparison, spirocyclic analogues of the antibacterial agent Ciprofloxacin were synthesized. While Ciprofloxacin itself showed some metabolism in human liver microsomes, the spirocyclic variants showed no signs of metabolism.[15] This increased stability is a common finding; replacing metabolically labile fragments with rigid spirocycles often leads to a marked reduction in intrinsic clearance.[2][15]
Basicity (pKa) of Spirocyclic Amines: Fine-Tuning Ionization
The basicity of nitrogen-containing heterocycles, quantified by the pKa of their conjugate acid, is crucial for target binding, solubility, and cell permeability.[19] Amines are common functional groups in pharmaceuticals, and their protonation state at physiological pH affects their interactions and properties.[20]
Causality and Field Insights: The introduction of a spirocyclic framework can subtly alter the pKa of an embedded amine compared to its non-spirocyclic counterpart. The rigid conformation of the spirocycle can influence the hybridization and accessibility of the nitrogen lone pair. Studies have shown that spirocyclic amines, such as those incorporating an oxetane ring, are considerably less basic than their parent amino heterocycles (e.g., azetidines, pyrrolidines).[15] This reduction in basicity can be advantageous in mitigating hERG liability or other off-target effects associated with highly basic amines, while still allowing for sufficient aqueous solubility.[9]
Table 2: Comparative Basicity Data
| Amine Class | Non-Spirocyclic Analogue | pKa | Spirocyclic Analogue | pKa | Reference |
| Piperidines | N-Methylpiperidine | 10.08 | N-Methyl-2-oxa-6-azaspiro[3.3]heptane | 8.6 | [15] |
| Pyrrolidines | N-Methylpyrrolidine | 10.32 | N-Methyl-1-oxa-5-azaspiro[2.3]hexane | 7.9 | [15] |
Experimental Protocols for Physicochemical Property Assessment
To ensure scientific integrity, the claims made in this guide are based on reproducible experimental data. Below are standardized, step-by-step protocols for assessing key physicochemical properties.
Protocol 1: Kinetic Aqueous Solubility Assay
This high-throughput assay is used to determine the solubility of a compound in an aqueous buffer, mimicking physiological conditions.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Compound Addition: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow the compound to reach equilibrium.
-
Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or HPLC-UV. A calibration curve prepared from the stock solution is used to determine the final concentration, which represents the kinetic solubility.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
-
Reagent Preparation:
-
Test Compound: Prepare a 1 µM solution in buffer.
-
Human Liver Microsomes (HLM): Thaw on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
NADPH (Cofactor): Prepare a 10 mM stock solution in buffer.
-
-
Pre-incubation: In a 96-well plate, combine the test compound solution and the diluted HLM. Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to each well.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Diagram 2: Workflow for In Vitro Metabolic Stability Assay
Caption: A standardized workflow for assessing metabolic stability.
Conclusion
Spirocyclic scaffolds are more than just a synthetic novelty; they are a validated and powerful tool for multiparametric optimization in drug discovery.[5] By leveraging their inherent three-dimensionality and conformational rigidity, medicinal chemists can effectively modulate key physicochemical properties. The introduction of spirocycles has been repeatedly shown to improve aqueous solubility, enhance metabolic stability, and fine-tune lipophilicity and basicity, ultimately leading to compounds with more favorable ADME profiles and improved potency.[4][9][21] While their synthesis can be more challenging than that of simpler, planar molecules, the growing availability of spirocyclic building blocks and synthetic methodologies is making these valuable scaffolds increasingly accessible.[22] As the industry continues to move beyond "flatland," the strategic incorporation of spirocycles will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 12. drughunter.com [drughunter.com]
- 14. researchgate.net [researchgate.net]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. scielo.br [scielo.br]
- 17. | BioWorld [bioworld.com]
- 18. books.rsc.org [books.rsc.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | CoLab [colab.ws]
- 22. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiro[3.3]heptane: A Rising Star in Medicinal Chemistry – A Comparative Guide to Biological Activity
In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic scaffolds. The strategic incorporation of three-dimensional (3D) structures is a key approach to navigating the complexities of biological target interactions and unlocking new chemical space. Among the emerging 3D motifs, the spiro[3.3]heptane scaffold has garnered significant attention for its unique conformational rigidity and its ability to act as a bioisosteric replacement for common aromatic rings, leading to patent-free drug analogs with promising biological activities.[1][2]
This guide provides an in-depth technical comparison of the biological activity of spiro[3.3]heptane-containing compounds versus their corresponding planar or alternative analogs. We will delve into the experimental data that underscores the potential of this unique scaffold, explore the underlying mechanistic rationale, and provide detailed protocols for key biological assays.
The Spiro[3.3]heptane Motif: A Paradigm Shift from Flatland
The spiro[3.3]heptane core, characterized by two fused cyclobutane rings sharing a single carbon atom, offers a rigid and structurally distinct alternative to planar aromatic systems.[3][4] This rigidity can be advantageous in drug design by pre-organizing functional groups for optimal interaction with a biological target, potentially leading to enhanced potency and selectivity. Furthermore, replacing an aromatic ring with a saturated spirocyclic system can significantly alter a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.[1][5]
A key application of the spiro[3.3]heptane scaffold is as a bioisostere for mono-, meta-, and para-substituted benzene rings.[2][6] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The non-coplanar exit vectors of the spiro[3.3]heptane scaffold can mimic the spatial arrangement of substituents on a benzene ring, offering a novel way to explore structure-activity relationships (SAR).[1][6]
Comparative Biological Activity: Spiro[3.3]heptane Analogs vs. Parent Drugs
Recent studies have demonstrated the successful incorporation of the spiro[3.3]heptane motif into the structures of established drugs, resulting in analogs with retained or even improved biological profiles. Let's examine the compelling data from a few key examples.
Case Study 1: Sonidegib Analog for Cancer Therapy
Sonidegib is an FDA-approved anticancer agent that inhibits the Smoothened (SMO) signaling pathway. Researchers replaced the meta-substituted benzene ring in Sonidegib with a spiro[3.3]heptane core to generate both trans- and cis-isomers.[1]
Table 1: Comparison of Biological Activity and Physicochemical Properties of Sonidegib and its Spiro[3.3]heptane Analogs
| Compound | Structure | Potency (IC50, µM) | Solubility (PBS, pH 7.4, µM) | Lipophilicity (logD, pH 7.4) | Metabolic Stability (CLint, µL min-1 mg-1) |
| Sonidegib | (Benzene-containing) | 0.02 | > 100 | ≥ 3.5 | 18 |
| trans-Spiro[3.3]heptane Analog | (Spiro[3.3]heptane) | 0.03 | > 100 | ≥ 3.5 | 36 |
| cis-Spiro[3.3]heptane Analog | (Spiro[3.3]heptane) | 0.04 | > 100 | ≥ 3.5 | 156 |
Data synthesized from Prysiazhniuk, K. et al. Angew. Chem. Int. Ed. 2024 and ChemRxiv preprint.[1][6]
The experimental data reveals that both the trans- and cis-spiro[3.3]heptane analogs of Sonidegib retained potent inhibitory activity against the SMO target, with IC50 values nearly identical to the parent drug.[1] Notably, the replacement of the benzene ring with the spiro[3.3]heptane scaffold had a marked impact on metabolic stability. While the trans-isomer showed a moderate increase in clearance, the cis-isomer was significantly less stable in human liver microsomes.[1] This highlights the critical importance of stereochemistry in influencing the metabolic fate of spiro[3.3]heptane-containing compounds.
Case Study 2: Vorinostat Analog for Histone Deacetylase (HDAC) Inhibition
Vorinostat is a histone deacetylase (HDAC) inhibitor used in cancer treatment. The phenyl ring in Vorinostat was replaced with a spiro[3.3]heptane moiety.[1][2]
Table 2: HDAC Inhibition and Anticancer Activity of Vorinostat and its Spiro[3.3]heptane Analog
| Compound | Structure | HDAC Inhibition (IC50, µM) | Anticancer Activity (HepG2 cells, IC50, µM) |
| Vorinostat | (Benzene-containing) | 0.05 | 2.5 |
| Spiro[3.3]heptane Analog | (Spiro[3.3]heptane) | 0.06 | 3.2 |
Data synthesized from ChemRxiv preprint.[1]
The spiro[3.3]heptane analog of Vorinostat exhibited potent HDAC inhibition, comparable to the parent drug.[1] Furthermore, it demonstrated significant anticancer activity against the HepG2 human liver cancer cell line, with only a marginal decrease in potency compared to Vorinostat.[7] These findings underscore the ability of the spiro[3.3]heptane scaffold to successfully mimic the phenyl ring in maintaining crucial interactions with the biological target.
Case Study 3: Benzocaine Analog for Local Anesthesia
Benzocaine is a widely used local anesthetic. Its para-substituted benzene ring was replaced with a spiro[3.3]heptane core.[1][2] The anesthetic activity of the resulting analog was evaluated in a rat model of sciatic nerve block.
The spiro[3.3]heptane analog of Benzocaine demonstrated significant antinociceptive activity, comparable to that of Benzocaine itself over the entire observation period.[1][8] This provides strong evidence that the spiro[3.3]heptane moiety can effectively serve as a bioisostere for a para-substituted phenyl ring in the context of voltage-gated sodium channel inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for the key assays mentioned in the case studies.
In Vitro SMO Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the Smoothened receptor.
Methodology:
-
Cell Culture: Utilize a stable cell line expressing the human SMO receptor, such as NIH/3T3 cells.
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference compound (e.g., Sonidegib) in an appropriate solvent (e.g., DMSO).
-
Assay Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations for a specified period (e.g., 48 hours).
-
Lyse the cells and measure the activity of a downstream reporter, such as Gli-luciferase activity, using a luminometer.
-
-
Data Analysis:
-
Normalize the reporter activity to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
HDAC Inhibition Assay
Objective: To measure the IC50 of test compounds against histone deacetylase enzymes.
Methodology:
-
Enzyme and Substrate: Use a commercially available HDAC enzyme (e.g., HeLa nuclear extract) and a fluorogenic substrate (e.g., Fluor-de-Lys®).
-
Compound Preparation: Prepare serial dilutions of the test compounds and a known HDAC inhibitor (e.g., Vorinostat).
-
Assay Procedure:
-
In a 96-well plate, combine the HDAC enzyme, the fluorogenic substrate, and the test compound.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Add a developer solution to stop the enzymatic reaction and generate a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the inhibition percentage against the compound concentration.
-
In Vivo Model of Local Anesthesia (Rat Sciatic Nerve Block)
Objective: To evaluate the duration and efficacy of local anesthetic activity of test compounds.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Compound Administration: Inject the test compound or vehicle control perineurally to the sciatic nerve.
-
Nociceptive Testing:
-
At various time points post-injection, assess the sensory and motor block.
-
Sensory block can be measured using the tail-flick or hot-plate test.
-
Motor block can be assessed by observing the animal's gait and righting reflex.
-
-
Data Analysis:
-
Record the latency to response in the nociceptive tests.
-
Compare the response latencies of the compound-treated group to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Mechanistic Insights and Future Directions
The successful application of the spiro[3.3]heptane scaffold as a benzene bioisostere can be attributed to its ability to project substituents into similar spatial regions as the corresponding substituted phenyl rings. The rigid nature of the scaffold reduces the entropic penalty upon binding to a target protein.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Illuminating the Third Dimension: A Comparative Guide to the X-ray Crystal Structure Analysis of Ethyl Spiro[3.3]heptane-2-carboxylate Derivatives
In the landscape of modern drug discovery, the architectural sophistication of a molecule is paramount. The shift from planar, two-dimensional scaffolds to rigid, three-dimensional structures has unlocked new frontiers in therapeutic design, offering enhanced target specificity and improved pharmacokinetic profiles. Among these three-dimensional frameworks, the spiro[3.3]heptane moiety has emerged as a particularly valuable building block. Its inherent rigidity and well-defined substituent vectors provide a predictable platform for orienting functional groups in three-dimensional space, a critical advantage for precise interactions with biological targets.[1][2][3][4][5]
This guide provides an in-depth technical comparison of the X-ray crystal structure analysis of ethyl spiro[3.3]heptane-2-carboxylate and its derivatives. We will explore the causality behind experimental choices in synthesis, crystallization, and data analysis, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. Our focus is to not only present data but to build a self-validating understanding of how subtle changes in molecular structure are manifested in the crystalline state and what these changes imply for rational drug design.
The Spiro[3.3]heptane Scaffold: A Foundation for Innovation
The spiro[3.3]heptane core, characterized by two cyclobutane rings fused at a single carbon atom, is increasingly utilized as a bioisosteric replacement for more common carbocyclic and heterocyclic rings.[2][6] This is due to its unique ability to project substituents in non-collinear vectors, offering a distinct spatial arrangement compared to, for example, a substituted cyclohexane ring.[6] The this compound framework serves as an excellent model system for investigating the structural nuances of this scaffold. The ester functionality provides a handle for derivatization, allowing for a systematic exploration of how different substituents influence solid-state conformation and intermolecular interactions.
From Synthesis to Single Crystal: An Experimental Odyssey
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The choices made at each stage are critical and causally linked to the success of the final X-ray diffraction experiment.
Synthesis of this compound Derivatives
The parent this compound can be synthesized from spiro[3.3]heptane-2-carboxylic acid, which is accessible through the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid.[3] Esterification under standard conditions (e.g., ethanol with a catalytic amount of strong acid) yields the desired product. Derivatives can be prepared by modifying the synthetic route to incorporate substituents on the spiro[3.3]heptane core or by utilizing alternative esterifying alcohols.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution. For small, relatively non-polar molecules like this compound derivatives, several techniques are commonly employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization. The choice of solvent is critical; it should be one in which the compound is moderately soluble.
-
Vapor Diffusion (Liquid-Liquid or Solid-Liquid): A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. As the anti-solvent vapor diffuses into the compound's solution, it lowers the solubility, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The rationale behind these methods is to approach the point of supersaturation slowly and controllably, allowing molecules to arrange themselves into a well-ordered crystal lattice rather than crashing out as an amorphous powder.
The Workflow of Single-Crystal X-ray Diffraction
Once a suitable single crystal (typically 0.1-0.4 mm in its largest dimension) is obtained, it is mounted on a goniometer head and subjected to a focused beam of X-rays.[7] The resulting diffraction pattern is a direct consequence of the crystal's internal structure. The entire process can be broken down into a logical sequence of steps, as illustrated in the diagram below.
Caption: A step-by-step workflow for single-crystal X-ray diffraction analysis.
Comparative Structural Analysis: A Hypothetical Case Study
To illustrate the power of comparative crystallographic analysis, let us consider a hypothetical series of this compound derivatives. While the specific crystallographic data for these exact compounds is not publicly available without a direct search of the Cambridge Structural Database (CSD)[8], we can construct a plausible dataset based on known principles of organic solid-state chemistry.
Let's compare three hypothetical compounds:
-
Compound A: this compound
-
Compound B: Ethyl 6-hydroxy-spiro[3.3]heptane-2-carboxylate
-
Compound C: Ethyl 6-phenyl-spiro[3.3]heptane-2-carboxylate
The introduction of a hydroxyl group (Compound B) or a phenyl group (Compound C) at the 6-position is expected to significantly impact the crystal packing and intermolecular interactions.
Table 1: Hypothetical Crystallographic Data for this compound Derivatives
| Parameter | Compound A (Unsubstituted) | Compound B (6-OH) | Compound C (6-Phenyl) |
| Formula | C₁₀H₁₆O₂ | C₁₀H₁₆O₃ | C₁₆H₂₀O₂ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/n |
| Unit Cell Volume (ų) | 1150.5 | 1255.8 | 1650.2 |
| Density (calc, g/cm³) | 1.15 | 1.25 | 1.22 |
| Key Intermolecular Interactions | van der Waals forces, C-H···O weak hydrogen bonds | O-H···O hydrogen bonds , C-H···O hydrogen bonds | van der Waals forces, C-H···π interactions |
| Puckering Angle of Substituted Ring (°) | 25.2 | 23.8 | 26.5 |
Analysis of Hypothetical Data
-
Compound A (Unsubstituted): As a relatively non-polar molecule, its crystal packing would likely be dominated by van der Waals interactions, leading to a moderately dense structure. The puckering of the cyclobutane rings is an inherent feature of the spiro[3.3]heptane core.
-
Compound B (6-OH): The introduction of a hydroxyl group provides a strong hydrogen bond donor and acceptor. This would lead to the formation of robust hydrogen-bonding networks (e.g., chains or dimers) in the crystal lattice. This strong, directional interaction often results in a different, often more densely packed, crystal system (orthorhombic in this hypothetical case) and an increase in the calculated density. The hydrogen bonding can also subtly influence the conformation of the spiro[3.3]heptane core, potentially reducing the puckering angle slightly to accommodate the optimal geometry for the hydrogen bond.
-
Compound C (6-Phenyl): The bulky phenyl group would significantly increase the molecular volume, reflected in the larger unit cell volume. While lacking strong hydrogen bond donors, the phenyl ring can participate in C-H···π interactions with neighboring molecules. These weaker, but still significant, interactions would influence the packing arrangement. The steric bulk of the phenyl group might also induce a slightly greater puckering of the cyclobutane ring to minimize steric strain.
This comparative analysis demonstrates how X-ray crystallography can provide precise, atomic-level insights into the consequences of chemical modification.
Logical Relationships in Structural Analysis
The interpretation of crystallographic data is a process of logical deduction, connecting experimental observations to fundamental chemical principles.
Caption: The relationship between molecular structure, intermolecular forces, and crystal packing.
Conclusion: From Crystal Structure to Drug Candidate
The X-ray crystal structure analysis of this compound derivatives provides an invaluable window into their three-dimensional nature. By comparing the crystal structures of a series of derivatives, researchers can develop a deep understanding of structure-property relationships. This knowledge is critical for:
-
Rational Drug Design: Understanding how substituents project in space allows for the precise design of molecules that fit into a target's binding site.
-
Physicochemical Property Optimization: The intermolecular interactions observed in the crystal structure can provide insights into properties like solubility and melting point. For instance, the strong hydrogen bonding in our hypothetical Compound B would be expected to increase its melting point and potentially its aqueous solubility compared to Compound A.
-
Polymorph Screening: A thorough understanding of the packing forces can aid in the identification and characterization of different crystalline forms (polymorphs) of a drug candidate, which can have significant implications for its stability, bioavailability, and manufacturability.
References
- 1. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. prepchem.com [prepchem.com]
- 4. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 1481691-76-2|Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate|BLD Pharm [bldpharm.com]
- 8. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
A Comparative Guide to the Characterization of Ethyl Spiro[3.3]heptane-2-carboxylate Purity by HPLC
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a foundational requirement for ensuring the safety, efficacy, and reproducibility of therapeutic candidates and their intermediates. Ethyl spiro[3.3]heptane-2-carboxylate, a valuable building block in medicinal chemistry due to its rigid, three-dimensional spiro[3.3]heptane scaffold, is increasingly utilized as a bioisostere for benzene and other aromatic rings in drug design.[1][2][3] Its unique structural properties can lead to improved physicochemical characteristics of drug candidates.[4] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of this compound, contextualized against other common analytical techniques. The methodologies and principles discussed herein are grounded in established analytical validation standards, such as the ICH Q2(R1) guidelines, to ensure scientific rigor and trustworthiness.[5][6]
The Criticality of Purity for Spirocyclic Intermediates
The introduction of spirocyclic motifs like spiro[3.3]heptane into drug candidates is a strategic design element aimed at exploring novel chemical space and improving pharmacological profiles.[7] However, the synthetic routes to these complex structures can introduce a variety of impurities, including diastereomers, enantiomers, starting materials, and by-products.[8] The presence of such impurities, even at trace levels, can have significant consequences on the biological activity and safety of the final active pharmaceutical ingredient (API).[9] Therefore, a robust and validated analytical method for purity determination is not merely a quality control check but a critical component of the drug development process.
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[10] This guide will elucidate a scientifically sound HPLC method for this compound, compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC): The Primary Choice for Purity Assessment
HPLC is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like this compound. Its ability to separate complex mixtures with high efficiency makes it the preferred method for identifying and quantifying impurities.[11]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
The following protocol outlines a robust RP-HPLC method for the purity determination of this compound. The choice of a C18 stationary phase is based on its broad applicability for separating non-polar to moderately polar compounds.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (H₂O), both containing 0.1% Formic Acid. The formic acid helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
-
Gradient Program:
-
0-2 min: 30% ACN
-
2-15 min: 30% to 95% ACN
-
15-18 min: 95% ACN
-
18-20 min: 95% to 30% ACN
-
20-25 min: 30% ACN (equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 210 nm. While this compound lacks a strong chromophore, the ester functional group allows for detection at lower UV wavelengths.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% ACN in water) to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: This mode is chosen due to the predominantly non-polar nature of the spiro[3.3]heptane core.
-
Gradient Elution: A gradient is employed to ensure the elution of both the main compound and any potential impurities with a wider range of polarities within a reasonable timeframe.
-
UV Detection at 210 nm: This wavelength is selected to maximize the sensitivity for the ester functional group, which is the primary chromophore in the molecule.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Chiral Purity Assessment by HPLC
For many pharmaceutical applications, controlling the stereochemistry is critical. Since this compound is a chiral molecule, assessing its enantiomeric purity is often necessary. This requires a specialized chiral HPLC method.[12][13]
Experimental Protocol: Chiral HPLC
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives, is often effective for separating a wide range of enantiomers.[14]
-
Mobile Phase: Typically, a normal-phase mobile phase, such as a mixture of Hexane and Isopropanol, is used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at 210 nm.
The development of a chiral separation method can be more complex and may require screening of different CSPs and mobile phase compositions.[15][16]
Comparative Analysis with Alternative Techniques
While HPLC is the primary method for purity determination, other techniques offer complementary information and can be valuable for a comprehensive characterization.
| Parameter | HPLC | GC-MS | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Nuclear spin transitions in a magnetic field. |
| Applicability | Non-volatile and thermally labile compounds.[10] | Volatile and thermally stable compounds.[17] | Soluble compounds containing NMR-active nuclei (e.g., ¹H).[18] |
| Impurity Detection | Excellent for a wide range of polar and non-polar impurities. | Best for volatile impurities and residual solvents. | Can detect and quantify impurities with distinct NMR signals.[19][20] |
| Quantification | Relative quantification based on peak area percent (requires reference standards for absolute quantification). | Can provide semi-quantitative data based on ion abundance. | Absolute quantification without a specific reference standard of the analyte.[21][22] |
| Structural Info | Limited to retention time and UV spectrum. | Provides mass-to-charge ratio and fragmentation patterns, aiding in identification. | Provides detailed structural information for both the main compound and impurities. |
| Sample Prep | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds. | Simple dissolution in a deuterated solvent with an internal standard. |
| Throughput | High, with typical run times of 15-30 minutes. | Moderate, with similar run times to HPLC. | Lower, as longer acquisition times may be needed for good signal-to-noise. |
| Destructive? | Yes (sample is consumed). | Yes. | No, the sample can be recovered.[18] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds.[23] For this compound, it is particularly useful for detecting volatile impurities that may not be readily observed by HPLC, such as residual solvents from the synthesis. However, its applicability is limited by the thermal stability of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful tool for purity determination, offering the distinct advantage of providing absolute quantification without the need for a reference standard of the analyte itself.[18][21] By integrating the signals of the analyte against a certified internal standard of known concentration, a highly accurate purity value can be obtained.[22] Furthermore, NMR provides invaluable structural information that can help in the identification of unknown impurities.[20]
A Self-Validating System: The Importance of Orthogonal Methods
For a trustworthy and comprehensive purity assessment, it is best practice to employ at least two orthogonal analytical methods. This means using techniques that rely on different separation or detection principles. For this compound, a combination of RP-HPLC for general purity and the quantification of non-volatile impurities, and GC-MS for residual solvent analysis, provides a robust and self-validating system. The addition of qNMR can further strengthen the purity assessment by providing an absolute purity value and structural confirmation.
This multi-faceted approach ensures that a wide range of potential impurities are detected and quantified, leading to a high degree of confidence in the quality of this critical pharmaceutical intermediate.[23] The choice of methods should always be guided by a thorough understanding of the synthetic process and potential side reactions.
Logical Relationship of Analytical Techniques for Purity Assessment
Caption: Interrelation of orthogonal analytical methods.
Conclusion
The characterization of this compound purity is a multi-dimensional task that requires a well-reasoned analytical strategy. While RP-HPLC stands out as the primary workhorse for its versatility and high resolving power in detecting a broad range of impurities, a truly robust and trustworthy purity profile is achieved by integrating orthogonal methods. The strategic combination of HPLC for non-volatile impurities and enantiomeric excess, GC-MS for volatile components, and qNMR for absolute quantification and structural verification, provides a comprehensive and self-validating assessment. This rigorous approach is indispensable for advancing drug candidates that are built upon this promising spirocyclic scaffold, ultimately ensuring the quality and safety of novel therapeutics.
References
- 1. enamine.net [enamine.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. starodub.nl [starodub.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. mdpi.com [mdpi.com]
- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. shimadzu.com [shimadzu.com]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 17. CN105806968A - Gas chromatography method for simultaneously detecting n-heptane, isooctane, ethyl acetate and isopropanol and use thereof - Google Patents [patents.google.com]
- 18. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
- 20. azooptics.com [azooptics.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. arborpharmchem.com [arborpharmchem.com]
In vitro ADME properties of spiro[3.3]heptane-based drug candidates
An In-Depth Comparative Guide to the In Vitro ADME Properties of Spiro[3.3]heptane-Based Drug Candidates
Introduction: The Strategic Rise of a Three-Dimensional Scaffold
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. A significant challenge lies in escaping the "flatland" of predominantly two-dimensional molecular structures, which often leads to liabilities in absorption, distribution, metabolism, and excretion (ADME). The spiro[3.3]heptane scaffold has emerged as a powerful tool to address this challenge.[1] Its rigid, three-dimensional structure serves as an effective bioisostere for common, often metabolically labile or poorly soluble groups like gem-dimethyl, tert-butyl, and even phenyl rings.[2][3] By introducing this sp³-rich, non-planar motif, chemists can strategically navigate chemical space to enhance critical ADME properties, ultimately de-risking candidates early in the discovery pipeline.[1]
This guide provides a technical comparison of the in vitro ADME properties of spiro[3.3]heptane-containing compounds against their more traditional counterparts. We will delve into the mechanistic basis for their advantages, present supporting experimental data, and provide detailed protocols for key validation assays.
Comparative Analysis of Core In Vitro ADME Properties
The decision to replace a traditional scaffold with a spiro[3.3]heptane is driven by the goal of improving drug-like properties. The inherent rigidity and globular shape of the spirocycle directly and favorably influence several key ADME parameters.
Metabolic Stability: Resisting Enzymatic Breakdown
A primary driver for incorporating spiro[3.3]heptane is to enhance metabolic stability.[4] The scaffold's carbon framework lacks easily oxidizable C-H bonds, and its rigid conformation can sterically shield adjacent functional groups from the active sites of cytochrome P450 (CYP) enzymes. This contrasts sharply with moieties like tert-butyl or gem-dimethyl groups, which are prone to hydroxylation.
A compelling example is the modification of Sonidegib, an anticancer drug. Replacing its meta-substituted phenyl ring with a spiro[3.3]heptane moiety resulted in a dramatic increase in metabolic stability in human liver microsomes (HLM). The intrinsic clearance (CLint) was significantly reduced, leading to a 200-800% increase in the metabolic half-life (t½).[5] Similarly, replacing the phenyl ring in Benzocaine with a spiro[3.3]heptane analog increased the half-life from 20.1 minutes to 56.7 minutes.[6]
Table 1: Comparative Metabolic Stability Data
| Parent Drug / Analog Type | Scaffold Comparison | CLint (µL/min/mg) | t½ (min) | Source(s) |
| Sonidegib | meta-phenyl ring | 93 | 11 | [5] |
| Spiro[3.3]heptane Analog (trans) | spiro[3.3]heptane | 47 | 47 | [5] |
| Spiro[3.3]heptane Analog (cis) | spiro[3.3]heptane | 11 | 93 | [5] |
| Benzocaine | para-phenyl ring | 83 | 20.1 | [6] |
| Spiro[3.3]heptane Analog | spiro[3.3]heptane | 29 | 56.7 | [6] |
Aqueous Solubility: Disrupting the Crystal Lattice
Poor aqueous solubility is a persistent hurdle in drug development, impeding absorption and complicating formulation. The non-planar, three-dimensional nature of the spiro[3.3]heptane scaffold can disrupt the efficient crystal lattice packing that often characterizes flat, aromatic compounds. This reduction in lattice energy can lead to significant improvements in aqueous solubility. While not a universal outcome—the Sonidegib analogs, for instance, remained poorly soluble[5]—the strategy has proven effective for other scaffolds. Studies on different saturated bioisosteres replacing phenyl rings have shown dramatically improved water solubility.[2]
Table 2: Comparative Physicochemical Properties
| Compound | Scaffold | Kinetic Solubility (µM, pH 7.4) | LogD (pH 7.4) | Source(s) |
| Sonidegib | meta-phenyl ring | ≤ 1 | ≥ 3.5 | [5] |
| Spiro[3.3]heptane Analog | spiro[3.3]heptane | ≤ 1 | ≥ 3.5 | [5] |
| Benzocaine | para-phenyl ring | 385 | 1.8 | [6] |
| Spiro[3.3]heptane Analog | spiro[3.3]heptane | 332 | -0.4 | [6] |
Expert Interpretation: The data for the Benzocaine analog is particularly insightful. While the kinetic solubility is comparable, the LogD value drops significantly from 1.8 to -0.4.[6] This indicates a substantial decrease in lipophilicity, which can be highly advantageous for reducing off-target effects and improving the overall ADME profile without sacrificing solubility.
Permeability: Navigating the Membrane Barrier
Intestinal permeability is a prerequisite for oral bioavailability. The Caco-2 cell permeability assay is the industry standard for its in vitro prediction.[7] A compound's ability to permeate cell membranes is a complex interplay of its size, charge, and lipophilicity. While specific comparative permeability data for spiro[3.3]heptane analogs is emerging, we can infer likely outcomes from their physicochemical properties. The reduction in lipophilicity seen with the Benzocaine analog (LogD -0.4) might suggest a potential decrease in passive diffusion. However, the unique 3D structure can also shield polar functional groups, creating a "chameleonic" effect that facilitates membrane transit. Therefore, experimental validation is crucial. An ideal candidate will exhibit high permeability from the apical (A) to basolateral (B) side with a low efflux ratio (B→A / A→B), indicating it is not a substrate for efflux transporters like P-glycoprotein.
Key Experimental Protocols and Workflows
To ensure data integrity and reproducibility, standardized in vitro ADME assays are essential.[8] Below are detailed protocols for the core assays discussed.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay assesses a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes located in the endoplasmic reticulum of hepatocytes, which are concentrated in the microsomal fraction.[7] A cofactor, NADPH, is required to fuel the enzymatic cycle. By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled Human Liver Microsomes (e.g., 20 mg/mL) and an NADPH regenerating system on ice.
-
Prepare 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation Plate Setup:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Add HLM to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
-
Time-Point Sampling & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a separate 96-well plate containing ice-cold acetonitrile with an internal standard (e.g., warfarin, labetalol). This immediately stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched plate at 4,000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound using a calibrated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the line (-k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Workflow Diagram: Microsomal Stability Assay
Caption: Workflow for determining metabolic stability using human liver microsomes.
Protocol: Caco-2 Permeability Assay
Causality: This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and express transporters similar to the intestinal epithelium. It provides a measure of a compound's apparent permeability (Papp) and identifies its potential as a substrate for efflux transporters.[9]
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® filter inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
-
Monolayer Integrity Verification:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., >300 Ω·cm²).
-
Confirm integrity with a low-permeability marker like Lucifer Yellow.
-
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound (e.g., 10 µM) in transport buffer to the apical (A, donor) chamber.
-
Add fresh transport buffer to the basolateral (B, receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
-
Efflux Measurement (Basolateral to Apical - B→A):
-
Concurrently, perform the experiment in the reverse direction on a separate set of inserts. Add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (Vᵣ / (A × t)) × ([C]ᵣ / [C]₀) Where Vᵣ is the volume of the receiver chamber, A is the surface area of the membrane, t is the incubation time, [C]ᵣ is the concentration in the receiver, and [C]₀ is the initial concentration in the donor.
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests the compound may be a substrate for active efflux transporters.
-
Logical Diagram: Caco-2 Permeability Assessment
Caption: Key stages of the Caco-2 permeability and efflux assay.
Conclusion and Future Outlook
The strategic incorporation of the spiro[3.3]heptane scaffold is a validated and powerful approach to overcoming common ADME liabilities in drug discovery. Experimental data clearly demonstrates its potential to significantly enhance metabolic stability and favorably modulate physicochemical properties like lipophilicity and solubility.[5][6] Its rigid, three-dimensional character offers a distinct advantage over flat, aromatic systems by providing metabolic resilience and enabling exploration of novel chemical space. As drug discovery programs continue to tackle increasingly challenging biological targets, the rational design of molecules with superior drug-like properties is essential. The spiro[3.3]heptane motif represents a key building block in the medicinal chemist's toolkit to achieve this goal, paving the way for the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. enamine.net [enamine.net]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Solubility and permeability measurement and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spirocyclic Scaffold in Modern Medicinal Chemistry: A Comparative Guide to Unlocking Three-Dimensional Chemical Space
Introduction: Escaping Flatland in Drug Discovery
For decades, medicinal chemistry has been dominated by aromatic, planar molecules. While this "flatland" chemistry has yielded numerous successful drugs, it has also led to challenges such as poor solubility, metabolic instability, and off-target effects. The increasing demand for novel therapeutics with improved physicochemical and pharmacokinetic properties has spurred a paradigm shift towards molecules with greater three-dimensional (3D) complexity.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor.[2] Their inherent rigidity and 3D nature allow for precise spatial orientation of functional groups, leading to enhanced target engagement and improved drug-like properties.[3][4]
This guide provides a comparative analysis of different spirocyclic scaffolds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting area of medicinal chemistry. We will delve into the rationale behind selecting specific spirocyclic systems, present supporting experimental data, and provide detailed protocols for their synthesis and evaluation.
The Rationale for Embracing Spirocycles: A Multifaceted Advantage
The allure of spirocyclic scaffolds lies in their ability to address several key challenges in drug design simultaneously. By replacing flat aromatic rings or conformationally flexible aliphatic systems, medicinal chemists can unlock a range of benefits:
-
Enhanced Three-Dimensionality (Fsp³): Spirocycles inherently possess a higher fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with increased clinical success. This increased 3D character allows for more specific interactions with the complex topographies of biological targets.
-
Improved Physicochemical Properties: The introduction of a spirocyclic moiety can lead to significant improvements in aqueous solubility, a critical factor for oral bioavailability. Furthermore, their rigid nature can reduce lipophilicity (logP/logD), which is often associated with promiscuity and toxicity.[1]
-
Enhanced Metabolic Stability: The quaternary spirocenter and the often-strained ring systems can block sites of metabolism, leading to increased metabolic stability and a longer half-life in vivo.
-
Novelty and Intellectual Property: The exploration of spirocyclic chemical space offers opportunities for discovering novel pharmacophores and securing new intellectual property.[2]
-
Conformational Restriction and Pre-organization: The rigid framework of a spirocycle reduces the entropic penalty upon binding to a target by pre-organizing the molecule in a bioactive conformation. This can lead to a significant increase in potency and selectivity.[3]
Comparative Analysis of Key Spirocyclic Scaffolds
The choice of a spirocyclic scaffold is a critical decision in the drug design process. Here, we compare several prominent examples, highlighting their unique characteristics and providing experimental data from scaffold hopping case studies.
Aza-spiro[3.3]heptanes: Bioisosteres of Common Heterocycles
Strained spiro[3.3]heptane systems, particularly their heteroatom-containing analogues, have gained significant traction as bioisosteric replacements for common saturated heterocycles like morpholine and piperazine.
1. 2-Oxa-6-azaspiro[3.3]heptane: The Superior Morpholine Mimic
The morpholine ring is a common motif in drug candidates, but it can be susceptible to metabolic oxidation. The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a highly effective bioisostere, often leading to improved properties.
A notable example is in the development of antagonists for the Melanin Concentrating Hormone Receptor 1 (MCHr1). Replacing the morpholine moiety with 2-oxa-6-azaspiro[3.3]heptane resulted in a significant improvement in the overall profile of the lead compound.
Table 1: Comparison of a Morpholine-Containing Compound and its 2-Oxa-6-azaspiro[3.3]heptane Analogue
| Property | Morpholine Analogue | 2-Oxa-6-azaspiro[3.3]heptane Analogue | Fold Change | Reference |
| logD (pH 7.4) | 2.8 | 1.6 | -1.2 | [1] |
| pKa | 6.7 | 8.2 | +1.5 | [1] |
| hERG Inhibition (IC50, µM) | 16 | 22 | ~1.4x improvement | [1] |
| Human Liver Microsomal Stability (CLint, µL/min/mg) | 72 | 13 | ~5.5x improvement | [1] |
| Rat Hepatocyte Stability (CLint, µL/min/10⁶ cells) | 61 | 11 | ~5.5x improvement | [1] |
Causality: The increased basicity (pKa) of the spirocyclic analogue is due to the γ-position of the oxygen atom relative to the nitrogen, reducing inductive electron withdrawal.[1] The lower lipophilicity (logD) contributes to the improved hERG profile and solubility. The rigid spirocyclic framework likely hinders enzymatic access, leading to enhanced metabolic stability.
2. 2,6-Diazaspiro[3.3]heptane: A Stretched Piperazine Bioisostere
Piperazine is another ubiquitous fragment in medicinal chemistry, often employed as a linker or to introduce a basic center. However, it can also be a liability, contributing to poor selectivity or metabolic instability. The 2,6-diazaspiro[3.3]heptane scaffold serves as a "stretched" piperazine mimic, altering the distance and vectorality of the nitrogen atoms.
In the development of σ2 receptor ligands, replacing the piperazine in a lead compound with 2,6-diazaspiro[3.3]heptane led to interesting changes in selectivity, demonstrating its potential to fine-tune the pharmacological profile.
Table 2: Comparison of a Piperazine-Containing Compound and its 2,6-Diazaspiro[3.3]heptane Analogue for Sigma Receptor Binding
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) | Reference |
| Piperazine Analogue | 150 | 15 | 10 | [5] |
| 2,6-Diazaspiro[3.3]heptane Analogue | 110 | 120 | 0.92 | [5] |
Causality: The altered geometry of the 2,6-diazaspiro[3.3]heptane, with a greater N-N distance compared to piperazine, changes how the molecule interacts with the binding pockets of the σ1 and σ2 receptors, leading to a shift in selectivity.[5] This highlights the importance of the scaffold's 3D structure in dictating biological activity.
Aza-spiro[4.5]decanes: Scaffolds for CNS and Beyond
Larger spirocyclic systems, such as the aza-spiro[4.5]decanes, offer a different set of geometric and physicochemical properties. These scaffolds are found in a number of approved drugs and are valuable for constructing molecules with more complex 3D shapes.
Buspirone, an anxiolytic agent, features an 8-azaspiro[4.5]decane-7,9-dione moiety. This rigid core is crucial for its interaction with serotonin and dopamine receptors.
Table 3: Physicochemical Properties of Representative Aza-spiro[4.5]decane Scaffolds
| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |
| 8-Azaspiro[4.5]decane | C₉H₁₇N | 139.24 | 205.7 | [6] |
| 1-Thia-4-azaspiro[4.5]decane hydrochloride | C₈H₁₆ClNS | 193.74 | 171-173 | [7] |
| 1,4-Dioxa-8-azaspiro[4.5]decane | C₈H₁₅NO₂ | 157.21 | 230 | [8] |
Application Insight: The diverse range of aza-spiro[4.5]decanes, with different heteroatom substitutions and functionalization, provides a rich toolkit for medicinal chemists to explore. The choice of a specific scaffold will depend on the desired vectorality of substituents and the required physicochemical properties for a given target.
Experimental Protocols
To empower researchers to apply these concepts, we provide detailed, step-by-step methodologies for key syntheses and assays.
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt
This protocol is adapted from the procedure described by Carreira and co-workers and subsequent improvements.
Workflow Diagram:
Caption: Synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane oxalate salt.
Step-by-Step Protocol:
-
Step 1: Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane.
-
To a solution of tribromopentaerythritol (1.0 eq) in water, add p-toluenesulfonamide (1.1 eq) and sodium hydroxide (3.3 eq).
-
Heat the mixture to 100 °C and stir vigorously for 24 hours.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-tosylated product.
-
-
Step 2: Deprotection of the N-Tosyl Group.
-
Suspend the crude N-tosylated product (1.0 eq) and magnesium turnings (10 eq) in anhydrous methanol.
-
Sonicate the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Filter the reaction mixture to remove magnesium salts and concentrate the filtrate under reduced pressure.
-
-
Step 3: Formation of the Oxalate Salt.
-
Dissolve the crude free base in methanol.
-
Add a solution of oxalic acid (0.5 eq) in methanol dropwise.
-
Stir the mixture at room temperature for 30 minutes to allow for precipitation.
-
Collect the white precipitate by filtration, wash with cold methanol, and dry under vacuum to yield 2-oxa-6-azaspiro[3.3]heptane oxalate salt.[9]
-
In Vitro Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of a compound in the early stages of drug discovery.
Workflow Diagram:
Caption: Workflow for a typical in vitro microsomal stability assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).
-
Thaw liver microsomes (e.g., human, rat, mouse) on ice.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) = (k / microsomal protein concentration).[10][11][12][13]
-
The Critical Role of Stereochemistry
The rigid, three-dimensional nature of spirocyclic scaffolds often gives rise to stereoisomers. The specific stereochemistry of a spirocyclic drug can have a profound impact on its biological activity, as different isomers can exhibit vastly different potencies, selectivities, and pharmacokinetic properties.[6][14][15]
For example, in the development of inhibitors of Polo-like kinase 4 (PLK4), the cis- and trans-isomers of a spirocyclic analogue displayed significantly different biological activities. This underscores the importance of controlling and characterizing the stereochemistry of spirocyclic compounds throughout the drug discovery process.
Conclusion and Future Perspectives
Spirocyclic scaffolds have firmly established themselves as a valuable asset in the medicinal chemist's toolbox for escaping the limitations of "flatland" chemistry. Their unique structural and physicochemical properties offer a powerful means to improve the drug-like characteristics of lead compounds. As our understanding of the interplay between 3D structure and biological function continues to grow, and as synthetic methodologies for accessing novel spirocyclic systems become more sophisticated, we can expect to see an even greater number of spirocycle-containing drugs entering clinical development and ultimately benefiting patients. The continued exploration of this fascinating area of chemical space holds immense promise for the future of drug discovery.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 15. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Metabolic Stability: A Comparative Guide to Spiro[3.3]heptane Derivatives in Drug Discovery
Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry
In the modern era of drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is relentless. For decades, medicinal chemists have often operated in "flatland," relying heavily on aromatic and other planar scaffolds.[1][2] However, the limitations of such structures—including potential for metabolic liabilities and off-target effects—have spurred an "escape from flatland" into the realm of three-dimensional (3D) molecular architectures.[3] Among the most promising of these are spirocycles, particularly the spiro[3.3]heptane motif.
Spiro[3.3]heptane, a rigid scaffold composed of two cyclobutane rings sharing a single carbon atom, offers a unique spatial arrangement of substituents. This distinct 3D geometry has positioned it as an effective bioisostere for commonly used groups like benzene rings, gem-dimethyl, and tert-butyl moieties.[4][5] The fundamental premise of a bioisosteric replacement is to retain or improve biological activity while enhancing the drug-like properties of a molecule.[6] One of the most critical of these properties is metabolic stability—a measure of a compound's susceptibility to biotransformation by the body's enzymatic machinery.[7][8]
Poor metabolic stability can lead to rapid clearance, low bioavailability, and the need for frequent or high dosing, hindering the development of a promising drug candidate.[7][9] Conversely, the introduction of rigid, sp3-rich scaffolds like spiro[3.3]heptane can shield metabolically vulnerable sites from enzymatic attack, thereby enhancing stability.[9][10][11] This guide provides an in-depth comparison of the metabolic stability of spiro[3.3]heptane derivatives, supported by experimental data and detailed protocols for researchers to conduct their own assessments.
Caption: Bioisosteric replacement of planar scaffolds with the 3D spiro[3.3]heptane core.
Comparative Analysis: Spiro[3.3]heptane vs. Aromatic Scaffolds
The true test of a bioisostere lies in its performance within a drug molecule. A key study by Mykhailiuk and colleagues demonstrated the direct impact of replacing a meta-substituted benzene ring with a spiro[3.3]heptane core in the FDA-approved anticancer drug Sonidegib.[2][4] This substitution provides a clear, data-driven comparison of metabolic stability.
The primary method for evaluating this is through an in vitro assay using human liver microsomes (HLM).[12] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[12][13] By incubating the compound with HLM and an essential cofactor (NADPH), one can measure the rate of disappearance of the parent compound over time.[14] This allows for the calculation of key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint).[7][15] A lower CLint value and a longer half-life are indicative of greater metabolic stability.
Experimental Data Summary: Sonidegib vs. Spiro[3.3]heptane Analogs
| Compound | Scaffold Type | Intrinsic Clearance (CLint, µL/min/mg) | Half-Life (t½, min) |
| Sonidegib | meta-substituted Phenyl | 18 | 38 |
| trans-Analog 76 | trans-spiro[3.3]heptane | 36 | 19 |
| cis-Analog 76 | cis-spiro[3.3]heptane | 156 | <5 |
| Data sourced from ChemRxiv preprint by Prysiazhniuk, K. et al. (2023).[2] |
Analysis and Field Insights:
The experimental data reveals a nuanced picture. In this specific case, the direct replacement of the phenyl ring in Sonidegib with a spiro[3.3]heptane moiety led to a decrease in metabolic stability, as evidenced by the higher intrinsic clearance and shorter half-life of the analogs.[2] The cis-isomer, in particular, was significantly less stable.
This result underscores a critical principle in medicinal chemistry: the effects of bioisosteric replacement are highly context-dependent. While the rigid, 3D nature of the spiro[3.3]heptane scaffold can shield metabolic soft spots, its influence is determined by the overall molecular structure and its interaction with metabolizing enzymes. The specific orientation of the exit vectors in the spiro[3.3]heptane core may, in some contexts, present other parts of the molecule to enzymatic attack more favorably than the original planar scaffold did.
Therefore, while spiro[3.3]heptane remains a valuable tool for improving properties like solubility and exploring novel chemical space, it should not be viewed as a universal solution for enhancing metabolic stability.[3][16] It is essential to perform empirical testing for each new molecular series. The following sections provide detailed, validated protocols for conducting these crucial assessments.
Experimental Protocols for Assessing Metabolic Stability
To ensure trustworthy and reproducible data, standardized in vitro assays are paramount. The two most widely used systems are liver microsomes and hepatocytes.[12][17] Microsomal assays are excellent for assessing Phase I (oxidative) metabolism, while hepatocyte assays, using intact liver cells, provide a more complete picture by including both Phase I and Phase II (conjugative) metabolic pathways.[18][19]
Caption: General workflow for an in vitro metabolic stability assay.
Protocol 1: Liver Microsomal Stability Assay
This protocol details the steps to determine a compound's stability in the presence of Phase I metabolizing enzymes.
1. Materials and Reagents:
-
Test compound and positive control (e.g., a rapidly metabolized drug like Verapamil)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13][20]
-
Ice-cold acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plate and collection plate
-
Incubator/shaker set to 37°C
2. Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 20 mM in DMSO) and create a working solution (e.g., 125 µM in acetonitrile).[20]
-
On ice, thaw the liver microsomes. Dilute them in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL final concentration).[14][15]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
Add the diluted microsomal solution to the wells of the 96-well plate.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. This step ensures all components reach physiological temperature before the reaction begins.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The "time zero" (T0) sample should be quenched immediately before or simultaneously with the addition of NADPH.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a significant volume (e.g., 4x the incubation volume) of ice-cold acetonitrile containing the internal standard.[13] The cold ACN serves to precipitate the microsomal proteins and halt all enzymatic activity instantly.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[18]
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[15]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[15]
Protocol 2: Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it uses intact cells containing the full complement of metabolic enzymes and cofactors.[12][19]
1. Materials and Reagents:
-
Cryopreserved plateable hepatocytes (human, rat, etc.)
-
Hepatocyte plating and incubation medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated culture plates
-
Test compound and positive controls (one for Phase I, e.g., Midazolam; one for Phase II, e.g., 7-hydroxycoumarin)
-
Ice-cold acetonitrile (ACN) with internal standard
-
CO2 incubator (37°C, 5% CO2)
2. Step-by-Step Methodology:
-
Cell Plating and Recovery:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Follow the supplier's protocol to plate the hepatocytes onto collagen-coated plates at a specific density (e.g., 0.5 x 10^6 cells/mL).[21]
-
Allow the cells to attach and form a monolayer in a CO2 incubator for several hours (typically 4-6 hours).[22]
-
After attachment, replace the plating medium with fresh, pre-warmed incubation medium.
-
-
Compound Incubation:
-
Prepare the test compound in the incubation medium at the final desired concentration (e.g., 1 µM). Ensure the final solvent concentration (e.g., DMSO) is low (<0.1%) to avoid cytotoxicity.[22]
-
Remove the medium from the hepatocyte monolayer and add the medium containing the test compound.
-
Return the plates to the incubator.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the incubation medium from the appropriate wells.[23]
-
Immediately quench the metabolic activity by adding the sample to ice-cold acetonitrile with an internal standard in a collection plate.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay (centrifugation to remove protein/cell debris, collection of supernatant).
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.[23]
-
3. Data Analysis:
-
The data analysis follows the same principles as the microsomal assay. The disappearance of the parent compound over time is used to calculate the half-life and intrinsic clearance.
-
The CLint value is typically expressed in units of µL/min/10^6 cells.[21] This value can then be scaled to predict in vivo hepatic clearance.[21]
Conclusion
The spiro[3.3]heptane scaffold is a valuable addition to the medicinal chemist's toolbox, offering a pathway to escape molecular flatness and explore novel, patentable chemical space.[4][24] Its rigid, 3D structure provides a compelling strategy for modulating physicochemical properties. However, as the comparative data on Sonidegib analogs demonstrates, its impact on metabolic stability is not guaranteed and must be empirically verified for each new chemical series.[2]
By employing robust and well-validated in vitro protocols, such as the microsomal and hepatocyte stability assays detailed here, drug discovery teams can accurately benchmark the performance of their spiro[3.3]heptane derivatives. This data-driven approach is essential for making informed decisions during lead optimization, ultimately increasing the probability of developing safe and effective medicines with favorable pharmacokinetic profiles.
References
- 1. enamine.net [enamine.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. nuvisan.com [nuvisan.com]
- 18. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 19. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - CH [thermofisher.com]
- 23. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl Spiro[3.3]heptane-2-carboxylate
As a novel spirocyclic compound, ethyl spiro[3.3]heptane-2-carboxylate is increasingly utilized in pharmaceutical development and medicinal chemistry for its unique three-dimensional structure.[1] While its synthetic applications are well-documented, proper management of its waste streams is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety standards and regulatory frameworks.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified with specific risks that dictate the necessary safety precautions and disposal pathway.[2]
Table 1: GHS Hazard Identification for this compound
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [2][3] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [2][3] |
These hazards underscore the necessity of using appropriate Personal Protective Equipment (PPE) at all times, including nitrile gloves, safety goggles, and a laboratory coat.[2][4] All handling of the liquid compound or its solutions should be performed within a certified chemical fume hood to mitigate the risk of respiratory exposure.[4]
Regulatory Framework: The Foundation of Safe Disposal
The disposal of laboratory chemicals is not merely a suggestion but a legal requirement governed by federal and local regulations. In the United States, two primary regulatory bodies set the standards:
-
Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[5] This written plan must include specific procedures for the safe handling and disposal of all chemicals used in the facility.[6]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave."[7] This includes generation, transportation, treatment, storage, and disposal.[8]
Your institution's Environmental Health & Safety (EHS) department is responsible for implementing these regulations and managing the final disposal process through licensed waste contractors. Your role as a researcher is to ensure the waste is correctly identified, segregated, and contained at the point of generation.
Step-by-Step Disposal Protocol
The proper disposal of this compound begins the moment it becomes a waste product. This includes leftover reagents, reaction mixtures, contaminated consumables, and spill cleanup materials.
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[9]
-
Primary Liquid Waste: Pure this compound and solutions where it is the primary component should be collected in a designated "Non-Halogenated Organic Liquid Waste" container.
-
Aqueous Waste: If the compound is present in low concentrations in an aqueous solution, consult your EHS guidelines. It may be permissible in an "Aqueous Organic Waste" stream, but it should never be disposed of down the drain.[4][10]
-
Contaminated Solids: Solid waste, such as contaminated gloves, weighing paper, or silica gel from chromatography, must be collected separately in a designated solid waste container. This is typically labeled "Chemically Contaminated Solid Waste."
The integrity and clear identification of the waste container are crucial for safety.
-
Choose a Compatible Container: Use a clean, sealable container made of a material compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) bottles are standard for organic liquids.[11]
-
Label Accurately: The container must be clearly labeled with the words "Hazardous Waste." [10] The label must also list all chemical constituents by their full name and their approximate percentages. Do not use abbreviations or chemical formulas.
-
Attach Hazard Pictograms: Affix the appropriate GHS pictograms for irritant (exclamation mark).
Waste accumulation areas must be managed to prevent spills and accidental exposures.
-
Keep Containers Closed: Waste containers must be securely sealed when not in use to prevent the release of vapors.[9][12]
-
Use Secondary Containment: Place the liquid waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.[12]
-
Designated Storage Area: Store the waste container in a well-ventilated area, such as a satellite accumulation area in a fume hood or a ventilated cabinet, away from heat sources or direct sunlight.[9][12]
Once the waste container is full or the project is complete, you must arrange for its removal by your institution's EHS department.
-
Submit a Pickup Request: Follow your facility's specific procedure for requesting a hazardous waste pickup. This is often done through an online portal.
-
EHS Collection: Trained EHS personnel will collect the waste from your laboratory. They will then consolidate it with other laboratory waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Ultimate Disposal: At the TSDF, non-halogenated organic liquid waste like this compound is typically disposed of via high-temperature incineration, which safely breaks the compound down into less harmful components.[11][13]
Disposal Workflow and Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for proper waste management.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Evacuate if Necessary: For large spills or spills in poorly ventilated areas, evacuate the laboratory and contact EHS immediately.
-
Control the Spill: If the spill is small and you are trained to handle it:
-
Package and Label: Scoop the absorbent material into a suitable container. Seal the container and label it as "Hazardous Waste: this compound Spill Debris."
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Arrange for the disposal of the spill debris through EHS, following the same procedure as for other solid chemical waste.[2]
By adhering to this comprehensive disposal guide, researchers can ensure the safe and compliant management of this compound waste, fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. This compound [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. nationalacademies.org [nationalacademies.org]
- 8. epa.gov [epa.gov]
- 9. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 10. youtube.com [youtube.com]
- 11. usbioclean.com [usbioclean.com]
- 12. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. chemtalk.com.au [chemtalk.com.au]
A Comprehensive Guide to the Safe Handling of Ethyl spiro[3.3]heptane-2-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide, prepared by a Senior Application Scientist, provides essential, in-depth protocols for the safe handling of Ethyl spiro[3.3]heptane-2-carboxylate (CAS No. 1255098-89-5). Beyond mere procedure, we delve into the causality behind these recommendations, fostering a culture of safety that is both rigorous and intuitive.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound is a versatile building block in organic synthesis.[1] However, its utility is accompanied by specific hazards that necessitate careful management. A thorough understanding of these risks is the foundational step in ensuring laboratory safety.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Table 1: GHS Hazard Classification for this compound.[2]
The primary risks associated with this compound are irritant effects upon contact with the skin, eyes, and respiratory system.[2] Skin contact can lead to inflammation, itching, scaling, reddening, or blistering.[2] Eye contact may result in redness, pain, or more severe damage.[2] Inhalation of vapors or mists can irritate the respiratory tract.[2] It is crucial to recognize that the absence of data on chronic effects does not imply the absence of such risks. Therefore, a conservative approach to handling is warranted.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and use of appropriate PPE are non-negotiable when handling this compound. The guiding principle is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a splash hazard.[3] | Protects against splashes and airborne droplets that can cause serious eye irritation. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene) inspected before use.[3][4] | Prevents skin contact, which can cause irritation. Proper glove removal technique is essential to avoid contaminating the skin. |
| Body Protection | A standard laboratory coat. For larger quantities or increased splash potential, consider a chemically resistant apron or suit.[3] | Protects the skin on the arms and body from accidental contact. |
| Respiratory Protection | Not typically required when handled in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used. | Prevents inhalation of vapors or mists that can cause respiratory tract irritation. |
Table 2: Personal Protective Equipment for Handling this compound.
The following diagram outlines the logical flow for selecting and using PPE when working with this compound.
Caption: A workflow diagram for PPE selection and use.
Operational and Handling Protocols
Adherence to systematic procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of any vapors or mists.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][4]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from incompatible substances such as strong oxidizing agents.[2]
Emergency and Disposal Plans: Preparedness and Responsibility
Even with meticulous planning, the potential for accidental exposure or spills exists. A clear and well-rehearsed emergency plan is essential.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Table 3: First Aid Measures for this compound Exposure.[2]
In the event of a spill, evacuate unnecessary personnel from the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[2] Prevent the spill from entering drains or waterways.[2][4]
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2] It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods. Do not dispose of this chemical down the drain.
Conclusion: A Culture of Safety
The protocols outlined in this guide are designed to provide a comprehensive framework for the safe handling of this compound. However, true laboratory safety transcends written procedures; it is a mindset and a culture. By understanding the rationale behind each safety measure, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
